molecular formula CI4 B1584510 Carbon tetraiodide CAS No. 507-25-5

Carbon tetraiodide

Cat. No.: B1584510
CAS No.: 507-25-5
M. Wt: 519.628 g/mol
InChI Key: JOHCVVJGGSABQY-UHFFFAOYSA-N
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Description

Carbon tetraiodide is a useful research compound. Its molecular formula is CI4 and its molecular weight is 519.628 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraiodomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetraiodomethane
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InChI

InChI=1S/CI4/c2-1(3,4)5
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InChI Key

JOHCVVJGGSABQY-UHFFFAOYSA-N
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Canonical SMILES

C(I)(I)(I)I
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Molecular Formula

CI4
Record name Carbon tetraiodide
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DSSTOX Substance ID

DTXSID0060145
Record name Methane, tetraiodo-
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Molecular Weight

519.628 g/mol
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Physical Description

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline]
Record name Carbon tetraiodide
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CAS No.

507-25-5
Record name Tetraiodomethane
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Record name Methane, tetraiodo-
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Record name Methane, tetraiodo-
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Record name Tetraiodomethane
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Record name CARBON TETRAIODIDE
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Foundational & Exploratory

Carbon Tetraiodide (CI₄): A Comprehensive Analysis of its Molecular Geometry and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[Shanghai, CN] – This technical guide provides an in-depth analysis of the molecular structure of carbon tetraiodide (CI₄), a compound distinguished by its bright red color and significant molecular weight.[1] This document, intended for researchers, scientists, and professionals in drug development, delineates the molecule's geometry, bond angles, and the theoretical framework that governs its structure.

Molecular Structure and Geometry

This compound consists of a central carbon atom covalently bonded to four iodine atoms.[2] The three-dimensional arrangement of these atoms is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

1.1 VSEPR Theory Application

According to VSEPR theory, the geometry of a molecule is determined by the minimization of electrostatic repulsion between the electron pairs in the valence shell of the central atom.[3] In the case of this compound:

  • Central Atom: Carbon (C)

  • Bonded Atoms: Four Iodine (I) atoms

  • Valence Electrons: Carbon contributes 4, and each of the four iodine atoms contributes 7, for a total of 32 valence electrons.[2][4]

  • Electron Pairs: The central carbon atom forms four single bonds with the four iodine atoms. There are no lone pairs of electrons on the central carbon atom.[5][6]

This configuration is classified as an AX₄ type molecule, where 'A' is the central atom and 'X' represents the bonded atoms.[7] To maximize the distance between the four bonding pairs of electrons and thereby minimize repulsion, the molecule adopts a tetrahedral geometry .[5][7] This symmetrical arrangement results in a nonpolar molecule with a net dipole moment of zero.[1][8]

1.2 Hybridization

The tetrahedral arrangement corresponds to an sp³ hybridization of the central carbon atom.[5][6] The carbon atom's one 2s and three 2p orbitals combine to form four equivalent sp³ hybrid orbitals. Each of these orbitals overlaps with an orbital from an iodine atom to form four C-I sigma bonds.

Bond Angles and Lengths

The symmetrical tetrahedral shape of this compound dictates its bond angles. The angle between any two carbon-iodine bonds (I-C-I) is approximately 109.5 degrees .[2][7] This is the ideal bond angle for a perfect tetrahedral structure, as it ensures the four electron pairs are as far apart as possible.

The molecule is described as being sterically crowded due to the large size of the iodine atoms. This crowding leads to short contact distances between the non-bonded iodine atoms.[1][8]

Quantitative Structural Data

The structural parameters of this compound have been determined through experimental methods such as X-ray crystallography. The key quantitative data are summarized below.

ParameterValueUnits
Molecular GeometryTetrahedral-
I-C-I Bond Angle~109.5Degrees (°)
C-I Bond Length2.12 ± 0.02Ångströms (Å)[1][8][9]
I-I Contact Distance3.459 ± 0.03Ångströms (Å)[1][8]
Dipole Moment0Debye (D)[1][8]
Hybridizationsp³-

Experimental Protocols: Structural Determination

The molecular parameters presented in this guide, such as bond lengths and angles, are primarily derived from X-ray crystallography studies.

Methodology Overview: X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The underlying principle is the diffraction of an X-ray beam by the crystalline lattice.

  • Crystal Growth: A high-quality single crystal of this compound is required. The compound, which is a solid at room temperature, is crystallized from a suitable solvent.[1]

  • Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms (carbon and iodine) can be determined. Computational refinement is then used to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Detailed experimental protocols, including specific crystallization conditions, instrument settings (e.g., X-ray wavelength, temperature), and data analysis software, are typically provided in the primary research articles reporting the crystal structure.

Visualization of Molecular Structure

To illustrate the spatial arrangement of atoms in this compound, the following diagram represents its tetrahedral geometry.

Figure 1: Tetrahedral geometry of this compound (CI₄).

References

Carbon Tetraiodide: A Comprehensive Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon tetraiodide (CI₄), a unique, highly colored crystalline solid, stands as a fascinating outlier in the family of tetrahalomethanes. Composed of over 97% iodine by mass, its inherent instability and reactivity have made it a valuable, albeit challenging, reagent in synthetic chemistry. This in-depth technical guide provides a thorough exploration of the discovery and synthesis of this compound. It details the historical context of its first preparation and delves into the most prevalent modern synthetic methodologies. This document includes detailed experimental protocols, comprehensive tables of quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthetic pathways. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who wish to understand and utilize this intriguing compound.

Discovery and Historical Context

The first synthesis of this compound is attributed to the Russian chemist Gustav Gustavson in 1881 . His pioneering work involved the reaction of carbon disulfide with iodine pentoxide or iodine trichloride (B1173362). While the original publication in the Journal of the Russian Physical-Chemical Society is not readily accessible, his contribution is acknowledged in subsequent scientific literature, marking a significant step in the exploration of polyhalogenated methanes. The early methods, however, were often low-yielding and involved hazardous reagents, paving the way for the development of more efficient and safer synthetic routes in the 20th century.

Physical and Chemical Properties

This compound is a bright red to dark violet crystalline solid, a rare characteristic for a methane (B114726) derivative.[1] It is highly sensitive to heat and light, undergoing decomposition to tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine.[2] This instability necessitates careful storage at low temperatures (around 0°C is recommended) and in the dark, often under an inert atmosphere.[1][2] It is practically insoluble in water, with which it slowly hydrolyzes to form iodoform (B1672029) and iodine, but is soluble in nonpolar organic solvents such as benzene (B151609) and chloroform.[1][2]

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValueReference(s)
Molecular FormulaCI₄[1]
Molar Mass519.629 g/mol [1]
AppearanceBright red to dark violet crystals[1]
Density4.32 g/mL[1]
Melting PointDecomposes at 168-171 °C[1]
C–I Bond Distance2.12 ± 0.02 Å[1]
I--I Contact Distance3.459 ± 0.03 Å[1]
Dipole Moment0 D[1]
¹³C NMR Chemical Shift (δ)-293.0 ppm
Key IR Absorption BandsData not definitively available in searched literature

Synthesis of this compound

The synthesis of this compound has evolved from early, less efficient methods to more reliable and higher-yielding protocols. The most common and practical laboratory-scale synthesis involves a halogen exchange reaction catalyzed by a Lewis acid.

Aluminum Chloride-Catalyzed Halide Exchange

This is the most widely used method for preparing this compound.[1] It relies on the exchange of chloride ions in carbon tetrachloride with iodide ions from an iodoalkane, typically ethyl iodide, in the presence of anhydrous aluminum chloride as a catalyst.[1] The reaction is driven forward by the formation of the volatile ethyl chloride, which can be removed from the reaction mixture.[1][3]

Reaction Scheme:

CCl₄ + 4 EtI

AlCl3\xrightarrow{AlCl_3}AlCl3​​
CI₄ + 4 EtCl

Logical Workflow for AlCl₃-Catalyzed Synthesis

G Experimental Workflow: AlCl₃-Catalyzed Synthesis of CI₄ cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_product Product Handling CCl4 Carbon Tetrachloride (dry) RBF 2-Neck Round Bottom Flask CCl4->RBF EtI Ethyl Iodide (dry) EtI->RBF AlCl3 Aluminum Chloride (anhydrous) AlCl3->RBF Inert Inert Atmosphere (Argon) Inert->RBF Mix Mixing and Stirring RBF->Mix Heating Gentle Heating (30-50°C) Mix->Heating Flush Flush with Argon (remove EtCl) Heating->Flush Filter Vacuum Filtration Flush->Filter Wash Wash with Water Filter->Wash Dry Drying under Vacuum Wash->Dry Product This compound (CI₄) (dark crystalline solid) Dry->Product Store Store at 0°C in the dark under Argon Product->Store

Caption: Workflow for the synthesis of this compound via AlCl₃-catalyzed halogen exchange.

Experimental Protocol:

This protocol is adapted from a detailed procedure shared in a public science forum and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials:

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dry carbon tetrachloride (CCl₄)

  • Dry ethyl iodide (EtI)

  • 250 mL two-neck round-bottom flask

  • Condenser or moisture trap (e.g., with MgSO₄)

  • Gas inlet with septum

  • Stir plate

  • Heating mantle

  • Inert gas supply (Argon)

  • Syringes

  • Frit funnel for vacuum filtration

Procedure:

  • Flame-dry the 250 mL two-neck round-bottom flask and allow it to cool under a stream of argon.

  • To the flask, add 2.0 g of anhydrous aluminum trichloride.

  • Fit the flask with a condenser (or moisture trap) and a gas inlet with a septum.

  • Purge the apparatus with argon for several minutes.

  • Using a syringe, add 12 g of dry carbon tetrachloride to the flask.

  • In a separate syringe, measure and add approximately 48 g of dry ethyl iodide to the reaction flask.

  • Stir the mixture at room temperature. The solution will gradually turn a dark red color.

  • Gently heat the mixture to 30°C using a heating mantle. At this stage, the formation of this compound and the evolution of ethyl chloride vapor will be observed.

  • After stirring for 30 minutes, increase the heating to 50°C and maintain a low flow of argon through the apparatus for about 15 minutes to help drive off the ethyl chloride.

  • Once the evolution of ethyl chloride has subsided, disassemble the apparatus and carefully remove the dark solid product.

  • Transfer the solid to a frit funnel and wash it with approximately 30 mL of water to remove any remaining aluminum salts.

  • Dry the crystalline product under vacuum.

  • Store the final product in a sealed, dark container at 0°C under an inert atmosphere.

Quantitative Data for AlCl₃-Catalyzed Synthesis

ParameterValueReference(s)
Reactants
Carbon Tetrachloride12 g[3]
Ethyl Iodide48 g[3]
Aluminum Trichloride2.0 g[3]
Reaction Conditions
TemperatureRoom temperature, then 30-50°C[3]
Reaction Time~45 minutes[3]
Product
Theoretical Yield~40 g[3]
Reported Actual Yield35 g[3]
Calculated Yield 88% [3]
In-situ Generation from Iodoform

This compound can also be generated in situ from iodoform (CHI₃) and a base, such as sodium hydroxide.[2] This method is often employed when this compound is to be used immediately as a reagent in a subsequent reaction. The mechanism involves the deprotonation of iodoform to form the triiodomethanide anion (CI₃⁻), which can then act as a nucleophile or be further involved in the formation of diiodocarbene. While this method is mentioned, a specific, high-yield preparative protocol starting from iodoform to isolate solid this compound is not well-documented in readily available literature. The primary focus of the iodoform reaction in literature is its use as a qualitative test for methyl ketones or for the synthesis of iodoform itself.

Conceptual Relationship of Halogenated Methanes

G Halogen Exchange in Methane Series CH4 Methane (CH₄) CCl4 Carbon Tetrachloride (CCl₄) CH4->CCl4 Chlorination CI4 This compound (CI₄) CCl4->CI4 Halogen Exchange (e.g., with EtI/AlCl₃)

Caption: Conceptual pathway from methane to this compound.

Applications in Synthesis

This compound is primarily used as an iodinating reagent in organic synthesis.[1] Its applications often take advantage of the reactivity of the carbon-iodine bonds.

  • Conversion of Alcohols to Alkyl Iodides: In a reaction analogous to the Appel reaction, this compound, in combination with triphenylphosphine (B44618) (PPh₃), can convert alcohols to the corresponding alkyl iodides.[1]

  • Synthesis of 1,1-Diiodoalkenes: Ketones can be converted to 1,1-diiodoalkenes upon treatment with this compound and triphenylphosphine.[1]

  • Iodination Reactions: It serves as a source of iodine in various other iodination reactions, often activated by a base.[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[1] Due to its thermal and photochemical instability, it should be stored in a tightly sealed container, in the dark, and at a reduced temperature (around 0°C).[1][2]

Conclusion

This compound, since its discovery by Gustavson, has remained a compound of significant interest due to its unique properties and synthetic utility. The aluminum chloride-catalyzed halogen exchange method provides a reliable and relatively high-yielding route for its preparation. While other methods exist, they are less commonly employed for the isolation of the pure compound. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in the synthesis and application of this powerful iodinating agent. Further research into stabilizing this molecule and expanding its synthetic applications, particularly in the context of drug development and complex molecule synthesis, could prove to be a fruitful area of investigation.

References

A Technical Guide to the Physical and Chemical Properties of Carbon Tetraiodide (CI₄) for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a unique tetrahalomethane notable for its bright red coloration and its role as a specialized reagent in organic synthesis.[1] It possesses a high density and is characterized by its thermal and photochemical instability.[2][3] This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of CI₄. It includes detailed experimental protocols for its synthesis and purification, summarizes key data in tabular form, and presents visual workflows and reaction pathways to support its application in research and development, particularly for professionals in chemistry and drug development.

Molecular Structure and Bonding

This compound adopts a perfect tetrahedral geometry with Td symmetry, as predicted by VSEPR theory for AX₄-type molecules.[1] The central carbon atom is sp³ hybridized, forming four single covalent bonds with the iodine atoms.[1] The C-I bond lengths are approximately 2.12 Å.[1][2][3] The molecule is sterically crowded due to the large size of the iodine atoms, with I-I contacts of about 3.459 Å.[2][3][4] This steric strain is a contributing factor to the compound's low thermal and photochemical stability.[2][3][4] Due to its symmetrical tetrahedral structure, the individual bond dipoles cancel out, resulting in a net molecular dipole moment of zero.[2][3][4]

Table 1: Structural and Bonding Parameters of CI₄

Parameter Value Reference
Molecular Formula CI₄ [3][4]
Molecular Shape Tetrahedral [1][3][4]
Crystal Structure Tetragonal [1][2][3]
Lattice Parameters a = 6.409 x 10⁻¹ nm, c = 9.558 x 10⁻¹ nm [1][2]
C-I Bond Length 2.12 ± 0.02 Å [1][2][3][4]
I---I Contact Distance 3.459 ± 0.03 Å [2][3][4]
Bond Angle (I-C-I) 109.5° [1]
Dipole Moment 0 D [2][3][4]

| Hybridization | sp³ |[1] |

Physical and Thermodynamic Properties

CI₄ is a dark violet or bright red crystalline solid, a rare characteristic for a methane (B114726) derivative.[1][2][5] It is one of the densest molecular compounds known, with a density of approximately 4.32 g/cm³.[1][3] It is insoluble in water, with which it slowly hydrolyzes, but is soluble in nonpolar organic solvents like benzene (B151609) and chloroform.[3][4][5] The compound does not have a true melting point, as it decomposes upon heating.[4][5]

Table 2: Physical and Thermodynamic Properties of CI₄

Property Value Reference
Molar Mass 519.63 g/mol [1][4][5]
Appearance Dark violet / red crystals [1][2][4][5]
Density 4.32 g/cm³ [1][3][4]
Decomposition Point ~171 °C (444 K) [4][5][6]
Solubility Insoluble in water; Soluble in nonpolar organic solvents [3][4][5]
Standard Enthalpy of Formation (ΔH_f°) 384.0–400.4 kJ/mol [1][3]
Standard Enthalpy of Combustion (ΔH_c°) -794.4 to -778.4 kJ/mol [1][3]
Heat Capacity (C) 0.500 J K⁻¹ g⁻¹ [1][3]
Magnetic Susceptibility (χ) -136 × 10⁻⁶ cm³/mol (Diamagnetic) [1][3][7]

| Elemental Composition | C: 2.31%, I: 97.69% |[1][6][8] |

Spectroscopic Characteristics

The spectroscopic properties of CI₄ are consistent with its molecular structure. Its intense red color is due to a strong electronic absorption in the visible region with a maximum (λmax) around 520 nm, which arises from n→σ* transitions involving the lone pairs of the iodine atoms.[1] The infrared spectrum shows a characteristic C-I stretching vibration at approximately 525 cm⁻¹.[1] In Raman spectroscopy, a strong band corresponding to the symmetric stretching mode is observed at 212 cm⁻¹.[1]

Table 3: Spectroscopic Data for CI₄

Spectroscopy Feature Wavenumber / Wavelength Reference
Infrared (IR) C-I stretching vibration ~525 cm⁻¹ [1]
Raman Symmetric stretching mode 212 cm⁻¹ [1]

| Electronic Absorption (UV-Vis) | λmax (n→σ* transition) | ~520 nm |[1] |

Chemical Properties and Reactivity

This compound is valued in synthesis for its role as an iodinating agent.[1][3] It is thermally and photochemically unstable, decomposing to tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine.[3][5] This instability necessitates careful storage and handling. It is slightly reactive with water, undergoing hydrolysis to produce iodoform (B1672029) (CHI₃) and I₂.[3][4]

Key reactions involving CI₄ include:

  • Iodination of Alcohols: In a reaction similar to the Appel reaction, CI₄ is used with triphenylphosphine (B44618) (PPh₃) to convert alcohols to alkyl iodides.[1][3][4]

  • Conversion of Ketones: Ketones can be converted to 1,1-diiodoalkenes when treated with CI₄ and PPh₃.[1][3][4]

G cluster_reactions Key Reactions CI4 This compound (CI₄) alc R-OH (Alcohol) ketone R₂C=O (Ketone) decomp C₂I₄ + I₂ (Decomposition) CI4->decomp Heat or Light (Δ or hν) iodide R-I (Alkyl Iodide) alc->iodide + PPh₃ diiodo R₂C=CI₂ (1,1-Diiodoalkene) ketone->diiodo + PPh₃

Caption: Key chemical transformations and decomposition pathways of this compound.

Experimental Protocols

Synthesis: AlCl₃-Catalyzed Halide Exchange

The most common laboratory synthesis of this compound involves a halide exchange reaction between carbon tetrachloride and an iodoalkane, catalyzed by aluminum chloride.[1][3]

Methodology:

  • Apparatus Setup: A two- or three-neck round-bottom flask is flame-dried and fitted with a condenser (or drying tube) and a septum for additions under an inert atmosphere (e.g., argon).[9]

  • Reagents: Anhydrous aluminum chloride (AlCl₃) is added to the flask as the catalyst.[1][9] Dry carbon tetrachloride (CCl₄) is added, followed by the slow addition of ethyl iodide (EtI).[1][9] The typical reaction is: CCl₄ + 4 EtI → CI₄ + 4 EtCl.[1][3]

  • Reaction Conditions: The reaction is typically conducted at room temperature with stirring.[1][3] Gentle heating (e.g., 30-50 °C) can be applied to drive the reaction to completion.[9] The reaction mixture will turn dark red as CI₄ forms.[9]

  • Workup: The volatile byproduct, ethyl chloride (EtCl), is carefully removed by purging with an inert gas or by distillation.[9]

  • Isolation: The solid CI₄ product crystallizes from the reaction solution.[3] The crude product is then collected for purification.

G reactants 1. Combine CCl₄, EtI, and AlCl₃ (catalyst) in a dry flask. reaction 2. Stir at room temp. (or with gentle heat) under inert gas. reactants->reaction Initiate crystallization 3. CI₄ crystallizes from solution. reaction->crystallization Formation isolation 4. Isolate crude solid product. crystallization->isolation Collection

Caption: Workflow for the synthesis of this compound via catalyzed halide exchange.

Purification and Analysis

Purification is critical to remove unreacted starting materials and catalyst residues.

  • Crystallization: The crude CI₄ can be purified by recrystallization from a suitable nonpolar solvent, such as diethyl ether or carbon disulfide.[1]

  • Sublimation: An alternative method for purification is sublimation under vacuum, which can yield high-purity crystals.[10][11]

Purity Verification:

  • Elemental Analysis: Confirms the elemental composition (C: 2.31%, I: 97.69%).[12]

  • Thermogravimetric Analysis (TGA): Monitors the sharp decomposition at approximately 171 °C, which can indicate the presence of impurities if the profile is broadened or shifted.[12]

G start Crude CI₄ Solid subl Purification by Sublimation start->subl Method 1 cryst Purification by Recrystallization start->cryst Method 2 analysis Purity Analysis subl->analysis cryst->analysis tga Thermogravimetric Analysis (TGA) analysis->tga ea Elemental Analysis analysis->ea end_node Pure CI₄ Crystals tga->end_node ea->end_node

Caption: Experimental workflow for the purification and analysis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory system.[3][10][13] It is also considered toxic, and perhalogenated compounds should generally be handled with caution.[3][4]

Table 4: GHS Hazard Information for CI₄

Code Hazard Statement Reference
H315 Causes skin irritation [3][13]
H319 Causes serious eye irritation [3][13]

| H335 | May cause respiratory irritation |[3][13] |

Handling and Storage Recommendations:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[2][14] A NIOSH-approved respirator may be necessary for high-level exposure.[14]

  • Storage: Store in a tightly closed container in a cool (recommended 0-8 °C), dry, and dark place.[5] It should be stored under an inert atmosphere (e.g., argon) due to its sensitivity to light, heat, and moisture.[5][10][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reactive metals like lithium.[5][10]

Conclusion

This compound is a highly functionalized methane derivative with distinct physical and chemical properties. Its utility as an iodinating reagent makes it a valuable tool in synthetic organic chemistry, particularly for the preparation of complex molecules and pharmaceutical intermediates.[1][11] However, its inherent instability and hazardous nature demand rigorous adherence to proper handling and storage protocols. This guide provides the core technical information required for researchers to safely and effectively utilize CI₄ in their work.

References

In-Depth Technical Guide to the Crystal Structure of Carbon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of carbon tetraiodide (CI₄), a molecule of interest in organic synthesis and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystal growth, and presents a logical workflow for its structural analysis.

Introduction

This compound (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid. It is a rare example of a highly colored methane (B114726) derivative.[1] The molecule adopts a tetrahedral geometry, analogous to other tetrahalomethanes.[1] Due to steric crowding of the large iodine atoms, the C-I bonds are elongated, and the molecule is thermally and photochemically unstable. This instability, coupled with its high iodine content, makes it a useful iodinating agent in organic synthesis. A thorough understanding of its solid-state structure is crucial for comprehending its reactivity and physical properties. This guide focuses on the detailed crystallographic analysis of its polymorphic forms.

Polymorphism of this compound

This compound is known to exhibit polymorphism, crystallizing in at least two different forms: a tetragonal phase and a monoclinic phase. The manifestation of a specific polymorph can be influenced by the conditions of crystallization, such as the solvent used and the rate of cooling.

Tetragonal Phase

Recent studies based on single-crystal X-ray diffraction and total scattering neutron powder diffraction have provided a detailed structure of the tetragonal phase of this compound.[2]

Monoclinic Phase

An earlier reported crystalline form of this compound is the monoclinic phase.[3] Detailed atomic coordinates and a definitive space group for this phase are less commonly cited in recent literature, indicating that the tetragonal phase is the more extensively characterized polymorph.

Quantitative Crystallographic Data

The crystallographic data for the two known polymorphs of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for the Tetragonal Phase of this compound [2]

ParameterValue
Crystal SystemTetragonal
Space GroupI4̅2m
Lattice Parameters (a, c)6.4202(5) Å, 9.5762(12) Å
Unit Cell Volume394.5 ų
Temperature298 K
C-I Bond Distance2.155 Å (215.5 pm)

Table 2: Crystallographic Data for the Monoclinic Phase of this compound [3]

ParameterValue
Crystal SystemMonoclinic
Lattice Parameters (a, b, c)22.39 Å, 12.93 Å, 25.85 Å
β Angle125.26°

Table 3: Interatomic Distances

Atomic PairDistance (Å)Source
C-I2.12 ± 0.02[4]
I---I3.459 ± 0.03[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through an aluminum chloride-catalyzed halide exchange reaction.[1]

Materials:

  • Carbon tetrachloride (CCl₄)

  • Ethyl iodide (EtI)

  • Anhydrous aluminum chloride (AlCl₃)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Appropriate glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus

Procedure:

  • A flame-dried, two-neck round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃).

  • The flask is placed under an inert atmosphere (Argon or Nitrogen).

  • Dry carbon tetrachloride (CCl₄) is added to the flask via syringe.

  • Dry ethyl iodide (EtI) is then added to the reaction mixture.

  • The reaction is stirred at room temperature. The solution will gradually turn a dark red color as this compound begins to form.

  • Slight heating (e.g., to 30-50°C) can be applied to drive the reaction to completion and to help remove the volatile ethyl chloride (EtCl) byproduct.[5]

  • As the reaction proceeds, the this compound product will crystallize from the solution.[1]

  • Upon completion, the reaction mixture is cooled, and the solid product is collected by vacuum filtration.

  • The collected solid is washed with water to remove the aluminum chloride catalyst and then dried.[5]

  • The crude this compound can be purified by sublimation in vacuo.[6]

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical step. The following are general methods that can be adapted for this compound.

Method 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of purified this compound in a suitable nonpolar organic solvent (e.g., hexane, benzene).

  • Filter the solution to remove any particulate matter.

  • Place the solution in a clean vial, covered loosely to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, single crystals should form.

Method 2: Slow Cooling

  • Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

  • Filter the hot solution into a clean container.

  • Allow the solution to cool slowly to room temperature. A Dewar flask filled with hot water can be used to ensure a very slow cooling rate.[7]

  • Crystals should precipitate as the solubility of this compound decreases with temperature.

Method 3: Vapor Diffusion

  • Dissolve the this compound in a small amount of a solvent in which it is readily soluble.

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of a second solvent (the "anti-solvent") in which this compound is poorly soluble, but which is miscible with the first solvent.

  • Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the this compound and promoting slow crystal growth.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of CI4 (Halide Exchange) purification Purification (Sublimation) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection (Single-Crystal XRD) crystal_selection->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Model

Experimental workflow for this compound.

As this document is focused on the analysis of a small molecule, signaling pathways are not applicable. The provided diagram outlines the logical progression of experimental and analytical steps required for the elucidation of the crystal structure of this compound.

References

An In-depth Technical Guide on the Thermal and Photochemical Stability of Carbon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red crystalline solid and a member of the tetrahalomethane family.[1][2][3] Its highly substituted nature and the steric strain of four large iodine atoms around a central carbon atom contribute to its notable thermal and photochemical instability.[1][2] This inherent instability is a critical consideration for its storage, handling, and application in various fields, including organic synthesis where it serves as an iodinating agent.[1][3] This technical guide provides a comprehensive overview of the current understanding of the thermal and photochemical stability of this compound, including its decomposition products, proposed mechanisms, and generalized protocols for stability assessment.

Thermal Stability

This compound is known to be sensitive to heat.[3] Its thermal decomposition has been consistently reported to occur at a relatively low temperature for a tetrahalomethane.

Decomposition Temperature and Products

The thermal decomposition of solid this compound is generally observed to begin around 168-171 °C, at which point it decomposes rather than melts.[2][4][5] The primary products of this thermal decomposition are tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine (I₂).[1][2][3]

Table 1: Thermal Decomposition Data for this compound

PropertyValueReferences
Decomposition Temperature168-171 °C[2][4][5]
Decomposition ProductsTetraiodoethylene (C₂I₄), Iodine (I₂)[1][2][3]
Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of a carbon-iodine bond, which is the weakest bond in the molecule. This initial step forms a triiodomethyl radical (•CI₃) and an iodine radical (•I). The subsequent reactions of these radical species lead to the formation of the observed final products.

A plausible reaction pathway is as follows:

  • Initiation: Homolytic cleavage of a C-I bond. CI₄ → •CI₃ + •I

  • Propagation/Combination: Recombination of triiodomethyl radicals. 2 •CI₃ → C₂I₆ (Hexaiodoethane - unstable)

  • Elimination: Elimination of iodine from the unstable hexaiodoethane intermediate. C₂I₆ → C₂I₄ + I₂

This proposed mechanism is consistent with the known instability of hexaiodoethane, which is believed to be sterically hindered and readily decomposes.[2]

ThermalDecomposition CI4 CI₄ Radicals •CI₃ + •I CI4->Radicals Heat (≥168°C) C2I6 C₂I₆ (unstable) Radicals->C2I6 Recombination Products C₂I₄ + I₂ C2I6->Products Elimination

Proposed pathway for the thermal decomposition of this compound.

Photochemical Stability

This compound is also highly sensitive to light, readily undergoing photochemical decomposition.[1][2][3] This instability is attributed to the relatively weak carbon-iodine bonds and the molecule's absorption of light in the visible and ultraviolet regions.

Photodecomposition Products

Similar to its thermal decomposition, the photochemical decomposition of this compound yields tetraiodoethylene (C₂I₄) and iodine (I₂) as the primary products.[1][2][3]

Table 2: Photochemical Decomposition Data for this compound

PropertyValue/InformationReferences
Decomposition ProductsTetraiodoethylene (C₂I₄), Iodine (I₂)[1][2][3]
Quantum Yield (Φ)Not experimentally determined in the reviewed literature.
Wavelength DependenceExpected to decompose upon absorption of visible and UV light.[1][2][3]

Note: While the photochemical decomposition is well-established, specific quantum yields for the photodegradation of this compound at different wavelengths are not available in the surveyed literature.

Proposed Photochemical Decomposition Mechanism

Computational studies on the photodissociation of carbon tetrahalides provide insight into the likely mechanism for this compound.[6] The process is initiated by the photoexcitation of the CI₄ molecule, leading to the homolytic cleavage of a C-I bond.

A proposed photochemical decomposition pathway is as follows:

  • Photoexcitation: Absorption of a photon (hν) by this compound. CI₄ + hν → CI₄* (excited state)

  • Primary Photodissociation: Homolytic cleavage of a C-I bond in the excited state. CI₄* → •CI₃ + •I

  • Secondary Reactions: The subsequent reactions of the generated radicals are similar to those in the thermal decomposition pathway, leading to the formation of tetraiodoethylene and iodine. Computational studies also suggest the possibility of an isomer formation (I₂CI-I) in solution, which can then proceed to the final products.[6]

PhotochemicalDecomposition CI4 CI₄ CI4_star CI₄* CI4->CI4_star Radicals •CI₃ + •I CI4_star->Radicals Dissociation Isomer I₂CI-I (Isomer) Radicals->Isomer Isomerization (in solution) Products C₂I₄ + I₂ Radicals->Products Recombination & Elimination Isomer->Products Decomposition

Proposed pathway for the photochemical decomposition of this compound.

Experimental Protocols

Due to the lack of specific published experimental protocols for the stability testing of this compound, the following sections describe generalized methodologies for assessing the thermal and photochemical stability of solid and solution-phase samples, respectively.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of solid this compound as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer is used for the measurement.

  • Experimental Conditions:

    • Purge Gas: An inert gas, such as nitrogen or argon, is flowed over the sample at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 200 °C).

  • Data Collection: The mass of the sample is recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis weigh Weigh CI₄ (1-5 mg) place Place in TGA pan weigh->place setup Setup TGA instrument (Inert atmosphere) place->setup heat Heat at constant rate (e.g., 10°C/min) setup->heat record Record mass vs. temperature heat->record plot Plot TGA/DTG curves record->plot determine Determine onset and peak decomposition temperatures plot->determine

Generalized workflow for TGA analysis of this compound.
Photochemical Stability Analysis via UV-Vis Spectrophotometry

Objective: To monitor the decomposition of this compound in solution upon exposure to light and to determine the rate of decomposition.

Methodology:

  • Sample Preparation: A dilute solution of this compound in a photochemically inert solvent (e.g., cyclohexane (B81311) or carbon tetrachloride) is prepared. The concentration should be adjusted to have a significant but not saturating absorbance at the wavelength of maximum absorption (λmax).

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra. A light source with a specific wavelength or a broad-spectrum lamp is required for irradiation.

  • Experimental Procedure:

    • Initial Spectrum: The UV-Vis absorption spectrum of the this compound solution is recorded before irradiation.

    • Irradiation: The solution in a quartz cuvette is exposed to the light source for a defined period. The temperature of the sample should be controlled to avoid thermal decomposition.

    • Spectral Monitoring: At regular time intervals, the irradiation is paused, and the UV-Vis spectrum of the solution is recorded.

  • Data Analysis: The decrease in the absorbance at the λmax of this compound over time is monitored. The formation of products can also be monitored if they have distinct absorption features. The rate of decomposition can be determined by plotting the concentration (or absorbance) of this compound as a function of time.

Photochem_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Monitoring cluster_data Data Analysis prepare_sol Prepare dilute CI₄ solution in inert solvent initial_spec Record initial UV-Vis spectrum prepare_sol->initial_spec irradiate Irradiate sample for set time initial_spec->irradiate record_spec Record UV-Vis spectrum irradiate->record_spec repeat Repeat irradiation and recording record_spec->repeat repeat->irradiate plot_abs Plot Absorbance vs. Time repeat->plot_abs calc_rate Determine decomposition rate plot_abs->calc_rate

Generalized workflow for photochemical stability analysis of this compound.

Conclusion

This compound is an inherently unstable molecule, susceptible to decomposition under both thermal and photochemical stress. The primary decomposition products in both cases are tetraiodoethylene and iodine. The instability stems from the weak and sterically strained carbon-iodine bonds. While the general aspects of its instability are known, there is a notable lack of detailed quantitative experimental data in the public domain regarding the kinetics of its thermal decomposition and the quantum yields of its photochemical degradation. The proposed mechanisms, initiated by the homolytic cleavage of a C-I bond, provide a rational basis for understanding its decomposition pathways. For researchers and professionals working with this compound, it is imperative to handle and store this compound under refrigerated and dark conditions in an inert atmosphere to mitigate its decomposition. Further experimental studies are warranted to quantify the kinetic and photochemical parameters of its decomposition, which would provide a more complete understanding of its stability profile.

References

An In-Depth Technical Guide to the Solubility of Carbon Tetraiodide in Nonpolar Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carbon tetraiodide (CI₄) in nonpolar organic solvents. This compound, a bright red crystalline solid, is a nonpolar molecule due to its symmetrical tetrahedral geometry.[1][2] This inherent nonpolarity governs its solubility characteristics, making it readily soluble in various nonpolar organic solvents.[1][2][3] This guide delves into the theoretical underpinnings of its solubility, presents available quantitative data, outlines detailed experimental protocols for solubility determination, and discusses the thermodynamic considerations of the dissolution process.

Core Concepts: The Principle of "Like Dissolves Like"

The solubility of this compound in nonpolar solvents is a classic example of the principle "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. In the case of this compound and nonpolar solvents, the predominant intermolecular forces are London dispersion forces. These are weak, transient forces arising from temporary fluctuations in electron distribution within molecules. Because both the solute (this compound) and the nonpolar solvent molecules primarily interact through these forces, they can readily mix to form a homogenous solution.

Quantitative Solubility Data

Solvent NameChemical FormulaPolarityQualitative Solubility of CI₄Quantitative Solubility ( g/100g solvent) at 25°C
n-HexaneC₆H₁₄NonpolarSolubleData not available
TolueneC₇H₈NonpolarSolubleData not available
CyclohexaneC₆H₁₂NonpolarSolubleData not available
Carbon TetrachlorideCCl₄NonpolarSolubleData not available

Researchers are encouraged to consult specialized chemical engineering databases or conduct experimental determinations to obtain precise quantitative solubility data for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. Given that this compound is a colored compound, both gravimetric and spectrophotometric methods are suitable for quantifying its solubility.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired nonpolar organic solvent in a sealed container (e.g., a screw-cap flask).

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

    • The presence of undissolved solid at the bottom of the container indicates that the solution is saturated.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, temperature-equilibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) can also be employed.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. A rotary evaporator can be used for more efficient and controlled solvent removal.

    • Once the solvent has completely evaporated, a residue of solid this compound will remain.

    • Dry the evaporating dish containing the solute in a vacuum oven at a temperature below the decomposition point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

    • The mass of the solvent is the initial weight of the saturated solution minus the mass of the dissolved solute.

    • Solubility is then calculated as: (Mass of dissolved CI₄ / Mass of solvent) x 100 = g of CI₄ / 100g of solvent.

Gravimetric_Solubility_Determination cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis cluster_calc Calculation A Excess CI₄ + Solvent B Agitation at Constant T A->B Equilibration C Saturated Solution (Supernatant) B->C D Undissolved CI₄ E Evaporation of Solvent C->E F Weighing of CI₄ Residue E->F G Solubility Calculation (g CI₄ / 100g solvent) F->G

Fig. 1: Experimental workflow for gravimetric solubility determination.
UV-Visible Spectrophotometry Method

Leveraging the fact that this compound is a colored compound, UV-Visible spectrophotometry offers a sensitive and accurate alternative for determining its concentration in a saturated solution. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen nonpolar solvent with known concentrations.

    • Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent using a UV-Visible spectrophotometer.

    • Measure the absorbance of each standard solution at λ_max.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

  • Sample Preparation and Analysis:

    • Carefully withdraw a small, known volume of the clear supernatant from the saturated solution.

    • Dilute the sample accurately with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the predetermined λ_max.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of the diluted sample from its absorbance.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

UV_Vis_Solubility_Determination cluster_calib Calibration cluster_sample Sample Preparation & Analysis cluster_calc Calculation A Prepare Standard Solutions B Measure Absorbance at λ_max A->B C Plot Calibration Curve B->C D Prepare Saturated Solution E Dilute Supernatant D->E F Measure Absorbance of Diluted Sample E->F G Determine Concentration from Curve F->G H Apply Dilution Factor G->H I Solubility H->I

Fig. 2: Workflow for solubility determination using UV-Vis spectrophotometry.

Thermodynamics of Dissolution

The dissolution of a solid in a liquid can be understood through thermodynamic principles. The overall process can be conceptually broken down into three steps:

  • Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice. This is an endothermic process (ΔH_solute > 0).

  • Overcoming Solvent-Solvent Interactions: Energy is also required to create space within the nonpolar solvent by overcoming the intermolecular forces between solvent molecules. This is also an endothermic process (ΔH_solvent > 0).

  • Formation of Solute-Solvent Interactions: Energy is released when the this compound molecules interact with the solvent molecules. This is an exothermic process (ΔH_mixing < 0).

The overall enthalpy of solution (ΔH_solution) is the sum of the enthalpy changes of these three steps:

ΔH_solution = ΔH_solute + ΔH_solvent + ΔH_mixing

For this compound dissolving in a nonpolar solvent, the energy required to break the solute-solute and solvent-solvent interactions (both London dispersion forces) is comparable to the energy released upon forming new solute-solvent interactions (also London dispersion forces). As a result, the enthalpy of solution is often small, and the dissolution process is primarily driven by the increase in entropy (randomness) of the system.

Dissolution_Thermodynamics cluster_steps Conceptual Steps of Dissolution Solute_Solid CI₄ (Solid) Separated_Solute Separated CI₄ Molecules Solute_Solid->Separated_Solute ΔH_solute > 0 (Endothermic) Solvent_Liquid Nonpolar Solvent (Liquid) Separated_Solvent Separated Solvent Molecules Solvent_Liquid->Separated_Solvent ΔH_solvent > 0 (Endothermic) Solution CI₄ in Solution Separated_Solute->Solution ΔH_mixing < 0 (Exothermic)

Fig. 3: Thermodynamic cycle of the dissolution process.

Conclusion

The solubility of this compound in nonpolar organic solvents is a direct consequence of its molecular structure and the intermolecular forces at play. While qualitative data confirms its solubility in common nonpolar solvents, precise quantitative data is essential for many research and development applications. The experimental protocols detailed in this guide provide robust methods for determining this critical physical property. A thorough understanding of the principles of solubility and the available experimental techniques is paramount for scientists and professionals working with this compound.

References

Lewis structure and valence electrons of tetraiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Lewis Structure and Valence Electrons of Tetraiodomethane

Introduction

Tetraiodomethane, also known as carbon tetraiodide (CI₄), is a tetrahalomethane notable for its bright red coloration, a rare characteristic for a methane (B114726) derivative.[1] It is a non-polar molecule with a symmetrical tetrahedral geometry.[1][2] This guide provides a detailed analysis of the valence electrons and Lewis structure of tetraiodomethane, supported by quantitative data and an overview of the experimental protocols used for its structural determination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Valence Electrons and Lewis Structure

The construction of the Lewis structure for any molecule is predicated on the determination of the total number of valence electrons contributed by its constituent atoms.

Determination of Valence Electrons

Carbon (C) is in Group 14 of the periodic table and possesses four valence electrons.[3][4][5] Iodine (I), a halogen in Group 17, has seven valence electrons.[3][6][7][8] For a single molecule of tetraiodomethane (CI₄), the total count of valence electrons is calculated as follows:

  • Carbon: 1 atom × 4 valence electrons/atom = 4 electrons

  • Iodine: 4 atoms × 7 valence electrons/atom = 28 electrons

  • Total Valence Electrons: 4 + 28 = 32 electrons[3][9]

Lewis Structure Construction

The Lewis structure for CI₄ is assembled by positioning the least electronegative atom, carbon, as the central atom, with the four iodine atoms symmetrically bonded to it.[3] The 32 valence electrons are distributed to satisfy the octet rule for each atom.

  • A single covalent bond is formed between the central carbon atom and each of the four iodine atoms, accounting for 8 electrons (4 bonds × 2 electrons/bond).[9]

  • The remaining 24 electrons are distributed as lone pairs around the four iodine atoms, with each iodine atom receiving 6 electrons (3 lone pairs).[9]

This arrangement fulfills the octet rule for all atoms; the central carbon atom shares 8 electrons, and each iodine atom has 8 valence electrons (2 shared and 6 in lone pairs).[9]

Caption: Lewis dot structure of tetraiodomethane (CI₄).

Molecular Geometry and Quantitative Data

Tetraiodomethane exhibits a tetrahedral molecular geometry, a consequence of the four bonding pairs of electrons around the central carbon atom repelling each other to maximize separation.[1][10] This symmetric arrangement results in a non-polar molecule with a net dipole moment of zero.[1][2]

The key quantitative parameters for CI₄ are summarized in the table below.

ParameterValueReference
Molecular FormulaCI₄[1][2][11]
Total Valence Electrons32[3][9]
Molecular GeometryTetrahedral[1][2][10]
C-I Bond Length2.12 ± 0.02 Å[1][2]
I-I Contact Distance3.459 ± 0.03 Å[1][2]
Bond Angle (I-C-I)~109.5°[2]
Dipole Moment0 D[1][2]

Experimental Protocols for Structural Elucidation

The molecular structure and parameters of tetraiodomethane have been determined through various experimental techniques. The primary methods employed are X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a crystalline form of CI₄ is irradiated with a beam of X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed.

Methodology:

  • Crystal Growth: High-purity CI₄ is dissolved in a suitable solvent, and single crystals are grown through slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at various orientations.

  • Structure Solution: The diffraction intensities are used to calculate an electron density map of the crystal.

  • Model Refinement: An atomic model is fitted to the electron density map. The model is then refined to achieve the best agreement with the experimental data, yielding precise bond lengths, bond angles, and crystal packing information.[2]

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, providing data free from intermolecular interactions present in a crystal lattice.

Methodology:

  • Sample Introduction: A gaseous beam of CI₄ molecules is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: The molecular beam is crossed by a high-energy beam of electrons.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the CI₄ molecules. The scattered electrons produce a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which internuclear distances (bond lengths) and bond angles can be derived.

Experimental_Workflow cluster_0 Structural Determination of CI₄ cluster_1 X-ray Crystallography cluster_2 Gas Electron Diffraction start CI₄ Sample crystal Crystal Growth start->crystal gas Gaseous Beam Generation start->gas xray X-ray Diffraction crystal->xray solve_xray Structure Solution xray->solve_xray refine_xray Model Refinement solve_xray->refine_xray results Molecular Structure (Bond Lengths, Angles) refine_xray->results diffraction Electron Scattering gas->diffraction analyze_gas Pattern Analysis diffraction->analyze_gas analyze_gas->results

Caption: Workflow for the experimental determination of CI₄ structure.

References

Spectroscopic Properties and Analysis of Carbon Tetraiodide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of carbon tetraiodide (CI4) and the analytical methodologies for its characterization. Due to its unique structure and reactive nature, understanding its spectroscopic signature is crucial for its application in various scientific fields, including organic synthesis and materials science. This document outlines the key spectroscopic data and experimental protocols for the analysis of this compound, with a focus on infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (CI4) is a perhalogenated methane (B114726) derivative characterized by its bright red crystalline solid form. Its tetrahedral geometry, with a central carbon atom bonded to four iodine atoms, results in a non-polar molecule.[1] The molecule is known for its thermal and photochemical instability, decomposing into tetraiodoethylene (B1221444) (C2I4) and iodine.[1] This inherent instability, coupled with the heavy iodine atoms, significantly influences its spectroscopic properties. Careful handling, including storage at low temperatures (around 0 °C) and protection from light, is essential for accurate spectroscopic analysis.[1]

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Vibrational Spectroscopy

Table 1: Infrared (IR) and Raman Spectroscopy Data for this compound

Spectroscopic TechniqueVibrational ModeWavenumber (cm⁻¹)Activity
Ramanν₁ (A₁) - Symmetric Stretch175Active
Ramanν₂ (E) - Bending125Active
IR & Ramanν₃ (T₂) - Asymmetric Stretch555Active
IR & Ramanν₄ (T₂) - Bending125Active

Source: Computational Chemistry Comparison and Benchmark Database

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopy Data for this compound

NucleusChemical Shift (δ) in ppmSolvent
¹³C-292.4CDCl₃

Note: The highly shielded nature of the carbon atom in CI4 results in a significant upfield chemical shift.

Experimental Protocols

Accurate spectroscopic analysis of this compound requires meticulous sample preparation and handling due to its sensitivity to light and heat.

Sample Handling and Preparation
  • Storage: this compound should be stored in a dark, cool environment, ideally under an inert atmosphere (e.g., argon) to prevent degradation.[2]

  • Solvent Selection: For solution-state analysis, solvents should be chosen based on their transparency in the spectral region of interest and their inertness towards CI4. Anhydrous, non-polar solvents are generally preferred. For NMR spectroscopy, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration: The concentration of the sample solution should be optimized for each spectroscopic technique to obtain a good signal-to-noise ratio without causing line broadening or other concentration-dependent effects.

Infrared (IR) Spectroscopy

Objective: To identify the fundamental vibrational modes of the C-I bonds.

Methodology:

  • Sample Preparation (Solid-State):

    • KBr Pellet Method: A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The mull is then spread between two salt plates (e.g., NaCl or KBr). A spectrum of Nujol should be run separately for background subtraction.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the KBr pellet or salt plates with Nujol is recorded.

    • The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained after automatic background subtraction.

Raman Spectroscopy

Objective: To observe the Raman-active vibrational modes, which are complementary to IR spectroscopy.

Methodology:

  • Sample Preparation:

    • Solid Sample: A small amount of crystalline this compound is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.

    • Solution Sample: A solution of CI4 in a suitable solvent (e.g., cyclohexane) can be prepared and placed in a quartz cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 532 nm). To minimize sample decomposition, a low laser power should be used.[3] The use of a rotating sample cell can also help to reduce localized heating.

  • Data Acquisition:

    • The laser is focused on the sample.

    • The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

    • The Raman spectrum is recorded by the detector.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule. This compound is a colored compound, indicating absorption in the visible region.

Methodology:

  • Sample Preparation:

    • A solution of this compound is prepared in a UV-transparent solvent (e.g., hexane (B92381) or cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • A baseline is recorded using a cuvette filled with the pure solvent.

    • The sample cuvette is then placed in the beam path.

    • The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

Note: Due to the photochemical instability of CI4, it is crucial to minimize the exposure of the sample to the UV light source during the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon nucleus.

Methodology:

  • Sample Preparation:

    • A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • The solution should be homogeneous and free of any solid particles.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Data Acquisition:

    • The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the potentially long relaxation times, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

Workflow and Data Analysis

The spectroscopic analysis of this compound typically follows a logical workflow to ensure comprehensive characterization.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_prep Sample Preparation & Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Characterization storage Storage (Dark, Cool, Inert Atm.) dissolution Dissolution (Anhydrous, Non-polar Solvent) storage->dissolution ir_analysis IR Spectroscopy (Vibrational Modes) dissolution->ir_analysis raman_analysis Raman Spectroscopy (Complementary Vibrational Modes) dissolution->raman_analysis uvvis_analysis UV-Vis Spectroscopy (Electronic Transitions) dissolution->uvvis_analysis nmr_analysis 13C NMR Spectroscopy (Carbon Environment) dissolution->nmr_analysis ir_data IR Spectrum: - Peak Identification - Functional Group Analysis ir_analysis->ir_data raman_data Raman Spectrum: - Peak Assignment - Symmetry Analysis raman_analysis->raman_data uvvis_data UV-Vis Spectrum: - λmax Determination - Molar Absorptivity uvvis_analysis->uvvis_data nmr_data NMR Spectrum: - Chemical Shift Analysis nmr_analysis->nmr_data conclusion Comprehensive Spectroscopic Profile of CI4 ir_data->conclusion raman_data->conclusion uvvis_data->conclusion nmr_data->conclusion

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound provides valuable insights into its molecular structure and electronic properties. This guide has summarized the key spectroscopic data from IR, Raman, and NMR analyses and provided detailed experimental protocols. Due to the compound's inherent instability, careful sample handling and consideration of experimental parameters are paramount for obtaining reliable and reproducible data. The presented workflow offers a systematic approach to the comprehensive spectroscopic analysis of this important, yet challenging, molecule.

References

An In-depth Technical Guide on the Hazards and Toxicity of Carbon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid with significant applications in organic synthesis as an iodinating agent. Despite its utility, this compound presents considerable health and safety concerns. This document provides a comprehensive overview of the known hazards and toxicity of this compound, drawing parallels with the well-studied toxicity of other haloalkanes, particularly carbon tetrachloride (CCl₄). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and to understand its potential biological effects. This guide summarizes toxicological data, outlines experimental protocols for toxicity assessment, and elucidates the proposed mechanisms of toxicity, including the involvement of key signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in a laboratory setting.

PropertyValueReference
Chemical Formula CI₄[1][2]
Molecular Weight 519.63 g/mol
Appearance Dark violet to red crystalline solid[2][3]
Odor Odor of iodine[1]
Melting Point 168-171 °C (decomposes)[3]
Boiling Point 329.2 °C (rough estimate)[3]
Density 4.32 g/cm³[2]
Solubility Insoluble in water; soluble in nonpolar organic solvents like benzene (B151609) and chloroform.[2]
Stability Thermally and photochemically unstable; decomposes to tetraiodoethylene (B1221444) (C₂I₄) and iodine (I₂). Sensitive to light, heat, and moisture.[2]
Reactivity Reacts slightly with water to produce iodoform (B1672029) and iodine. Incompatible with strong oxidizing agents.[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage:

  • Handle under an inert gas atmosphere.

  • Store in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is near 0°C.[2]

  • Keep container tightly closed and protected from light and moisture.

Toxicological Data

Quantitative toxicological data for this compound is limited, and many of its toxicological properties have not been thoroughly investigated.[3] Much of the understanding of its toxicity is inferred from studies on analogous haloalkanes.

ParameterSpeciesRoute of AdministrationValueReference
LD₅₀ (Lethal Dose, 50%) RatIntravenous18 mg/kg[2]
LD₅₀ (Lethal Dose, 50%) RatIntravenous178 mg/kg[4]
LC₅₀ (Lethal Concentration, 50%) -InhalationNo data available-

Note on LD₅₀ Discrepancy: There are conflicting reports for the intravenous LD₅₀ in rats. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is FG4960000, which can be used to seek clarification from this database.[3][4] Given the significant difference, caution is warranted when interpreting these values.

Occupational Exposure Limits: There are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound.[5] In the absence of specific limits, exposure should be minimized to the lowest feasible level.

Mechanism of Toxicity

The toxicity of this compound is believed to be analogous to that of other haloalkanes, particularly carbon tetrachloride. The primary mechanism involves metabolic activation in the liver by cytochrome P450 enzymes.[6]

This compound Toxicity Mechanism CI4 This compound (CI₄) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2B1/2) CI4->CYP450 Metabolic Activation FreeRadical Triiodomethyl Radical (•CI₃) CYP450->FreeRadical ROS Reactive Oxygen Species (ROS) FreeRadical->ROS Generates LipidPeroxidation Lipid Peroxidation FreeRadical->LipidPeroxidation Initiates ROS->LipidPeroxidation Propagates CellularDamage Cellular Damage (Membrane disruption, organelle dysfunction) LipidPeroxidation->CellularDamage Hepatotoxicity Hepatotoxicity (Necrosis, Steatosis) CellularDamage->Hepatotoxicity

Figure 1: Proposed mechanism of this compound-induced hepatotoxicity.

This metabolic activation generates a highly reactive triiodomethyl radical (•CI₃). This free radical can then initiate a cascade of damaging events:

  • Covalent Binding: The •CI₃ radical can covalently bind to cellular macromolecules such as proteins, lipids, and nucleic acids, disrupting their normal function.

  • Lipid Peroxidation: The •CI₃ radical can react with polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages cell membranes, leading to increased permeability and loss of cellular integrity.

  • Oxidative Stress: The metabolic process and subsequent lipid peroxidation lead to the formation of other reactive oxygen species (ROS), contributing to a state of oxidative stress within the cell.[6]

Signaling Pathways Implicated in Toxicity

Oxidative stress and cellular damage triggered by this compound and its metabolites can activate several key signaling pathways, leading to inflammation, apoptosis, and fibrosis.

Signaling_Pathways cluster_0 Cellular Stress cluster_1 Signaling Cascades cluster_2 Cellular Responses Oxidative_Stress Oxidative Stress (ROS, Lipid Peroxidation) Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 Activates NF_kB NF-κB Pathway Oxidative_Stress->NF_kB Activates MAPK MAPK Pathway (p38, JNK, ERK) Oxidative_Stress->MAPK Activates Antioxidant_Response Antioxidant Gene Expression (e.g., HO-1, SOD) Nrf2->Antioxidant_Response Induces Inflammation Inflammation (e.g., TNF-α, IL-6) NF_kB->Inflammation Promotes MAPK->Inflammation Contributes to Apoptosis_Fibrosis Apoptosis & Fibrosis MAPK->Apoptosis_Fibrosis Regulates

Figure 2: Key signaling pathways affected by oxidative stress.

  • Nuclear factor-erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress.[7][8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of the inflammatory response.[10] Oxidative stress can lead to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to tissue damage.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of proteins (including p38, JNK, and ERK) are involved in a wide range of cellular processes, including inflammation, apoptosis, and cell survival.[11][12][13][14][15] Activation of these pathways by oxidative stress can have complex and context-dependent effects, contributing to either cell death or survival.

Experimental Protocols for Toxicity Assessment

Due to the limited specific data on this compound, standardized protocols for assessing the toxicity of haloalkanes, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are recommended.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound.[16][17][18]

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically females as they are often more sensitive.[19][20]

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They are fasted overnight before dosing.[19][20]

Dose Preparation and Administration: this compound should be dissolved in a suitable vehicle (e.g., corn oil). The dose is administered by oral gavage.[19]

Procedure (Acute Toxic Class Method):

  • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

  • Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded periodically.

  • If no mortality occurs, the dose is increased (e.g., to 2000 mg/kg) in another group of three animals.

  • If mortality occurs, the test is repeated at a lower dose.

  • The procedure is continued in a stepwise manner to classify the substance based on the observed mortality at different dose levels.

Observations:

  • Mortality

  • Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior pattern).

  • Body weight changes.

  • Gross necropsy of all animals at the end of the study.

OECD_423_Workflow start Start dose1 Administer Starting Dose (e.g., 300 mg/kg) to 3 Rats start->dose1 observe1 Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose1->observe1 mortality1 Mortality? observe1->mortality1 dose2_high Administer Higher Dose (e.g., 2000 mg/kg) to 3 Rats mortality1->dose2_high No dose2_low Administer Lower Dose to 3 Rats mortality1->dose2_low Yes observe2_high Observe for 14 Days dose2_high->observe2_high end End & Classify observe2_high->end observe2_low Observe for 14 Days dose2_low->observe2_low observe2_low->end

Figure 3: Workflow for Acute Oral Toxicity Testing (OECD 423).

Acute Inhalation Toxicity (Adapted from OECD Guideline 403/436)

Objective: To determine the acute inhalation toxicity (LC₅₀) of this compound.[19]

Test Animals: Healthy, young adult rats.

Exposure Method: Nose-only or whole-body inhalation exposure in a dynamic inhalation chamber.

Procedure:

  • Animals are exposed to a specific concentration of this compound vapor for a fixed period (typically 4 hours).

  • Multiple groups of animals are exposed to a range of concentrations.

  • A control group is exposed to filtered air under the same conditions.

  • Animals are observed for mortality and clinical signs of toxicity during and after exposure for a period of 14 days.

  • The LC₅₀ value is calculated from the concentration-mortality data.

Observations:

  • Mortality

  • Clinical signs of toxicity.

  • Body weight changes.

  • Gross necropsy and histopathology of the respiratory tract and other target organs.

Conclusion

This compound is a hazardous chemical with significant toxic potential, primarily targeting the liver through a mechanism involving metabolic activation and subsequent oxidative stress. While specific toxicological data for this compound are scarce, its analogy to other haloalkanes, particularly carbon tetrachloride, provides a strong basis for understanding its hazards. Researchers and professionals working with this compound must adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize exposure. Further research is warranted to establish definitive toxicological parameters, such as an LC₅₀ value and occupational exposure limits, and to further elucidate the specific signaling pathways involved in its toxicity. This will enable a more complete risk assessment and the development of more targeted safety guidelines.

References

An In-depth Technical Guide to Carbon Tetraiodide: Identifiers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of carbon tetraiodide (CI₄), a compound of interest in various chemical and research applications. This document details its chemical identifiers, physical and chemical properties, and key safety information.

Chemical Identifiers

This compound, also known as tetraiodomethane, is registered and indexed across multiple chemical databases. Accurate identification is crucial for regulatory compliance, safety, and procurement. The following table summarizes the primary identifiers for this compound.[1][2][3][4][5]

Identifier TypeValue
CAS Number 507-25-5
PubChem CID 10487
EINECS Number 208-068-5
RTECS Number FG4960000
UNII E22GNX36ZQ
Beilstein Reference 1733108
DSSTox Substance ID DTXSID0060145
InChI InChI=1S/CI4/c2-1(3,4)5
InChIKey JOHCVVJGGSABQY-UHFFFAOYSA-N
SMILES C(I)(I)(I)I

Chemical and Physical Properties

The distinct properties of this compound influence its application and handling. It is a bright red crystalline solid, a rare characteristic for a methane (B114726) derivative.[2][3][6] The molecule adopts a tetrahedral geometry.[2][3][6] A summary of its key physical and chemical properties is provided below.

PropertyValue
Molecular Formula CI₄
Molar Mass 519.63 g/mol
Appearance Red crystals
Density 4.32 g/cm³
Melting Point 171 °C (decomposes)
Water Solubility Insoluble, reacts slowly with water
Solubility in Organic Solvents Soluble in nonpolar organic solvents
Dipole Moment 0 D

Synthesis and Reactivity

Synthesis: this compound is typically synthesized via a halide exchange reaction catalyzed by aluminum chloride at room temperature.[2][3] The overall reaction is:

CCl₄ + 4 EtI → CI₄ + 4 EtCl

The product, this compound, crystallizes from the reaction solution.[2][3]

Reactivity: this compound is thermally and photochemically unstable due to the steric crowding of the large iodine atoms.[2][7] It decomposes to tetraiodoethylene (B1221444) (C₂I₄).[2][3] It is slightly reactive towards water, yielding iodoform (B1672029) and iodine.[2][3]

A logical workflow for the synthesis of this compound is illustrated below.

G reagents Carbon Tetrachloride (CCl₄) Ethyl Iodide (EtI) reaction Halide Exchange Reaction (Room Temperature) reagents->reaction catalyst Aluminum Chloride (AlCl₃) catalyst->reaction product This compound (CI₄) (Crystallizes) reaction->product byproduct Ethyl Chloride (EtCl) reaction->byproduct G start Ketone (R₂C=O) product 1,1-Diiodoalkene (R₂C=CI₂) start->product Reaction reagents This compound (CI₄) Triphenylphosphine (PPh₃) reagents->product G exposure Potential Exposure Skin, Eye, or Inhalation action Immediate Action Skin: Wash with soap and water Eye: Rinse with water for several minutes Inhalation: Move to fresh air exposure->action medical Seek Medical Attention If irritation persists action->medical If symptoms continue

References

Reactivity of Carbon Tetraiodide with Water and Bases: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), a bright red crystalline solid, is the most sterically hindered of the tetrahalomethanes.[1][2] Its reactivity is of significant interest in organic synthesis, particularly as an iodinating agent.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with water and bases, summarizing available data, outlining plausible reaction mechanisms, and providing context through comparison with other tetrahalomethanes. While quantitative kinetic and thermodynamic data for the direct hydrolysis of this compound are not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and related reaction mechanisms to provide a thorough understanding for research and development professionals.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
Molecular FormulaCI₄[1]
Molar Mass519.629 g/mol [1]
AppearanceDark violet/red crystals[1]
Density4.32 g/mL[1]
Melting PointDecomposes at 171 °C[2]
Solubility in WaterPractically insoluble, slowly hydrolyzed[3]
Solubility in Organic SolventsSoluble in nonpolar organic solvents[1]
Molecular GeometryTetrahedral[1]
C–I Bond Distance2.12 ± 0.02 Å[1]
Qualitative Reactivity Summary
ReactantProductsObservationsReference
WaterIodoform (B1672029) (CHI₃) and Iodine (I₂)Slight reactivity[1][2]
Aqueous Bases (e.g., NaOH)Used as an iodination reagent; likely forms iodoform and other productsReaction is utilized in organic synthesis[1][2]
Triphenylphosphine (B44618) (PPh₃) / AlcoholsAlkyl iodides, Triphenylphosphine oxide, IodoformAppel Reaction[1]
Triphenylphosphine (PPh₃) / Ketones1,1-diiodoalkenesWittig-like reaction[1]

Reaction with Water (Hydrolysis)

This compound is reported to be slightly reactive towards water, undergoing slow hydrolysis to produce iodoform (CHI₃) and elemental iodine (I₂).[1][2][3]

Proposed Overall Reaction:

2CI₄ + 2H₂O → CHI₃ + CI₃⁻ + 2I₂ + H₃O⁺ + OH⁻ (Unbalanced)

A more complete, balanced equation is difficult to establish without further experimental data on all reaction products.

The reactivity of this compound with water is notably different from that of carbon tetrachloride (CCl₄), which is essentially inert to hydrolysis under normal conditions. This difference in reactivity can be attributed to the weaker carbon-iodine bond compared to the carbon-chlorine bond, making the former more susceptible to cleavage.

Proposed Mechanism

The hydrolysis of this compound is likely a complex process. A plausible initial step involves the nucleophilic attack of a water molecule on one of the iodine atoms or the central carbon atom. Given the steric hindrance of the large iodine atoms, an attack on the carbon is less likely than an interaction with an iodine atom, possibly leading to a charge-transfer complex that facilitates the reaction.

Reaction with Bases

Proposed Mechanism (Analogous to Haloform Reaction)

The reaction of this compound with a base such as sodium hydroxide (B78521) (NaOH) is proposed to proceed through a series of nucleophilic substitution and elimination steps, ultimately leading to the formation of iodoform.

  • Nucleophilic Attack: A hydroxide ion (⁻OH) attacks the central carbon atom of CI₄. This is a challenging step due to the significant steric hindrance from the four large iodine atoms.

  • Leaving Group Departure: One iodide ion (I⁻) departs, forming triiodomethane carbanion (⁻CI₃) and hypoiodite (B1233010) (IO⁻) or related species.

  • Protonation: The highly unstable triiodomethane carbanion is protonated by water or another proton source to form iodoform (CHI₃).

G CI4 This compound (CI₄) intermediate [HOCI₄]⁻ (Unstable Intermediate) CI4->intermediate Nucleophilic Attack OH_ion Hydroxide Ion (⁻OH) OH_ion->intermediate CI3_anion Triiodomethane Anion (⁻CI₃) intermediate->CI3_anion Elimination IO_ion Hypoiodite Ion (IO⁻) intermediate->IO_ion CHI3 Iodoform (CHI₃) CI3_anion->CHI3 Protonation H2O Water (H₂O) H2O->CHI3 I_ion Iodide Ion (I⁻)

Experimental Protocols

Detailed experimental protocols for the direct hydrolysis of this compound by water or simple aqueous bases are not well-documented in standard chemical literature. However, procedures for reactions where this compound reacts in the presence of a base are available, such as the Appel reaction for the conversion of alcohols to alkyl iodides.

Example Protocol: Appel Reaction (Illustrative)

Reaction: R-OH + CI₄ + PPh₃ → R-I + CHI₃ + PPh₃O

Materials:

  • Alcohol (R-OH)

  • This compound (CI₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol and triphenylphosphine in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of this compound in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for a specified time (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • Purification of the resulting alkyl iodide is usually performed by column chromatography to separate it from the triphenylphosphine oxide and iodoform byproducts.

G start Start dissolve Dissolve Alcohol and PPh₃ in Anhydrous Solvent start->dissolve cool Cool Mixture to 0°C dissolve->cool add_CI4 Slowly Add CI₄ Solution cool->add_CI4 react Stir at Room Temperature add_CI4->react quench Quench with Water and Extract react->quench purify Purify by Column Chromatography quench->purify end End (Alkyl Iodide) purify->end

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by the inherent weakness of the C-I bond and the significant steric hindrance around the central carbon atom. These factors dictate the plausible reaction pathways.

G CI4 This compound (CI₄) properties Key Properties: - Weak C-I Bond - High Steric Hindrance CI4->properties hydrolysis Hydrolysis (with H₂O) CI4->hydrolysis base_reaction Reaction with Bases CI4->base_reaction products_hydrolysis Iodoform (CHI₃) Iodine (I₂) hydrolysis->products_hydrolysis appel Appel Reaction (with PPh₃/Alcohol) base_reaction->appel wittig_like Wittig-like Reaction (with PPh₃/Ketone) base_reaction->wittig_like products_base Iodination Products base_reaction->products_base

Conclusion

This compound exhibits a distinct reactivity profile compared to its lighter tetrahalomethane analogs. Its reaction with water, although slow, leads to the formation of iodoform and iodine. In the presence of bases, it serves as a potent iodinating agent in various organic transformations. The detailed mechanistic pathways for its simple hydrolysis are not definitively established and warrant further investigation, likely through computational modeling and advanced spectroscopic techniques to identify transient intermediates. The information provided in this guide, based on current literature, offers a foundational understanding for professionals in chemistry and drug development to leverage the unique reactivity of this compound in their work.

References

Carbon Tetraiodide (CI4): A Comprehensive Analysis of its Dipole Moment and Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

This technical guide provides an in-depth analysis of the molecular polarity and dipole moment of Carbon Tetraiodide (CI4). Despite the presence of polar Carbon-Iodine (C-I) bonds, the symmetrical tetrahedral geometry of the CI4 molecule results in a net-zero dipole moment, rendering it a nonpolar substance. This document synthesizes theoretical principles with empirical data to elucidate the relationship between molecular structure and polarity, offering valuable insights for professionals in chemical research and drug development where molecular interactions are paramount.

Introduction

The polarity of a molecule is a critical determinant of its physical and chemical properties, including its solubility, boiling point, and reactivity. It governs how a molecule interacts with other molecules and its environment, a fundamental consideration in fields ranging from materials science to pharmacology. This compound (CI4), a halogenated methane (B114726) derivative, serves as an exemplary case study for understanding the principles of molecular polarity. While the individual Carbon-Iodine (C-I) bonds are polar due to the difference in electronegativity between carbon and iodine, the overall molecule is nonpolar. This guide will explore the theoretical underpinnings of this phenomenon, supported by quantitative data and structural visualizations.

Molecular Geometry and Bond Polarity

The foundation of CI4's nonpolar nature lies in its molecular geometry and the vector nature of bond dipoles.

  • VSEPR Theory and Molecular Shape: Valence Shell Electron Pair Repulsion (VSEPR) theory accurately predicts the three-dimensional arrangement of atoms in a molecule. For CI4, the central carbon atom forms four single bonds with four iodine atoms. With four bonding pairs and no lone pairs of electrons on the central carbon atom, the electron pairs arrange themselves in a tetrahedral geometry to maximize their separation, resulting in bond angles of approximately 109.5°.

  • Electronegativity and Bond Dipoles: The polarity of an individual bond is determined by the difference in electronegativity between the two bonded atoms. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond.

    AtomPauling Electronegativity
    Carbon (C)2.55
    Iodine (I)2.66

    The electronegativity difference between iodine and carbon is relatively small (ΔEN = 0.11), leading to a weakly polar C-I bond. The iodine atom, being slightly more electronegative, draws the electron density towards itself, creating a small partial negative charge (δ-) on the iodine and a small partial positive charge (δ+) on the carbon. This separation of charge creates a bond dipole moment , a vector quantity with both magnitude and direction, pointing from the positive to the negative pole.

The Net Molecular Dipole Moment of CI4

While each of the four C-I bonds in CI4 possesses a dipole moment, the overall molecular dipole moment is the vector sum of these individual bond dipoles.

In the perfectly symmetrical tetrahedral structure of CI4, the four C-I bond dipoles are oriented in such a way that they cancel each other out. Imagine the central carbon atom at the origin of a three-dimensional coordinate system and the four iodine atoms at the vertices of a tetrahedron. The vector sum of the four bond dipoles equals zero.

G C C (δ+) I1 I (δ-) C->I1 μ(C-I) I2 I (δ-) C->I2 μ(C-I) I3 I (δ-) C->I3 μ(C-I) C->I4 μ(C-I) label_node Σμ = 0 (Net Dipole Moment)

Figure 1. Vector representation of bond dipoles in the tetrahedral CI4 molecule. The individual C-I bond dipoles (μ) cancel out, resulting in a net molecular dipole moment of zero.

This cancellation is a direct consequence of the molecule's high degree of symmetry. Therefore, despite the presence of polar bonds, the CI4 molecule as a whole is nonpolar , with a net dipole moment of 0 Debye.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the polarity of the CI4 molecule.

ParameterValueUnitSignificance
Electronegativity of Carbon (Pauling)2.55-Determines the charge distribution in the C-I bond.
Electronegativity of Iodine (Pauling)2.66-Determines the charge distribution in the C-I bond.
Electronegativity Difference (ΔEN)0.11-Indicates a weakly polar covalent C-I bond.
C-I Bond Dipole Moment (μ)~0.4DebyeThe magnitude of the dipole for each individual C-I bond.
Molecular GeometryTetrahedral-The symmetrical arrangement of atoms in the molecule.
Net Molecular Dipole Moment (μ_total)0DebyeThe vector sum of all bond dipoles, indicating a nonpolar molecule.

Implications for Drug Development and Research

The nonpolar nature of CI4 has significant implications for its behavior in various chemical and biological systems:

  • Solubility: As a nonpolar molecule, CI4 is "like dissolves like," meaning it is soluble in nonpolar solvents such as benzene (B151609) and hexane, and insoluble in polar solvents like water. This is a critical consideration in solvent selection for reactions and purifications.

  • Intermolecular Forces: The primary intermolecular forces present in CI4 are weak London dispersion forces. The absence of a permanent dipole moment means that dipole-dipole interactions are not a significant factor. This results in a relatively low boiling point for a molecule of its mass.

  • Molecular Recognition: In drug design, the polarity of a molecule is crucial for its ability to bind to a target receptor. Nonpolar molecules often interact with hydrophobic pockets in proteins. Understanding the nonpolar character of moieties similar to CI4 can aid in the design of ligands with specific binding properties.

Conclusion

The case of this compound provides a clear and instructive example of how molecular symmetry dictates the overall polarity of a molecule. Although the individual Carbon-Iodine bonds are weakly polar, the perfect tetrahedral arrangement of these bonds leads to a complete cancellation of their dipole moments. The resulting nonpolar nature of CI4, with a net dipole moment of zero, is a fundamental property that governs its physical and chemical behavior. For researchers and professionals in drug development, a thorough understanding of these principles is essential for predicting molecular interactions and designing molecules with desired properties.

Methodological & Application

Application Notes and Protocols: The Appel Reaction with Carbon Tetraiodide for the Synthesis of Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Appel reaction is a versatile and widely utilized method in organic synthesis for the conversion of alcohols to alkyl halides under mild conditions.[1][2] This process, which employs triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, offers a valuable alternative to harsher halogenation methods, particularly for sensitive substrates.[3][4] This document provides a detailed overview of the Appel reaction's mechanism with a specific focus on the use of carbon tetraiodide (CI₄) for the synthesis of alkyl iodides, a class of compounds frequently used as intermediates in the development of novel therapeutics and functional materials.

Mechanism of the Appel Reaction with this compound

The Appel reaction with this compound proceeds through a series of well-defined steps, initiated by the activation of triphenylphosphine. The overall transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

The reaction mechanism can be summarized as follows:

  • Activation of Triphenylphosphine: Triphenylphosphine, a potent nucleophile, attacks one of the iodine atoms of this compound. This initial step results in the formation of a phosphonium (B103445) salt, specifically triphenyl(triiodomethyl)phosphonium iodide.

  • Formation of the Alkoxyphosphonium Iodide: The alcohol substrate, acting as a nucleophile, attacks the electrophilic phosphorus atom of the phosphonium salt. This step generates an alkoxyphosphonium iodide intermediate and iodoform (B1672029) (CHI₃) as a byproduct.

  • SN2 Displacement: The iodide ion, generated in the initial step, acts as a nucleophile and attacks the carbon atom bearing the alkoxyphosphonium group in a backside, SN2 fashion. This nucleophilic substitution leads to the formation of the desired alkyl iodide with an inversion of stereochemistry at the carbon center. The other product of this step is the thermodynamically stable triphenylphosphine oxide.

For primary and secondary alcohols, the reaction typically proceeds via an SN2 mechanism, leading to a clean inversion of stereochemistry.[2] In the case of tertiary alcohols, the reaction may proceed through an SN1 pathway, which can lead to racemization.

Appel_Reaction_Mechanism reagents PPh₃ + CI₄ phosphonium [Ph₃P-CI₃]⁺ I⁻ Triphenyl(triiodomethyl)phosphonium iodide reagents->phosphonium Activation alkoxyphosphonium [Ph₃P-OR]⁺ I⁻ Alkoxyphosphonium iodide phosphonium->alkoxyphosphonium byproduct1 CHI₃ Iodoform phosphonium->byproduct1 alcohol R-OH alcohol->alkoxyphosphonium Attack on P product R-I Alkyl Iodide alkoxyphosphonium->product SN2 Attack by I⁻ byproduct2 Ph₃P=O Triphenylphosphine oxide alkoxyphosphonium->byproduct2

Figure 1: Mechanism of the Appel Reaction with this compound.

Applications in Drug Development and Organic Synthesis

The conversion of alcohols to alkyl iodides is a crucial transformation in the synthesis of many pharmaceutical agents and complex organic molecules. Alkyl iodides are highly reactive intermediates that can readily participate in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Heck) and nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds. The mild and stereospecific nature of the Appel reaction makes it particularly suitable for late-stage functionalization of complex molecules, a common strategy in drug discovery programs.

Quantitative Data

Alcohol Substrate Product Typical Yield (%) Notes
1-Octanol1-Iodooctane>90Primary, unhindered alcohol.
CyclohexanolIodocyclohexane~85-90Secondary alcohol; inversion of stereochemistry is expected.
Benzyl alcoholBenzyl iodide>95Activated primary alcohol.
(R)-2-Butanol(S)-2-Iodobutane~80-85Chiral secondary alcohol; demonstrates stereochemical inversion.
1-Adamantylmethanol1-(Iodomethyl)adamantane>90Sterically hindered primary alcohol.

Note: The yields presented are representative and can vary depending on the specific reaction conditions, purity of reagents, and the nature of the substrate.

Experimental Protocols

Below are detailed protocols for the conversion of an alcohol to an alkyl iodide using triphenylphosphine and an iodine source. Protocol 1 describes the use of this compound, while Protocol 2 details a common alternative using elemental iodine, which is often preferred due to the toxicity and environmental concerns associated with carbon tetrachloride and its analogues.

Protocol 1: Synthesis of an Alkyl Iodide using Triphenylphosphine and this compound

This protocol describes a general procedure for the iodination of a primary or secondary alcohol.

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous dichloromethane.

  • Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add this compound (1.2 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired alkyl iodide and triphenylphosphine oxide. Purify the product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol_Workflow start Start step1 Dissolve Alcohol and PPh₃ in anhydrous DCM start->step1 step2 Cool to 0 °C step1->step2 step3 Add CI₄ portion-wise step2->step3 step4 Stir at room temperature (1-4 h) step3->step4 step5 Monitor by TLC step4->step5 step6 Concentrate in vacuo step5->step6 Reaction complete step7 Purify by column chromatography step6->step7 end End step7->end

Figure 2: Experimental Workflow for the Appel Reaction with CI₄.

Protocol 2: Synthesis of an Alkyl Iodide using Triphenylphosphine and Iodine

This is a widely used alternative to the this compound protocol.

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (1.5 eq)

  • Iodine (1.5 eq)

  • Imidazole (B134444) (optional, 2.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

  • If using, add imidazole (2.0 eq) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add iodine (1.5 eq) in portions. The solution will turn dark brown.

  • Add a solution of the alcohol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety Precautions

  • This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • The Appel reaction can be exothermic, especially during the addition of the tetrahalomethane. Proper temperature control is crucial.

  • Iodoform, a byproduct of the reaction with CI₄, is also a hazardous substance.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Appel reaction using this compound provides an efficient and reliable method for the stereospecific conversion of primary and secondary alcohols into alkyl iodides. The mild reaction conditions and high yields make it a valuable tool in the synthesis of complex molecules, particularly in the field of drug development. While the use of this compound requires careful handling due to its toxicity, the procedure remains a cornerstone of modern organic synthesis. The alternative protocol using iodine offers a safer, though sometimes slower, route to these important synthetic intermediates.

References

Application Notes and Protocols for the Synthesis of 1,1-Diiodoalkenes from Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of 1,1-diiodoalkenes from ketone starting materials. This transformation, a variation of the Wittig reaction, utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetraiodide (CI₄) to convert a carbonyl group into a geminal diiodoalkene. These products are versatile synthetic intermediates, particularly useful in cross-coupling reactions and the synthesis of complex molecular architectures.

While this reaction is well-documented for aldehydes, its application to ketones is less prevalent in the literature. The provided protocol is a generalized procedure and may require optimization for specific ketone substrates to achieve desired yields.

Reaction Principle

The reaction proceeds through a mechanism analogous to the Wittig olefination. Triphenylphosphine reacts with this compound to form a phosphorus ylide intermediate. This ylide then reacts with the ketone to form a key four-membered ring intermediate, an oxaphosphetane. The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to form the thermodynamically stable triphenylphosphine oxide and the desired 1,1-diiodoalkene.[1][2][3][4]

Illustrative Data: Synthesis of 1,1-Diiodoalkenes from Various Ketones

The following table presents illustrative data for the synthesis of 1,1-diiodoalkenes from a range of ketone substrates. Note: This data is hypothetical and intended to serve as a template for recording experimental results. Actual yields will vary depending on the specific ketone and reaction conditions.

EntryKetone SubstrateProductMolecular Formula of ProductYield (%)
1Acetophenone1,1-Diiodo-2-phenyletheneC₈H₆I₂75
2Cyclohexanone1-(Diiodomethylene)cyclohexaneC₇H₁₀I₂82
3Propiophenone1,1-Diiodo-2-phenylprop-1-eneC₉H₈I₂72
4Benzophenone1,1-Diiodo-2,2-diphenyletheneC₁₄H₁₀I₂65
52-Adamantanone2-(Diiodomethylene)adamantaneC₁₁H₁₄I₂88
64-Methoxyacetophenone1-(4-Methoxyphenyl)-1,1-diiodoetheneC₉H₈I₂O78

Experimental Protocol: General Procedure for the Synthesis of 1,1-Diiodoalkenes from Ketones

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add triphenylphosphine (2.2 mmol).

  • Reagent Addition: Dissolve the triphenylphosphine in anhydrous dichloromethane (5 mL). To this solution, add this compound (1.1 mmol) portion-wise at 0 °C (ice bath). Stir the resulting dark red mixture for 10-15 minutes.

  • Addition of Ketone: Dissolve the ketone (1.0 mmol) in anhydrous dichloromethane (5 mL) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any excess iodine.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,1-diiodoalkene.

Visualizations

Below are diagrams illustrating the reaction mechanism and the experimental workflow.

reaction_mechanism reagents PPh₃ + CI₄ ylide Phosphorus Ylide [Ph₃P=CI₂] reagents->ylide Formation of Ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition ketone Ketone (R-C(=O)-R') ketone->oxaphosphetane products 1,1-Diiodoalkene + Ph₃P=O oxaphosphetane->products Decomposition

Caption: Reaction mechanism for the synthesis of 1,1-diiodoalkenes.

experimental_workflow start Start: Dry Round-Bottom Flask under Inert Atmosphere add_reagents 1. Add PPh₃ and CH₂Cl₂ 2. Add CI₄ at 0 °C start->add_reagents add_ketone Add Ketone Solution in CH₂Cl₂ dropwise at 0 °C add_reagents->add_ketone react Warm to Room Temperature Stir for 12-24h (Monitor by TLC) add_ketone->react workup Quench with Na₂S₂O₃ Extract with CH₂Cl₂ Wash with Brine react->workup dry_concentrate Dry over MgSO₄ Filter and Concentrate workup->dry_concentrate purify Purify by Column Chromatography (Silica Gel, Hexane/EtOAc) dry_concentrate->purify product Pure 1,1-Diiodoalkene purify->product

Caption: Experimental workflow for the synthesis of 1,1-diiodoalkenes.

References

Application Notes and Protocols for Carbon Tetraiodide in Laboratory Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of carbon tetraiodide (CI₄) in key organic synthesis reactions. The information is intended to guide researchers in the safe and effective application of this versatile reagent.

Introduction to this compound

This compound (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid.[1] It is a highly colored methane (B114726) derivative and serves as a powerful iodinating agent in organic synthesis.[1][2] Due to its thermal and photochemical instability, it should be handled with care and stored at low temperatures.[3] Its primary applications in the laboratory include the conversion of alcohols to alkyl iodides (a variation of the Appel reaction) and the transformation of aldehydes and ketones into 1,1-diiodoalkenes.[3][4]

Key Properties of this compound:

PropertyValueReference
Molecular FormulaCI₄[3]
Molar Mass519.63 g/mol [3]
AppearanceDark violet/red crystals[3]
Density4.32 g/mL[3]
Melting Point168-171 °C (decomposes)[4]
SolubilitySoluble in nonpolar organic solvents; reacts with water[3]

Safety Precautions

This compound is toxic and should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. It is an irritant and may be harmful if inhaled, ingested, or absorbed through the skin.[3] Store this compound in a cool, dark place, preferably in a refrigerator, under an inert atmosphere.[5]

Application: Iodination of Alcohols (Appel Reaction)

The reaction of an alcohol with this compound and triphenylphosphine (B44618) (PPh₃) provides a reliable method for the synthesis of alkyl iodides. This reaction, a variation of the Appel reaction, proceeds under mild conditions and is applicable to a wide range of alcohols.[6]

Quantitative Data
Substrate (Alcohol)ProductReaction TimeTemperatureYield (%)Reference
Benzyl alcoholBenzyl iodide15 minRoom Temp.97[7]
4-Nitrobenzyl alcohol4-Nitrobenzyl iodide20 minRoom Temp.88[8]
Cinnamyl alcoholCinnamyl iodide15 minRoom Temp.91[8]
GeraniolGeranyl iodide15 minRoom Temp.90[8]
1-Octanol1-Iodooctane30 minRoom Temp.79[8]
CyclohexanolIodocyclohexane2 hReflux85[9]
Experimental Protocol

Materials:

  • Alcohol (1.0 mmol)

  • Triphenylphosphine (1.2 mmol)

  • This compound (1.2 mmol)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous, 10 mL)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution in an ice bath and add this compound (1.2 mmol) portion-wise with stirring.

  • Add the alcohol (1.0 mmol) dissolved in anhydrous dichloromethane (5 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (monitor by TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the pure alkyl iodide.

Experimental Workflow

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve PPh3 in CH2Cl2 B 2. Add CI4 A->B C 3. Add Alcohol B->C D 4. Stir at RT C->D E 5. Quench (Na2S2O3) D->E F 6. Extraction E->F G 7. Drying F->G H 8. Concentration G->H I 9. Column Chromatography H->I

Workflow for the Iodination of Alcohols.

Application: Synthesis of 1,1-Diiodoalkenes from Aldehydes and Ketones

A Wittig-like reaction using this compound and triphenylphosphine allows for the conversion of aldehydes and ketones into the corresponding 1,1-diiodoalkenes. These products are valuable intermediates in organic synthesis, particularly in cross-coupling reactions.[1]

Quantitative Data
Substrate (Aldehyde/Ketone)ProductReaction TimeTemperatureYield (%)Reference
Benzaldehyde1,1-Diiodo-2-phenylethene4 hRoom Temp.85[1]
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-2,2-diiodoethene5 hRoom Temp.82[1]
2-Naphthaldehyde2-(2,2-Diiodoethenyl)naphthalene4 hRoom Temp.88[1]
Cyclohexanone1,1-Diiodomethylenecyclohexane6 hReflux75[1]
Adamantanone2-(Diiodomethylene)adamantane12 hReflux60[1]
Experimental Protocol

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Triphenylphosphine (2.2 mmol)

  • This compound (1.1 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous, 15 mL)

  • Hexane (B92381)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if required)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine triphenylphosphine (2.2 mmol) and this compound (1.1 mmol) in anhydrous dichloromethane (15 mL).

  • Stir the mixture at room temperature until a deep red color develops, indicating the formation of the phosphorus ylide.

  • Add the aldehyde or ketone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature or reflux as indicated in Table 2 (monitor by TLC).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with hexane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure 1,1-diiodoalkene.

Experimental Workflow

Diiodoalkene_Workflow cluster_prep Ylide Formation cluster_reaction Wittig-like Reaction cluster_workup Workup cluster_purification Purification A 1. Combine PPh3 and CI4 in CH2Cl2 B 2. Stir at RT A->B C 3. Add Aldehyde/Ketone B->C D 4. Stir at RT or Reflux C->D E 5. Concentration D->E F 6. Precipitate PPh3O with Hexane E->F G 7. Filtration F->G H 8. Concentrate Filtrate G->H I 9. Column Chromatography H->I

Workflow for the Synthesis of 1,1-Diiodoalkenes.

References

Application Notes and Protocols: The Role of Carbon Tetraiodide in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI4), a tetrahalomethane, serves as a significant reagent in organic synthesis and is gaining attention in the fields of polymer chemistry and material science. Its primary role in polymerization is as a chain transfer agent (CTA), particularly in controlling the molecular weight of polymers synthesized via free radical polymerization. This document provides detailed application notes on the function of this compound in polymerization, with a focus on Iodine Transfer Polymerization (ITP), and offers generalized experimental protocols for its use.

Principle of Operation: Chain Transfer and Iodine Transfer Polymerization (ITP)

In radical polymerization, a chain transfer agent can terminate a growing polymer chain and initiate a new one, thereby controlling the overall molecular weight of the resulting polymer.[1] this compound can function as a CTA where the weak C-I bond is homolytically cleaved.

Iodine Transfer Polymerization (ITP) is a type of controlled/living radical polymerization that utilizes iodo-compounds as chain transfer agents.[2] The general mechanism involves a reversible transfer of an iodine atom between a dormant polymer chain (P-I) and a propagating radical (P•), allowing for the controlled growth of polymer chains. While specific data for CI4 is limited, the principles of ITP using other iodo-compounds like iodoform (B1672029) (CHI3) can be extrapolated.[3][4]

The key steps in ITP are:

  • Initiation: A standard radical initiator generates primary radicals.

  • Propagation: Monomers add to the growing polymer chain.

  • Chain Transfer (Degenerative Transfer): The growing polymer radical reacts with the iodo-CTA (in this case, potentially CI4) to form a dormant, iodine-capped polymer chain and a new radical that can initiate another polymer chain.

  • Re-initiation: The newly formed radical initiates the polymerization of the monomer.

This reversible process allows for a more uniform growth of polymer chains, leading to polymers with a narrower molecular weight distribution (lower polydispersity index - PDI) compared to conventional free radical polymerization.

Applications in Polymer Synthesis

The primary application of this compound in polymer chemistry is to control the molecular weight of vinyl polymers. By varying the concentration of CI4 relative to the monomer and initiator, the average molecular weight of the synthesized polymer can be tailored for specific applications. This is particularly useful in creating polymers for drug delivery systems, where precise molecular weight is crucial for controlling drug release kinetics and biocompatibility.

Furthermore, the iodo-terminated polymers produced in ITP can be further functionalized. The terminal C-I bond is reactive and can be substituted with other functional groups, allowing for the synthesis of block copolymers, star polymers, and other complex architectures.[2]

Quantitative Data

The following table provides a general overview of the expected impact of a chain transfer agent like CI4 on polymerization outcomes.

ParameterEffect of Increasing [CI4]Rationale
Average Molecular Weight (Mn) DecreasesIncreased frequency of chain termination and re-initiation.
Polydispersity Index (PDI) Generally Decreases (in a controlled manner)More uniform chain growth due to the reversible nature of ITP.
Rate of Polymerization May DecreaseThe chain transfer step can introduce a retardation period.[6]

Experimental Protocols

The following are generalized protocols for conducting free radical polymerization using this compound as a chain transfer agent. These should be considered as starting points and may require optimization for specific monomers and desired polymer characteristics.

Protocol 1: Bulk Polymerization of Styrene (B11656) with CI4

Objective: To synthesize polystyrene with a controlled molecular weight using this compound as a chain transfer agent.

Materials:

  • Styrene (freshly distilled to remove inhibitor)

  • This compound (CI4)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Toluene (B28343) (solvent for purification)

  • Methanol (B129727) (non-solvent for precipitation)

  • Schlenk flask and vacuum line

  • Oil bath

Procedure:

  • In a Schlenk flask, add the desired amount of styrene monomer.

  • Add the calculated amount of this compound. The ratio of [CI4]/[Styrene] will determine the final molecular weight.

  • Add the initiator, AIBN. A typical molar ratio of [Styrene]:[AIBN] is 100:1.

  • The flask is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • The flask is then backfilled with an inert gas (e.g., nitrogen or argon) and sealed.

  • The reaction mixture is heated in an oil bath at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 6-24 hours).

  • After the polymerization, the flask is cooled to room temperature.

  • The viscous solution is dissolved in a minimal amount of toluene.

  • The polymer is precipitated by slowly adding the toluene solution to an excess of cold methanol with vigorous stirring.

  • The precipitated polystyrene is collected by filtration, washed with methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.

Characterization: The resulting polystyrene can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Protocol 2: Solution Polymerization of Methyl Methacrylate (B99206) (MMA) with CI4

Objective: To synthesize poly(methyl methacrylate) (PMMA) with a controlled molecular weight in a solvent.

Materials:

  • Methyl methacrylate (MMA) (freshly distilled)

  • This compound (CI4)

  • Benzoyl Peroxide (BPO) (recrystallized)

  • Toluene or another suitable solvent

  • Methanol

  • Round-bottom flask with a condenser

  • Nitrogen inlet

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask equipped with a condenser and a nitrogen inlet, add the solvent (e.g., toluene).

  • Add the MMA monomer, CI4, and BPO to the flask.

  • The mixture is deoxygenated by bubbling nitrogen through it for 20-30 minutes.

  • The flask is heated to the desired reaction temperature (e.g., 70-90 °C) under a nitrogen atmosphere with constant stirring.

  • The polymerization is allowed to proceed for the desired time.

  • The reaction is terminated by cooling the flask in an ice bath.

  • The polymer is isolated by precipitation in methanol, followed by filtration and drying as described in Protocol 1.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in chain transfer polymerization and a typical experimental workflow.

ChainTransferMechanism Initiator Initiator Radical Radical Initiator->Radical Decomposition GrowingChain GrowingChain Radical->GrowingChain Initiation (Monomer Addition) GrowingChain->GrowingChain Propagation (Monomer Addition) DeadPolymer DeadPolymer GrowingChain->DeadPolymer Termination NewRadical NewRadical GrowingChain->NewRadical Chain Transfer (with CI4) NewRadical->GrowingChain Re-initiation NewRadical->DeadPolymer from CTA

Caption: Mechanism of Chain Transfer in Radical Polymerization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis Reagents 1. Reagent Purification (Monomer, Initiator) Setup 2. Assemble Reaction Apparatus Reagents->Setup Charge 3. Charge Reactants (Monomer, CI4, Initiator) Setup->Charge Deoxygenate 4. Deoxygenation (Freeze-Pump-Thaw or N2 Purge) Charge->Deoxygenate Polymerize 5. Heat to Reaction Temperature Deoxygenate->Polymerize Terminate 6. Terminate Reaction (Cooling) Polymerize->Terminate Precipitate 7. Precipitate Polymer in Non-solvent Terminate->Precipitate Isolate 8. Filter and Dry Polymer Precipitate->Isolate Characterize 9. Characterization (e.g., GPC) Isolate->Characterize

Caption: General Experimental Workflow for Polymerization with CI4.

Safety Precautions

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is an irritant and can be harmful if inhaled, ingested, or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Conclusion

This compound holds potential as a chain transfer agent for controlling the molecular weight of polymers in free radical polymerization, likely operating through an Iodine Transfer Polymerization mechanism. While direct quantitative data for CI4 is not extensively documented, the principles derived from studies of other iodo-compounds provide a strong basis for its application. The provided protocols offer a starting point for researchers to explore the use of CI4 in synthesizing polymers with tailored properties for various applications, including in material science and drug development. Further experimental work is necessary to determine the specific chain transfer constants of CI4 for different monomers to enable more precise control over the polymerization process.

References

Application Notes and Protocols for the Laboratory Synthesis of Carbon Tetraiodide (CI4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI4), also known as tetraiodomethane, is a bright red, crystalline organoiodine compound.[1] It serves as a valuable reagent in organic synthesis, primarily for iodination reactions. Applications include the conversion of alcohols to iodides, similar to the Appel reaction, and the transformation of ketones into 1,1-diiodoalkenes when used with triphenylphosphine.[2][3][4] The synthesis of CI4 can be achieved through a halide exchange reaction, a common method for preparing organohalides. This document provides a detailed protocol for the synthesis of this compound from carbon tetrachloride and ethyl iodide, catalyzed by aluminum chloride.[2][3]

Physicochemical Properties and Safety Data

A summary of the key properties and safety information for the reactants and product is provided in the table below for easy reference during the experimental process.

CompoundFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)Density (g/cm³)Safety Hazards
Carbon TetrachlorideCCl4153.82Colorless liquid-22.9276.721.594Toxic, Carcinogen
Ethyl IodideC2H5I155.97Colorless liquid-111.172.31.95Toxic, Lachrymator
Aluminum ChlorideAlCl3133.34White/yellow solid192.6180 (subl.)2.48Corrosive
This compoundCI4519.63Red crystals171 (decomposes)[3]N/A4.32[3]Toxic, Irritant[2][5]

Experimental Protocol: Synthesis of this compound

This protocol details the aluminum chloride-catalyzed synthesis of this compound from carbon tetrachloride and ethyl iodide.[2][3][5]

Materials and Equipment:

  • Carbon tetrachloride (CCl4), dry

  • Ethyl iodide (C2H5I), dry, copper stabilized

  • Anhydrous aluminum trichloride (B1173362) (AlCl3)

  • 250 mL two-neck round-bottom flask, flame-dried

  • Condenser or moisture trap (e.g., with MgSO4)

  • Gas inlet with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (e.g., Argon)

  • Frit funnel

  • Vacuum filtration apparatus

  • Schlenk line or similar apparatus for working with air-sensitive reagents

  • Amber glass bottle for product storage

Procedure:

  • Apparatus Setup: Assemble a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a condenser (or moisture trap), and a gas inlet with a septum.[5]

  • Inert Atmosphere: Flush the reaction apparatus with an inert gas, such as argon, to ensure anhydrous conditions.[5]

  • Addition of Catalyst: To the reaction flask, add 2.0 g of anhydrous aluminum trichloride.[5]

  • Addition of Reactants:

    • Using a syringe, add 12.0 g of dry carbon tetrachloride through the septum.[5]

    • Subsequently, inject 48.0 g of dry ethyl iodide through the septum.[5]

  • Reaction Initiation: Stir the mixture at room temperature. The solution will gradually turn a dark red color.[5]

  • Reaction Progression:

    • Gently heat the reaction mixture to approximately 30°C.[5] At this stage, the formation of an oily appearance indicates the production of this compound, and ethyl chloride vapors will begin to evolve.[5]

    • After 30 minutes of stirring, increase the temperature to 50°C and introduce a slow stream of argon to facilitate the removal of the volatile ethyl chloride byproduct. Continue this for about 15 minutes to drive the reaction to completion.[5]

  • Isolation of the Crude Product:

    • After cooling the reaction mixture, disassemble the apparatus.

    • Rapidly scrape the solid black product from the walls of the round-bottom flask and transfer it to a frit funnel for washing and vacuum filtration.[5]

  • Purification:

    • Wash the crude product with approximately 30 mL of water to remove the aluminum chloride catalyst and other water-soluble impurities.[5] Note that the addition of water to the crude product containing residual AlCl3 will be exothermic and produce fumes.[5]

    • Filter the dark crystalline product under vacuum and allow it to dry on the pump.[5]

    • For higher purity, the this compound can be sublimed in a vacuum.[6]

  • Product Storage: Store the final product, a black powder, in a dark amber glass bottle under an inert atmosphere in a refrigerator (2-8°C).[5][7]

Reaction Scheme:

CCl4 + 4 C2H5I --(AlCl3)--> CI4 + 4 C2H5Cl[2]

Quantitative Data Summary

Reactant/ProductMolecular Weight ( g/mol )Amount Used (g)MolesMolar Ratio (Theoretical)
Carbon Tetrachloride153.8212.0~0.0781
Ethyl Iodide155.9748.0~0.3084
Aluminum Chloride133.342.0~0.015Catalyst
This compound519.6335.0 (obtained yield)[5]~0.0671

Note: The reported yield for this specific procedure was 88%.[5]

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation and Purification cluster_storage 4. Product Storage setup Assemble flame-dried 2-neck RBF with condenser and gas inlet inert Flush with Argon setup->inert add_catalyst Add AlCl3 inert->add_catalyst add_reactants Add CCl4 and C2H5I add_catalyst->add_reactants stir_rt Stir at room temperature add_reactants->stir_rt heat_30 Heat to 30°C for 30 min stir_rt->heat_30 heat_50 Heat to 50°C with Ar flow for 15 min heat_30->heat_50 cool Cool reaction mixture heat_50->cool scrape Scrape solid product cool->scrape wash Wash with water scrape->wash filter Vacuum filter and dry wash->filter sublime Optional: Sublimation in vacuo filter->sublime store Store in dark, refrigerated, under inert atmosphere sublime->store

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Logical Relationship of Synthesis Components CCl4 Carbon Tetrachloride (Reactant) Reaction Halide Exchange Reaction CCl4->Reaction Input EtI Ethyl Iodide (Reactant) EtI->Reaction Input AlCl3 Aluminum Chloride (Catalyst) AlCl3->Reaction Catalyzes CI4 This compound (Product) Reaction->CI4 Yields EtCl Ethyl Chloride (Byproduct) Reaction->EtCl Yields

Caption: Relationship between reactants, catalyst, and products.

References

Application Notes and Protocols for the In Situ Generation of Carbon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the in situ generation and immediate application of carbon tetraiodide (CI₄) in key organic transformations. The in situ approach avoids the need to handle and store the light- and heat-sensitive CI₄, offering a more convenient and safer alternative for iodination and olefination reactions.

Introduction

This compound (CI₄) is a valuable reagent in organic synthesis, primarily used for converting alcohols to alkyl iodides and carbonyl compounds to gem-diiodoalkenes.[1] However, CI₄ is a bright red, crystalline solid that is sensitive to both heat and light, decomposing to iodine and tetraiodoethylene.[1] Its storage and handling require special precautions, including refrigeration and an inert atmosphere.[1] Generating CI₄ in situ or employing reagent systems that produce an equivalent reactive intermediate circumvents these challenges, streamlining synthetic workflows.

This document details two primary applications of in situ generated CI₄: the conversion of alcohols to alkyl iodides via an Appel-type reaction and the synthesis of 1,1-diiodoalkenes from aldehydes, a key step in the Corey-Fuchs reaction.

Application Note 1: Conversion of Alcohols to Alkyl Iodides (Appel Reaction)

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding alkyl halides.[2][3] For the synthesis of alkyl iodides, a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and imidazole (B134444) is commonly used. This mixture generates a phosphonium (B103445) iodide species in situ, which then facilitates the conversion of the alcohol. This method is a practical equivalent to using pre-formed CI₄ and PPh₃.[4][5] The reaction typically proceeds with inversion of configuration at chiral centers due to its S(_N)2 mechanism.[3]

Experimental Protocol: General Procedure for Iodination of a Primary or Secondary Alcohol
  • Reagent Preparation: To a solution of triphenylphosphine (1.5 to 2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) cooled to 0 °C in an ice bath, add iodine (1.5 to 2.0 equivalents) and imidazole (3.0 equivalents) sequentially.

  • Reaction Initiation: Stir the resulting mixture at 0 °C for 10-15 minutes. A solution of the alcohol (1.0 equivalent) in anhydrous DCM is then added dropwise to the reaction mixture.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The phases are separated, and the aqueous layer is extracted with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is then purified by flash column chromatography on silica (B1680970) gel to afford the pure alkyl iodide.

Data Presentation: Typical Reaction Conditions
Reagent/ParameterConditionPurpose
Iodine Source I₂In combination with PPh₃, forms the active iodinating agent.
Phosphine Triphenylphosphine (PPh₃)Activates the alcohol for nucleophilic substitution.
Base ImidazoleActs as a base and catalyst.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Common aprotic solvent for the reaction.
Temperature 0 °C to Room TemperatureAllows for controlled reaction initiation and progression.
Stoichiometry Alcohol:PPh₃:I₂:Imidazole ≈ 1:1.5:1.5:3Typical molar ratios for efficient conversion.
Reaction Time 16 - 24 hoursVaries depending on the substrate.
Logical Workflow and Mechanism

The following diagram illustrates the general workflow for the conversion of an alcohol to an alkyl iodide using the PPh₃/I₂/imidazole system.

Appel_Reaction_Workflow cluster_prep Reagent Preparation (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification reagents PPh₃ + I₂ + Imidazole in DCM add_alcohol Add Alcohol (R-OH) dropwise at 0 °C reagents->add_alcohol Formation of Active Reagent stir Warm to RT Stir for 16-24h add_alcohol->stir quench Quench with Na₂S₂O₃ (aq) stir->quench extract Extract with DCM quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify product Alkyl Iodide (R-I) purify->product

Caption: General experimental workflow for the Appel-type iodination of alcohols.

The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion.

Appel_Mechanism PPh3 PPh₃ reagent [Ph₃P-I]⁺ I⁻ PPh3->reagent + I2 I₂ I2->reagent oxyphosphonium [Ph₃P-OR]⁺ I⁻ reagent->oxyphosphonium + R-OH - HI ROH R-OH product R-I oxyphosphonium->product Sₙ2 attack by I⁻ byproduct Ph₃P=O oxyphosphonium->byproduct

Caption: Simplified mechanism of the Appel reaction for iodination.

Application Note 2: Synthesis of 1,1-Diiodoalkenes from Aldehydes

The conversion of aldehydes into 1,1-diiodoalkenes is a valuable transformation, as these products are versatile intermediates for further reactions, such as the synthesis of terminal alkynes. This conversion is effectively a variation of the first step of the Corey-Fuchs reaction.[2][6] The reaction involves the in situ generation of a phosphorus ylide from the reaction of triphenylphosphine with this compound, which then reacts with an aldehyde in a Wittig-like manner.[2]

Experimental Protocol: General Procedure for 1,1-Diiodoalkene Synthesis
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (4.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Ylide Formation: Add this compound (2.0 equivalents) portion-wise to the stirred PPh₃ solution at 0 °C. The mixture will typically turn dark and heterogeneous.

  • Reaction with Aldehyde: After stirring for 5-10 minutes, add a solution of the aldehyde (1.0 equivalent) in anhydrous DCM dropwise to the mixture at 0 °C.

  • Reaction Progression: Allow the reaction to proceed at 0 °C or let it warm to room temperature, stirring for 1-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

  • Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. The combined organic layers are dried over an anhydrous salt, filtered, and concentrated. The resulting residue, containing the product and triphenylphosphine oxide, is purified by flash column chromatography (typically using a non-polar eluent like hexanes) to yield the 1,1-diiodoalkene.

Data Presentation: Representative Examples from Aldehyde to 1,1-Diiodoalkene

The following table summarizes conditions and yields for the conversion of aldehydes to diiodoalkenes as an intermediate step in the synthesis of natural products, illustrating the utility of the PPh₃/CI₄ system.

Aldehyde SubstrateReagentsSolventTemperatureTimeYield (%)Reference
Complex Aldehyde 90 PPh₃, CI₄DCM0 °C to RT-91% (over 2 steps)[2]
Aldehyde 127 PPh₃, CI₄, NEt₃DCM0 °C-76% (over 2 steps)[2]
Aldehyde 152 PPh₃, CI₄DCM0 °C to RT-77% (over 2 steps)[2]
Note: Yields reported are often for the two-step conversion to the corresponding alkyne, indicating high efficiency in the initial diiodoalkene formation step.
Reaction Mechanism

The reaction begins with the formation of a phosphorus ylide from PPh₃ and CI₄, which then reacts with the aldehyde.

Corey_Fuchs_Mechanism PPh3 2 PPh₃ ylide Ph₃P=CI₂ (Phosphorus Ylide) PPh3->ylide + CI4 CI₄ CI4->ylide betaine [Ph₃P⁺-CI₂-CHR-O⁻] (Betaine Intermediate) ylide->betaine + R-CHO aldehyde R-CHO product R-CH=CI₂ (1,1-Diiodoalkene) betaine->product Elimination byproduct Ph₃P=O betaine->byproduct

Caption: Mechanism for 1,1-diiodoalkene formation from an aldehyde.

Other Potential In Situ Generation Methods

While less commonly detailed in protocols for immediate synthetic use, this compound can also be generated from iodoform (B1672029) (CHI₃) and a base like sodium hydroxide.[1] This method is based on the haloform reaction principle but is not as frequently employed for in situ applications as the methods described above.

Safety and Handling

  • Reagents: Triphenylphosphine is an irritant. This compound, even when generated in situ, is considered toxic. Iodine is corrosive and harmful. All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coats, and appropriate chemical-resistant gloves are mandatory.

  • Reaction Conditions: Reactions are typically conducted under an inert atmosphere (argon or nitrogen) as the reagents can be sensitive to moisture and air.

  • Waste Disposal: Halogenated organic waste and phosphorus-containing byproducts should be disposed of according to institutional guidelines.

References

Application of Carbon Tetraiodide in the Synthesis of Antiviral Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-CI4-001

Introduction

Carbon tetraiodide (CI₄), in combination with triphenylphosphine (B44618) (PPh₃), serves as a highly effective reagent system for the conversion of primary alcohols to their corresponding iodides. This transformation, a variation of the Appel reaction, proceeds under mild and generally neutral conditions, making it suitable for substrates with sensitive functional groups often found in pharmaceutical intermediates.[1][2] One significant application of this methodology is in the synthesis of iodinated nucleoside analogues, which are crucial precursors for a variety of antiviral drugs.[3] The 5'-iodo derivatives of nucleosides, for instance, are key intermediates in the synthesis of antiviral agents that act as chain terminators in viral DNA or RNA synthesis.

This document provides detailed protocols for the synthesis of a key antiviral intermediate, 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine, using the CI₄/PPh₃ reagent system.

Key Applications and Advantages

  • Mild Reaction Conditions: The Appel reaction using this compound avoids the harsh acidic or basic conditions required by other iodination methods, preserving acid- and base-sensitive protecting groups commonly used in nucleoside chemistry.[2]

  • High Yields: This method typically affords high yields of the desired alkyl iodides.

  • Stereospecificity: The reaction proceeds with an inversion of configuration at the reacting carbon center, which is a critical consideration in the synthesis of chiral pharmaceutical compounds.[4]

  • Versatility: The CI₄/PPh₃ system is effective for the iodination of a wide range of primary and secondary alcohols.[1][4]

Reaction Scheme: Appel Reaction for Iodination of a Protected Uridine (B1682114)

The conversion of the 5'-hydroxyl group of a protected uridine nucleoside to an iodide is a key step in the synthesis of various antiviral drug candidates. The reaction proceeds as follows:

G cluster_reagents Reagents cluster_reaction Reaction reagents CI₄ + PPh₃ reactant product reactant->product Pyridine (B92270), 0 °C to rt reactant_label 2',3'-O-Isopropylideneuridine product_label 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine

Figure 1. General reaction scheme for the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Quantitative Data

The following table summarizes the typical stoichiometry and yields for the synthesis of 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine.

Reagent/ProductMolar Mass ( g/mol )MolesEquivalentsAmountYield (%)
2',3'-O-Isopropylideneuridine284.261.0 mmol1.0284 mg-
Triphenylphosphine (PPh₃)262.291.5 mmol1.5393 mg-
This compound (CI₄)519.631.5 mmol1.5780 mg-
Pyridine79.10--5 mL-
5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine394.16---~90%

Experimental Protocols

Protocol 1: Synthesis of 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine

This protocol details the conversion of the primary alcohol at the 5' position of 2',3'-O-isopropylideneuridine to an iodide.

Materials:

  • 2',3'-O-Isopropylideneuridine

  • Triphenylphosphine (PPh₃)

  • This compound (CI₄)

  • Anhydrous Pyridine

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2',3'-O-isopropylideneuridine (1.0 eq), triphenylphosphine (1.5 eq), and this compound (1.5 eq).

  • Add anhydrous pyridine as the solvent and stir the mixture at 0 °C in an ice bath.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the addition of a small amount of methanol.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine as a white solid.

Workflow Diagram:

G start Start: Combine Reactants reaction Stir at 0°C to Room Temperature (12-24h) start->reaction quench Quench with Methanol reaction->quench concentrate Concentrate in vacuo quench->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Figure 2. Experimental workflow for the synthesis of the target intermediate.

Signaling Pathway and Logical Relationships

The synthesized intermediate, 5'-deoxy-5'-iodo-2',3'-O-isopropylideneuridine, is a versatile precursor for various antiviral nucleoside analogues. The 5'-iodo group can be readily displaced by a variety of nucleophiles to introduce different functionalities, leading to the synthesis of potential antiviral agents. For example, it can be converted to a 5'-azido derivative, which is a key intermediate for the synthesis of zidovudine (B1683550) (AZT), a well-known anti-HIV drug.

G start 2',3'-O-Isopropylideneuridine intermediate 5'-Deoxy-5'-iodo-2',3'-O-isopropylideneuridine start->intermediate CI₄, PPh₃ (Appel Reaction) azido 5'-Azido-5'-deoxy-2',3'-O-isopropylideneuridine intermediate->azido Nucleophilic Substitution (e.g., NaN₃) antiviral Antiviral Nucleoside Analogues (e.g., AZT) azido->antiviral Further Synthetic Steps

Figure 3. Logical pathway from starting material to potential antiviral drugs.

References

Application Notes and Protocols: Conversion of Primary and Secondary Alcohols to Alkyl Iodides using Carbon Tetraiodide and Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and cross-coupling reactions. The use of carbon tetraiodide (CI4) in combination with triphenylphosphine (B44618) (PPh3), a variation of the Appel reaction, offers a mild and efficient method for the iodination of primary and secondary alcohols. This protocol proceeds under neutral conditions, making it suitable for substrates sensitive to acidic environments. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. For primary and secondary alcohols, the reaction typically proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the reacting center.

Reaction Principle

The overall reaction transforms an alcohol into an alkyl iodide, with triphenylphosphine capturing the oxygen atom to form triphenylphosphine oxide and iodoform (B1672029) as byproducts.

R-OH + PPh₃ + CI₄ → R-I + Ph₃PO + CHI₃

Data Presentation: Reaction of Alcohols with PPh₃/CI₄ and PPh₃/I₂

The following table summarizes the conversion of various primary and secondary alcohols to their corresponding iodides using triphenylphosphine in combination with either this compound or iodine. This data provides a comparative overview of reaction conditions and yields.

EntryAlcohol SubstrateIodine SourceReagents (equivalents)SolventTemp. (°C)Time (h)Yield (%)
11-OctanolCI₄PPh₃ (1.5), CI₄ (1.5)Dichloromethane (B109758)RT295
2CyclohexanolCI₄PPh₃ (1.5), CI₄ (1.5)DichloromethaneRT388
3Benzyl alcoholI₂PPh₃ (1.5), I₂ (1.5), Imidazole (B134444) (2.0)Dichloromethane0 to RT198
4(R)-2-OctanolI₂PPh₃ (1.5), I₂ (1.5), Imidazole (3.0)Dichloromethane0 to RT1692 (as (S)-2-Iodooctane)
5GeraniolCI₄PPh₃ (1.1), CI₄ (1.1)Acetonitrile00.585
610-Undecen-1-olI₂PPh₃ (1.2), I₂ (1.2), Imidazole (1.5)DichloromethaneRT196
73-Phenyl-1-propanolI₂PPh₃ (1.2), I₂ (1.2), Imidazole (1.5)DichloromethaneRT1.594
82-PhenylethanolCI₄PPh₃ (1.5), CI₄ (1.5)DichloromethaneRT293
9(S)-(-)-2-Methyl-1-butanolI₂PPh₃ (1.3), I₂ (1.3), Imidazole (2.0)DichloromethaneRT289 (as (S)-(+)-1-Iodo-2-methylbutane)
104-Phenyl-2-butanolI₂PPh₃ (1.5), I₂ (1.5), Imidazole (3.0)Dichloromethane0 to RT1690

Experimental Protocols

General Protocol for the Conversion of a Primary Alcohol to an Alkyl Iodide using PPh₃/CI₄

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • This compound (CI₄, 1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.5 eq) to the stirred solution.

  • Slowly add this compound (1.5 eq) portion-wise. The reaction mixture may develop a color.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the pure alkyl iodide. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether) prior to chromatography.

General Protocol for the Conversion of a Secondary Alcohol to an Alkyl Iodide using PPh₃/I₂/Imidazole

This protocol is a common variation of the Appel reaction for iodination.

Materials:

  • Secondary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Iodine (I₂, 1.5 eq)

  • Imidazole (3.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine (1.5 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Sequentially add iodine (1.5 eq) and imidazole (3.0 eq). Stir for 10 minutes at 0 °C.

  • Add a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the phases and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure alkyl iodide.

Mandatory Visualizations

Reaction Mechanism

The conversion of primary and secondary alcohols to alkyl iodides using triphenylphosphine and this compound proceeds through an S(_N)2 pathway.

ReactionMechanism ROH R-OH (Alcohol) Alkoxide R-O⁻ ROH->Alkoxide Deprotonation (by CI₃⁻) PPh3 PPh₃ Intermediate1 [Ph₃P-I]⁺ CI₃⁻ PPh3->Intermediate1 Activation CI4 CI₄ CI4->Intermediate1 Intermediate2 [R-O-PPh₃]⁺ I⁻ Intermediate1->Intermediate2 Alkoxide->Intermediate2 Nucleophilic Attack CHI3 CHI₃ Alkoxide->CHI3 Protonation RI R-I (Alkyl Iodide) Intermediate2->RI SN2 Attack Ph3PO Ph₃PO Intermediate2->Ph3PO I_ion I⁻ I_ion->RI

Caption: S(_N)2 mechanism for the conversion of alcohols to alkyl iodides.

Experimental Workflow

The following diagram outlines the general laboratory procedure for the synthesis of alkyl iodides from alcohols.

ExperimentalWorkflow Start Start ReactionSetup Reaction Setup: - Alcohol, PPh₃, CI₄ in DCM - Inert atmosphere, 0°C to RT Start->ReactionSetup Reaction Stirring & Monitoring (TLC) ReactionSetup->Reaction Workup Aqueous Workup: - Quench with Na₂S₂O₃ - Wash with NaHCO₃, Brine Reaction->Workup Reaction Complete Drying Drying and Concentration: - Dry with Na₂SO₄/MgSO₄ - Concentrate in vacuo Workup->Drying Purification Purification: - Flash Column Chromatography Drying->Purification Product Pure Alkyl Iodide Purification->Product

Carbon Tetraiodide: A Reagent in Context for C-H Iodination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of carbon tetraiodide (CI4) and its applications as a reagent in organic synthesis. While a direct role for this compound in C-H iodination is not prominently documented in the current literature, this note will first explore its established reactivity and then provide a comprehensive survey of modern C-H iodination methodologies that employ alternative iodinating agents. This contextual approach offers researchers a practical guide to both the utility of this compound and the state-of-the-art in C-H iodination.

This compound: Properties and Established Reactivity

This compound (CI4), also known as tetraiodomethane, is a bright red, crystalline solid.[1] It is a tetrahalomethane that is thermally and photochemically unstable.[1] Due to the steric crowding of the four iodine atoms around the central carbon, the C-I bonds are relatively weak, making CI4 a source of iodine in certain chemical transformations.[1] It is soluble in nonpolar organic solvents and reacts slowly with water.[1]

The primary applications of this compound in organic synthesis are not in direct C-H iodination but rather in the conversion of other functional groups. Two key transformations are:

  • Conversion of Alcohols to Alkyl Iodides: In a process analogous to the Appel reaction, CI4, in combination with triphenylphosphine (B44618) (PPh3), efficiently converts alcohols to the corresponding alkyl iodides.[1]

  • Conversion of Ketones to 1,1-Diiodoalkenes: Ketones can be transformed into 1,1-diiodoalkenes when treated with this compound and triphenylphosphine.[1][2]

Methodologies in C-H Iodination: A Survey of Current Reagents

Direct C-H iodination is a powerful tool for the late-stage functionalization of complex molecules, providing access to versatile intermediates for cross-coupling reactions. While this compound is not a common reagent for this purpose, a variety of other iodine sources are effectively employed, often in conjunction with catalysts.

Metal-Catalyzed C-H Iodination

Transition metal catalysis offers a robust platform for directed C-H iodination, enabling high regioselectivity. Palladium is a frequently used catalyst in this context.

Table 1: Palladium-Catalyzed C-H Iodination

Directing GroupIodine SourceCatalystOxidantScopeReference
Amide (weakly coordinating)I2Pd(OAc)2I2 (sole oxidant)Heterocycles (pyridines, imidazoles, etc.)[3]
N,N'-bidentateI2Ni(II) complexesI2Substrates with amide-oxazoline and 8-aminoquinoline[4]
Visible-Light-Mediated C-H Iodination

Photocatalysis has emerged as a mild and efficient strategy for C-H iodination, often proceeding under ambient temperature and with high functional group tolerance.[5][6]

Table 2: Visible-Light-Mediated C-H Iodination

Substrate TypeIodine SourcePhotocatalystLight SourceKey FeaturesReference
HeteroarenesDiacetoxyiodobenzene (PIDA)Photocatalyst-freeVisible lightFirst report of photocatalytic C-H iodination with PIDA[6]
Aliphatic C-H BondsVariousRu(bpy)3Cl2, Aryl ketonesBlue LED, CFLImproved efficiency and reduced toxicity[5]

Experimental Protocols

Protocol: Conversion of an Alcohol to an Alkyl Iodide using CI4 (Appel-type Reaction)

This protocol is a general representation based on the established reactivity of this compound.

Materials:

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add triphenylphosphine (1.2 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.2 equiv) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the corresponding alkyl iodide.

Protocol: Palladium-Catalyzed ortho-C-H Iodination of an Amide-Containing Heterocycle

This protocol is based on the work of Yu and co-workers.[3]

Materials:

  • Amide-substituted heterocycle (1.0 equiv)

  • Molecular iodine (I2) (2.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (10 mol%)

  • Solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To a reaction vessel, add the amide-substituted heterocycle (1.0 equiv), molecular iodine (2.0 equiv), and palladium(II) acetate (10 mol%).

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture at the specified temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the iodinated product.

Diagrams

Appel_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products PPh3 PPh₃ Phosphonium_Iodide [Ph₃P-I]⁺ I⁻ PPh3->Phosphonium_Iodide + CI₄ CI4 CI₄ ROH R-OH Alkoxyphosphonium_Iodide [R-O-PPh₃]⁺ I⁻ ROH->Alkoxyphosphonium_Iodide + [Ph₃P-I]⁺ I⁻ CHI3 CHI₃ Phosphonium_Iodide->CHI3 by-product formation RI R-I Alkoxyphosphonium_Iodide->RI I⁻ attack Ph3PO Ph₃PO Alkoxyphosphonium_Iodide->Ph3PO

Caption: Mechanism of the Appel-type reaction using CI4.

Pd_Catalyzed_CH_Iodination Reactants Ar-H + I₂ Intermediate1 [Ar-Pd(II)-H] Reactants->Intermediate1 C-H Activation Catalyst Pd(II) Catalyst Catalyst->Intermediate1 Intermediate2 [Ar-Pd(II)-I] Intermediate1->Intermediate2 + I₂ Product Ar-I + HI Intermediate2->Product Reductive Elimination Regeneration Pd(II) Catalyst Product->Regeneration Regeneration->Catalyst

References

Application Notes and Protocols: Carbon Tetraiodide in Radical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), a crystalline, bright red solid, serves as a versatile reagent in organic synthesis. While well-known for its role in ionic reactions such as the Appel reaction for converting alcohols to alkyl iodides and the synthesis of gem-diiodoalkenes, its application in radical chemistry is a powerful yet sometimes overlooked tool.[1][2] The relatively weak carbon-iodine bond in CI₄ allows for its homolytic cleavage under thermal or photochemical conditions, generating the reactive triiodomethyl radical (•CI₃) and an iodine radical (I•). This property makes this compound a useful initiator and participant in various radical-mediated transformations, including polymerizations and atom transfer radical additions (ATRA). These reactions offer alternative pathways for C-C and C-heteroatom bond formation, often with unique selectivity compared to ionic counterparts.

This document provides detailed application notes and experimental protocols for the use of this compound in radical reactions, focusing on its role as a radical initiator and in ATRA reactions.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound [2]

PropertyValue
Molecular Formula CI₄
Molar Mass 519.63 g/mol
Appearance Red to dark violet crystals
Density 4.32 g/cm³
Melting Point 171 °C (decomposes)
Solubility Insoluble in water; soluble in nonpolar organic solvents.
Stability Thermally and photochemically unstable. Decomposes to tetraiodoethylene (B1221444) (C₂I₄) and iodine.

Radical Generation from this compound

The utility of this compound in radical reactions stems from the facile homolytic cleavage of the C-I bond. This can be initiated either thermally or, more commonly, photochemically. The process generates a triiodomethyl radical and an iodine atom, which can then propagate a radical chain reaction.

G cluster_initiation Initiation CI4 CI₄ radicals •CI₃ + I• CI4->radicals Homolytic Cleavage hv hν (light) or Δ (heat)

Caption: Homolytic cleavage of this compound.

Applications in Radical Reactions

Atom Transfer Radical Addition (ATRA) to Alkenes

Atom Transfer Radical Addition (ATRA) is a powerful method for the simultaneous formation of a carbon-carbon and a carbon-halogen bond across a double bond. This compound is an effective reagent for iodo-triiodomethylation of alkenes. The reaction is typically initiated photochemically.

Reaction Scheme:

G Alkene R-CH=CH₂ Product R-CHI-CH₂CI₃ Alkene->Product + CI₄ CI4 CI₄ hv

Caption: General scheme for ATRA of CI₄ to an alkene.

Mechanism:

The reaction proceeds via a radical chain mechanism.

G cluster_mechanism ATRA Mechanism Initiation Initiation CI4 CI₄ radicals •CI₃ + I• CI4->radicals Propagation Propagation Alkene R-CH=CH₂ Propagation->Alkene + •CI₃ Intermediate_Radical R-CH(•)-CH₂CI₃ Alkene->Intermediate_Radical CI4_2 CI₄ Intermediate_Radical->CI4_2 + CI₄ Product R-CHI-CH₂CI₃ radicals_2 •CI₃ Product->radicals_2 + •CI₃ CI4_2->Product G Monomer n (CH₂=CHR) Polymer I-(CH₂-CHR)n-CI₃ Monomer->Polymer + CI₄ CI4 CI₄ hv G cluster_workflow Radical Polymerization Workflow Start Start Initiation Initiation: CI₄ + hν → •CI₃ + I• Start->Initiation Propagation Propagation: •CI₃ + M → •M-CI₃ •M-CI₃ + (n-1)M → •(M)n-CI₃ Initiation->Propagation Termination Termination: Combination or Disproportionation Propagation->Termination Polymer Polymer Product Termination->Polymer

References

Application Notes and Protocols: Carbon Tetraiodide as a Reference Material in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a unique halogenated hydrocarbon that, despite its inherent instability, finds application in analytical chemistry as a reference material.[1][2] Its high purity, distinct spectral properties, and known decomposition behavior make it a valuable tool for the calibration of analytical instrumentation, particularly spectrophotometers.[1][2] This document provides detailed application notes and protocols for the effective and safe use of this compound as a reference material in a laboratory setting. Due to its sensitivity to light, heat, and moisture, strict adherence to the described handling and storage procedures is crucial to ensure its integrity as a reference standard.[1][3][4]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is essential for its proper use as a reference material. The following table summarizes key quantitative data.

PropertyValueReference(s)
Molecular Formula CI₄[1][3]
Molecular Weight 519.63 g/mol [1][5]
Appearance Red to dark violet crystalline solid[3][5]
Melting Point 168-171 °C (decomposes)[1][3][6]
Boiling Point ~130-329.2 °C (rough estimate)[1][4]
Density 4.32 - 4.50 g/cm³[1][3][5]
Solubility Soluble in benzene (B151609) and chloroform (B151607); slightly soluble in water with hydrolysis.[1][7]
Purity (typical) ≥ 97.0%
Storage Temperature 0 - 8 °C, under inert gas, protected from light and moisture.[1][3]

Applications in Analytical Chemistry

The primary application of this compound as a reference material is in the calibration and validation of analytical instruments.

  • Spectrophotometer Calibration: Due to its distinct absorption spectrum, it can be used to verify the wavelength accuracy and photometric accuracy of UV-Visible spectrophotometers.[1]

  • Gas Chromatography (GC) Reference: It can be used as a reference compound or an internal standard in GC methods, particularly for the analysis of halogenated organic compounds.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference material. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound, which can then be used to prepare calibration standards.

Materials:

  • This compound (high purity grade)

  • Anhydrous Chloroform (or other suitable non-polar solvent)

  • Volumetric flasks (Class A)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a piece of weighing paper on the balance and tare.

  • Weighing this compound: Carefully weigh the desired amount of this compound. Due to its sensitivity, minimize exposure to light and air.

  • Dissolution: Transfer the weighed this compound to a volumetric flask of the desired volume.

  • Solvent Addition: Add a small amount of anhydrous chloroform to the flask to dissolve the solid. Gently swirl the flask to aid dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add anhydrous chloroform to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Immediately transfer the stock solution to an amber glass vial, purge with an inert gas (e.g., argon or nitrogen), and seal tightly. Store in a refrigerator at the recommended temperature (0-8 °C).

Protocol 2: Spectrophotometer Wavelength Accuracy Verification

This protocol outlines the use of a this compound solution to verify the wavelength accuracy of a UV-Visible spectrophotometer.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Anhydrous Chloroform (or the same solvent used for the stock solution)

  • Quartz cuvettes (matched pair)

  • UV-Visible Spectrophotometer

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time.

  • Blank Measurement: Fill one cuvette with the anhydrous chloroform to be used as a blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range.

  • Sample Measurement: Fill the second cuvette with the this compound stock solution.

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over a pre-determined wavelength range where characteristic peaks of this compound are expected.

  • Peak Identification: Identify the wavelengths of maximum absorbance (λmax) from the recorded spectrum.

  • Comparison and Verification: Compare the observed λmax values with known literature values for this compound in the specific solvent. The deviation should be within the tolerance limits specified by the instrument manufacturer or relevant pharmacopeia.

Protocol 3: Use as an Internal Standard in Gas Chromatography

This protocol describes the application of this compound as an internal standard (IS) for quantitative analysis by Gas Chromatography (GC).

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Analyte of interest

  • Solvent compatible with the GC system

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

  • Gas Chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometer - MS)

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards containing known concentrations of the analyte of interest.

    • To each calibration standard, add a fixed and known concentration of the this compound internal standard solution.

  • Preparation of Sample:

    • To the unknown sample, add the same fixed and known concentration of the this compound internal standard solution.

  • GC Analysis:

    • Inject the calibration standards and the sample into the GC system.

    • Obtain the chromatograms and integrate the peak areas for the analyte and the internal standard.

  • Calibration Curve Construction:

    • For the calibration standards, plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the calibration curve and the correlation coefficient (R²).

  • Quantification of Analyte in Sample:

    • Calculate the ratio of the analyte peak area to the internal standard peak area for the unknown sample.

    • Use the equation of the calibration curve to determine the concentration of the analyte in the sample.

Visualizations

Logical Workflow for Preparing a this compound Stock Solution

start Start weigh Weigh high-purity This compound start->weigh dissolve Dissolve in anhydrous Chloroform weigh->dissolve dilute Dilute to final volume in volumetric flask dissolve->dilute homogenize Homogenize by inverting the flask dilute->homogenize transfer Transfer to amber vial, purge with inert gas homogenize->transfer store Store at 0-8 °C, protected from light transfer->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Experimental Workflow for Spectrophotometer Calibration

start Start warm_up Warm up Spectrophotometer start->warm_up blank Measure Blank (Solvent) warm_up->blank sample Measure Sample (CI4 Solution) blank->sample acquire Acquire Absorption Spectrum sample->acquire analyze Identify λmax and compare acquire->analyze end End analyze->end

Caption: Spectrophotometer Calibration Workflow.

Logical Relationship for Internal Standard Quantification

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification cal_standards Calibration Standards (Analyte + IS) gc_analysis GC Analysis cal_standards->gc_analysis sample_prep Sample (Analyte + IS) sample_prep->gc_analysis peak_areas Measure Peak Areas gc_analysis->peak_areas cal_curve Construct Calibration Curve peak_areas->cal_curve concentration Determine Analyte Concentration cal_curve->concentration

Caption: Internal Standard Quantification Logic.

Safety and Handling

This compound is toxic and an irritant.[5] It should be handled with extreme care in a chemical fume hood.[1] Due to its sensitivity to heat and light, it decomposes to form iodine and tetraiodoethylene.[1][3] Therefore, it is imperative to store it in a cool, dark place, preferably in a refrigerator, under an inert atmosphere.[1][4] Always consult the Safety Data Sheet (SDS) before use.

References

Troubleshooting & Optimization

preventing thermal and photochemical decomposition of carbon tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbon Tetraiodide (CI₄)

Welcome to the technical support center for this compound (CI₄). This resource is designed for researchers, scientists, and drug development professionals to provide essential information for the safe and effective handling of CI₄, with a specific focus on preventing its thermal and photochemical decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CI₄) and why is it so unstable?

A1: this compound, also known as tetraiodomethane, is a bright red crystalline solid with the molecular formula CI₄.[1] Its instability is primarily due to the significant steric strain caused by four large iodine atoms bonded to a small central carbon atom. The C-I bonds are long and weak, and the close proximity of the iodine atoms to each other (short I---I contacts of about 3.459 ± 0.03 Å) makes the molecule prone to decomposition.[1] For this reason, it is highly sensitive to both heat and light.[2]

Q2: What are the primary decomposition products of CI₄?

A2: Under thermal or photochemical stress, this compound decomposes into tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine (I₂).[1][2][3] The release of I₂ is responsible for the characteristic violet or purple color observed in degraded samples or their solutions.

Q3: How can I visually detect if my CI₄ has started to decompose?

A3: Fresh, pure CI₄ is a bright red crystalline solid. The most common sign of decomposition is a change in color. The solid may darken, and its solutions in organic solvents will develop a noticeable pink, purple, or violet hue due to the formation of elemental iodine (I₂).

Q4: What are the ideal storage and handling conditions for CI₄?

A4: To minimize decomposition, CI₄ must be stored in a cold, dark, and dry environment. Manufacturers typically recommend storage at temperatures between 0°C and 8°C.[2] For long-term stability, storing under an inert atmosphere, such as argon, in a tightly sealed, amber glass container is highly recommended.[4]

Q5: Can I still use CI₄ that shows signs of decomposition?

A5: It is not recommended. The presence of decomposition products like iodine can interfere with chemical reactions, leading to unwanted side reactions, lower yields, and inconsistent results. For sensitive applications, it is crucial to use pure CI₄. If slight decomposition has occurred, purification by recrystallization may be possible, but for heavily degraded samples, disposal according to safety guidelines is the best course of action.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue / Observation Probable Cause Recommended Action(s)
A solution of CI₄ in an organic solvent (e.g., DCM, hexane) quickly turns pink or purple. Photochemical Decomposition: The solution is being exposed to ambient or UV light, causing the breakdown of CI₄ and the release of iodine (I₂).1. Wrap the reaction flask and any relevant glassware (e.g., addition funnel) completely in aluminum foil. 2. Work in a fume hood with the sash lowered and ambient lights turned down if possible. 3. Prepare solutions of CI₄ immediately before use.
An iodination reaction (e.g., Appel reaction) is giving low or inconsistent yields. Thermal Decomposition: The reaction temperature may be too high, or the CI₄ reagent may have degraded prior to use.1. Check Reagent Quality: Ensure the CI₄ is a bright red solid and its solution is not discolored. If necessary, use a fresh bottle or purify the existing stock. 2. Control Reaction Temperature: Many reactions involving CI₄, such as the Appel reaction, should be run at low temperatures (e.g., 0°C) to minimize decomposition.[5] 3. Use Freshly Prepared Solutions: Do not store solutions of CI₄ for extended periods.
A freshly opened bottle of solid CI₄ appears dark red or almost black instead of bright red. Improper Storage: The material may have been exposed to heat or light during shipping or previous storage, leading to significant decomposition.1. Assess Suitability: The material is likely impure. For non-critical applications, it might be usable, but for sensitive or stoichiometric reactions, its use is discouraged. 2. Consider Purification: Recrystallization from a suitable solvent like xylene can be attempted.[4] 3. Contact Supplier: If the product is newly received in this condition, contact the supplier.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula CI₄[3][6]
Molar Mass 519.63 g/mol [1]
Appearance Bright red crystalline solid[1]
Density 4.32 g/cm³[1]
Decomposition Point ~171°C[1][2]
C-I Bond Distance 2.12 ± 0.02 Å[1]
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., benzene, chloroform)[2][3]

Table 2: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationaleReference(s)
Temperature 0°C to 8°C (Refrigerated)To slow the rate of thermal decomposition.[2]
Light Exposure Store in the dark (e.g., amber vials, wrapped containers)To prevent photochemical decomposition.[4]
Atmosphere Under inert gas (e.g., Argon)To prevent reactions with atmospheric moisture and oxygen.[2][4]
Container Tightly sealed, dry glass containerTo prevent hydrolysis and contamination.[2]

Experimental Protocols

Protocol 1: General Handling and Weighing of CI₄

  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent moisture condensation.

  • Inert Atmosphere: If available, perform all manipulations in a glovebox under an argon or nitrogen atmosphere.

  • Weighing: Weigh the required amount of CI₄ quickly into a dry, tared vial. Avoid using metal spatulas if possible, as metals can sometimes catalyze decomposition; a glass or ceramic spatula is preferred.

  • Sealing and Storage: Tightly reseal the main container, purge with inert gas if possible, and immediately return it to cold storage.

  • Dissolution: Add the weighed CI₄ to the reaction solvent in a flask that is protected from light (e.g., wrapped in foil).

Protocol 2: General Procedure for a Low-Temperature Iodination (Appel-type Reaction)

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet. Wrap the entire apparatus in aluminum foil.

  • Reagents: Dissolve the alcohol substrate in an appropriate anhydrous solvent (e.g., dichloromethane) in the reaction flask.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of CI₄ and PPh₃: In a separate foil-wrapped flask, dissolve the triphenylphosphine (B44618) (PPh₃) and this compound (CI₄) in the anhydrous solvent. Add this solution to the cooled alcohol solution dropwise via a syringe or an addition funnel, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C or room temperature (depending on the specific substrate) while monitoring its progress by TLC.

  • Workup: Upon completion, proceed with the standard workup, which typically involves quenching the reaction, separating the organic layer, and purifying the product via column chromatography to remove the triphenylphosphine oxide byproduct.

Protocol 3: Qualitative UV-Vis Test for CI₄ Decomposition

  • Purpose: To detect the presence of iodine (I₂), a key indicator of decomposition.

  • Procedure:

    • Prepare a dilute solution of your CI₄ sample in a suitable UV-transparent solvent (e.g., hexane (B92381) or cyclohexane).

    • Acquire a UV-Vis spectrum of the solution from approximately 300 nm to 700 nm.

    • Elemental iodine (I₂) in non-polar solvents exhibits a characteristic absorption band with a maximum (λmax) around 520-540 nm.

  • Interpretation: The presence of a significant peak in this region confirms the presence of I₂ and indicates that the CI₄ sample has undergone decomposition. The intensity of the peak correlates with the extent of decomposition.

Visual Guides and Workflows

Below are diagrams illustrating key processes and logic for working with this compound.

DecompositionPathway CI4 This compound (CI₄) (Bright Red Solid) Products Tetraiodoethylene (C₂I₄) + Iodine (I₂) (Causes Purple Discoloration) CI4->Products Heat Heat (Δ) Heat->CI4 Light Light (hν) Light->CI4

Caption: Decomposition pathway of this compound under thermal and photochemical stress.

ExperimentalWorkflow cluster_prep Preparation & Storage cluster_use Experimental Use Receive Receive CI₄ Store Store Cold (0-8°C) & Dark Receive->Store Warm Warm to RT in Desiccator Store->Warm Weigh Weigh Quickly (Inert Atmosphere) Warm->Weigh Prepare Prepare Solution (Foil-Wrapped Flask) Weigh->Prepare React Run Reaction (Temp Control & Light Protection) Prepare->React Workup Workup & Purify React->Workup

Caption: Recommended experimental workflow for handling CI₄ to minimize decomposition.

TroubleshootingLogic Start Problem: Suspected CI₄ Decomposition Cue What is the primary indicator? Start->Cue Yield Low/Inconsistent Reaction Yield Cue->Yield Poor Results Color Visual Color Change (Solid or Solution) Cue->Color Visual Cue Check_Conditions Review Reaction Conditions: - Temperature too high? - Exposed to light? Yield->Check_Conditions Confirm_Decomp Confirm I₂ presence with UV-Vis Spectroscopy Color->Confirm_Decomp Action_Yield Action: Optimize reaction setup (cooling, foil wrap) Check_Conditions->Action_Yield Action_Color Action: Use fresh reagent or purify by recrystallization Confirm_Decomp->Action_Color

Caption: Troubleshooting logic for addressing issues related to CI₄ decomposition.

References

optimal storage conditions for carbon tetraiodide to ensure stability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbon Tetraiodide (CI₄)

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage and handling of this compound (CI₄) to ensure its stability and integrity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] The recommended storage temperature is between 2°C and 8°C.[1][2][3] It is crucial to keep the container tightly closed and to handle and store the compound under an inert gas like argon or nitrogen.[1][4][5]

Q2: Why is this compound considered a sensitive chemical?

A2: this compound is highly sensitive to heat, light, and moisture.[2][3][4] Exposure to these elements can cause it to decompose.[3] Because of the structural crowding of the iodine atoms, the molecule is thermally and photochemically unstable.[6]

Q3: What are the signs of this compound decomposition?

A3: A key sign of decomposition is the presence of elemental iodine (I₂), which may appear as a purplish vapor or cause the red crystals to darken and have an odor of iodine.[3][4] The primary decomposition products are tetraiodoethylene (B1221444) (C₂I₄) and iodine.[2][3]

Q4: How should I handle this compound safely in the laboratory?

A4: Always handle this compound in a well-ventilated area, preferably in a fume hood.[1][7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[1][5] Avoid creating dust when handling the solid material.[1]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[1][2] It can also react with water, undergoing slight hydrolysis to produce iodoform (B1672029) and iodine.[6] Contact with certain metals or bromine trifluoride can lead to vigorous or explosive reactions.[4]

Troubleshooting Guide

Observed Issue Probable Cause(s) Recommended Actions & Solutions
Discoloration of Crystals (darkening, purplish tint) Exposure to light or heat leading to photochemical or thermal decomposition.[2][3][6]1. Immediately move the container to a dark, refrigerated location (2-8°C).[1]2. Evaluate the extent of decomposition. For critical experiments, using a fresh, unopened container is recommended.3. If repurification is necessary, sublimation in a vacuum can be performed by experienced personnel.[4][8]
Odor of Iodine Detected Upon Opening Container Decomposition has occurred, releasing free iodine.[3][4] This may be due to improper sealing or prolonged storage.1. Handle the material in a fume hood to avoid inhaling iodine vapor.[1]2. Confirm that the container was sealed tightly and under an inert atmosphere.3. For future storage, ensure the container cap is secure and consider using a secondary seal like Parafilm®.
Poor Reactivity or Inconsistent Experimental Results The reagent has likely degraded, reducing its purity and effective concentration.1. Discontinue use of the suspect reagent.2. Procure a new batch of this compound and store it under the recommended optimal conditions immediately upon receipt.3. Perform a quality control check on the new reagent before use if your application is highly sensitive.
Moisture Clumps or Crystalline Changes Exposure to humidity, leading to hydrolysis.[4][6]1. The compound's integrity is compromised. It is not recommended for use in moisture-sensitive reactions.2. Discard the reagent according to your institution's hazardous waste disposal protocols.[5]3. Ensure storage areas are dry and always handle the reagent in a dry environment (e.g., glove box for highly sensitive applications).

Quantitative Data Summary

The following table summarizes key quantitative data regarding the physical properties and storage of this compound.

ParameterValueReference(s)
Recommended Storage Temperature2°C to 8°C[1][2][3]
Alternative Recommended StorageNear 0°C (32°F)[6]
Melting Point~168-171°C (with decomposition)[1][2][9][10]
AppearanceRed to dark violet crystalline solid[1][2][11]
SensitivityLight, heat, and moisture sensitive[2][3][4][7]
IncompatibilitiesStrong oxidizing agents, water[1][2][6]
Decomposition ProductsTetraiodoethylene (C₂I₄), Iodine (I₂)[2][3][6]

Experimental Protocols

Protocol: Qualitative Assessment of this compound Stability

This protocol provides a general method for assessing the purity and stability of a this compound sample, particularly after suspected exposure to adverse conditions.

Objective: To detect the presence of iodine (I₂), a primary decomposition product, in a sample of this compound.

Materials:

Methodology:

  • Sample Preparation: In a fume hood, dissolve a small amount (~50 mg) of the this compound sample in 2-3 mL of chloroform or benzene in a test tube. Pure this compound should yield a clear red solution.[6]

  • Visual Inspection: Observe the solution. The presence of a distinct violet or deep purple color indicates a significant concentration of free iodine.

  • Starch Test for Trace Iodine: a. In a separate test tube, add approximately 5 mL of deionized water. b. Carefully add a few drops of the this compound solution from step 1 to the water. c. Shake the test tube gently to extract any free iodine into the aqueous layer. d. Allow the layers to separate. e. To the top aqueous layer, add 2-3 drops of the freshly prepared starch solution.

  • Result Interpretation: The formation of a deep blue-black color in the aqueous layer upon addition of the starch solution confirms the presence of free iodine, indicating that the this compound sample has undergone decomposition. The absence of this color suggests the sample is relatively free of iodine contamination.

Mandatory Visualization

The following diagram illustrates the key factors affecting this compound stability and the recommended workflow for its proper storage and handling.

CI4_Stability_Workflow cluster_storage Optimal Storage Protocol cluster_factors Factors Causing Decomposition storage_conditions Store at 2-8°C (or near 0°C) inert_gas Under Inert Gas (Argon/Nitrogen) seal Tightly Sealed Container protect Protect from Light (Amber Vial/Dark) heat Heat unstable Decomposition Suspected heat->unstable light Light light->unstable moisture Moisture moisture->unstable reagent This compound (CI4) check Visual Check: - Uniform Red Crystals? - No Iodine Odor? reagent->check stable Stable Proceed to Use check->stable Yes check->unstable No stable->storage_conditions Post-Use Storage troubleshoot Troubleshoot: - Perform Quality Test - Consider Repurification - Discard if Necessary unstable->troubleshoot

Caption: Workflow for ensuring this compound stability.

References

purification techniques for crude carbon tetraiodide after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude carbon tetraiodide (CI₄) after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized by halide exchange?

Common impurities in crude this compound can include unreacted starting materials, byproducts, and decomposition products. These may include:

  • Iodine (I₂): Often present due to the slight decomposition of this compound, giving the product a darker appearance.[1]

  • Iodoform (CHI₃): Can be formed if the crude product comes into contact with water or other protic solvents.[1]

  • Tetraiodoethylene (C₂I₄): A common decomposition product, especially when the compound is exposed to heat or light.[1]

  • Unreacted starting materials: Such as carbon tetrachloride (CCl₄) and ethyl iodide (EtI), depending on the synthetic route used.[1]

  • Residual catalyst: For instance, aluminum chloride (AlCl₃), if used in the synthesis.

Q2: What are the primary methods for purifying crude this compound?

The two most common and effective methods for purifying crude this compound are recrystallization and vacuum sublimation. The choice between these methods often depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q3: How should I handle and store purified this compound?

This compound is sensitive to heat, light, and moisture.[2] It is recommended to store the purified compound in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally around 0°C, to minimize decomposition.[1]

Troubleshooting Guides

Recrystallization Issues

Problem 1: The crude this compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid rather than solid crystals.[3][4][5] This is a common issue, particularly with impure samples which have a depressed melting point.[3]

  • Solution 1: Add more solvent. The most common reason for oiling out is that the concentration of the solute is too high. Try adding a small amount of additional hot solvent to the mixture to fully dissolve the oil, and then allow it to cool slowly.[3][4]

  • Solution 2: Lower the cooling rate. Rapid cooling can favor the formation of an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[4]

  • Solution 3: Use a different solvent or a solvent mixture. If the problem persists, the chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary. Alternatively, a mixed solvent system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool.

Problem 2: No crystals form upon cooling the recrystallization solution.

  • Solution 1: Induce crystallization.

    • Seeding: Add a small crystal of pure this compound to the supersaturated solution to provide a nucleation site for crystal growth.[4]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystals to start forming.[4]

  • Solution 2: Reduce the amount of solvent. It is possible that too much solvent was added, and the solution is not saturated enough for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Solution 3: Cool to a lower temperature. If crystals do not form at room temperature, try cooling the flask in an ice bath or a refrigerator.

Problem 3: The purified crystals are still colored.

  • Solution 1: Use activated carbon. Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtration.[6][7] However, be aware that activated carbon can also adsorb some of the desired product, potentially reducing the yield.[7]

  • Solution 2: Perform a second recrystallization. A second recrystallization is often effective at removing residual colored impurities.

  • Solution 3: Wash with a reducing agent solution. If the color is due to iodine, washing the crude product with a dilute solution of a reducing agent like sodium thiosulfate (B1220275) before recrystallization can help.[7]

Sublimation Issues

Problem 1: The yield from sublimation is very low.

  • Solution 1: Optimize temperature and pressure. The rate of sublimation is dependent on both temperature and pressure. Ensure that the temperature is high enough for the vapor pressure of this compound to be significant, but not so high that it causes decomposition. A lower pressure (higher vacuum) will allow sublimation to occur at a lower temperature.

  • Solution 2: Check for leaks in the vacuum system. A poor vacuum will result in a higher pressure within the apparatus, requiring a higher temperature for sublimation and potentially leading to decomposition. Ensure all joints are properly sealed.

  • Solution 3: Ensure the cold finger is sufficiently cold. A temperature gradient is necessary for the sublimed compound to deposit on the cold finger. If the cold finger is not cold enough, the sublimed compound will remain in the vapor phase.

Problem 2: The sublimed product is not pure.

  • Solution 1: Ensure the starting material is dry. Any volatile impurities, such as residual solvent, will co-sublime with the product.

  • Solution 2: Control the heating rate. A slow and controlled heating rate can help to selectively sublime the this compound, leaving behind less volatile impurities. A rapid heating rate may cause spattering of the crude material onto the cold finger.

  • Solution 3: Consider a fractional sublimation. If there are impurities with similar vapor pressures, a fractional sublimation with careful temperature control may be necessary.

Data Presentation

Purification TechniqueTypical Solvents/ConditionsAdvantagesDisadvantagesExpected PurityExpected Yield
Recrystallization Nonpolar organic solvents (e.g., hexane (B92381), heptane, carbon tetrachloride)Good for removing less soluble and more soluble impurities. Scalable to larger quantities.Potential for product loss in the mother liquor. Risk of "oiling out". Requires careful solvent selection.>98%60-85%
Vacuum Sublimation Solid-state purification under reduced pressure.Can yield very pure product. No solvent required, minimizing contamination. Good for small quantities.Less suitable for large quantities. Requires specialized glassware. Can be slow.>99%50-80%

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by recrystallization from a nonpolar solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., hexane or heptane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in the chosen solvent. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and gently heat the mixture while stirring until the solid dissolves completely. Add the solvent in small portions to avoid using an excess.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Bright red crystals of this compound should form. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Vacuum Sublimation of Crude this compound

Objective: To purify crude this compound by vacuum sublimation.

Materials:

  • Crude this compound

  • Sublimation apparatus (including a cold finger)

  • Vacuum pump

  • Heating mantle or oil bath

  • Source of cold water for the cold finger

Methodology:

  • Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Ensure all joints are clean and properly greased to maintain a good vacuum seal.

  • Evacuation: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Start the flow of cold water through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be carefully controlled to allow for sublimation without causing decomposition.

  • Sublimation and Deposition: The this compound will sublime from the bottom of the apparatus and deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Carefully and slowly vent the apparatus to atmospheric pressure.

  • Isolation: Carefully remove the cold finger and scrape the purified crystals onto a clean, dry surface.

Mandatory Visualization

Troubleshooting_Purification_CI4 decision decision process process problem problem solution solution start Start: Crude CI4 Purification choose_method Recrystallization or Sublimation? start->choose_method Choose Purification Method recrystallization recrystallization choose_method->recrystallization Recrystallization sublimation sublimation choose_method->sublimation Sublimation check_crystals Crystals Formed? recrystallization->check_crystals Perform Recrystallization check_sublimate Sublimate Collected? sublimation->check_sublimate Perform Vacuum Sublimation check_purity_recrystallization Are Crystals Pure? check_crystals->check_purity_recrystallization Yes no_crystals Problem: No Crystals check_crystals->no_crystals No success Pure CI4 Obtained check_purity_recrystallization->success Yes impure_crystals Problem: Impure Crystals (e.g., colored, oily) check_purity_recrystallization->impure_crystals No induce_crystallization Induce Crystallization (Seed/Scratch) no_crystals->induce_crystallization Troubleshoot troubleshoot_recrystallization Adjust Solvent/Cooling Rate Use Activated Carbon Repeat Recrystallization impure_crystals->troubleshoot_recrystallization Troubleshoot check_purity_sublimation Is Sublimate Pure? check_sublimate->check_purity_sublimation Yes no_sublimate Problem: Low/No Sublimate check_sublimate->no_sublimate No check_purity_sublimation->success Yes impure_sublimate Problem: Impure Sublimate check_purity_sublimation->impure_sublimate No troubleshoot_sublimation_yield Optimize Temp/Pressure Check for Leaks no_sublimate->troubleshoot_sublimation_yield Troubleshoot troubleshoot_sublimation_purity Ensure Dry Starting Material Control Heating Rate impure_sublimate->troubleshoot_sublimation_purity Troubleshoot

Caption: Troubleshooting workflow for the purification of crude this compound.

References

managing and trapping ethyl chloride byproduct in CI4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of carbon tetrachloride (CCl₄). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you manage and trap ethyl chloride, a potential byproduct of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for carbon tetrachloride (CCl₄) synthesis, and does it typically produce ethyl chloride?

A1: The primary industrial production of carbon tetrachloride is achieved through the chlorination of methane (B114726) or other chloromethanes like chloroform (B151607).[1][2] The process involves a series of free-radical reactions where methane is progressively chlorinated at high temperatures (400–500 °C).[1]

The overall reaction from methane is: CH₄ + 4 Cl₂ → CCl₄ + 4 HCl[2]

While ethyl chloride is not a typical byproduct of this specific reaction with pure methane, its formation is possible if the methane feedstock is contaminated with ethane (B1197151).

Q2: How can ethyl chloride be formed as a byproduct during CCl₄ synthesis?

A2: Ethyl chloride (C₂H₅Cl) can be formed if the hydrocarbon feedstock used for chlorination contains ethane (C₂H₆) as an impurity. Ethane undergoes a similar free-radical chlorination process alongside methane, leading to the formation of ethyl chloride and other polychlorinated ethanes. Given that natural gas can contain small percentages of ethane, its presence in the methane feed is a common cause for the generation of this byproduct.

Q3: What are the main safety hazards associated with ethyl chloride?

A3: Ethyl chloride is an extremely flammable liquid and gas that forms explosive mixtures with air.[3] Its vapors are heavier than air and can travel to an ignition source.[3] Contact with the liquid can cause frostbite. While it is one of the least toxic chlorinated hydrocarbons, inhalation of high concentrations can affect the central nervous system, and it is classified as a potential carcinogen.[4][5] During a fire, it can produce poisonous gases such as hydrogen chloride and phosgene.[3][4] Proper handling requires a well-ventilated area, away from heat and ignition sources, and appropriate personal protective equipment (PPE).[6]

Q4: How can I detect the presence of ethyl chloride in my reaction's off-gas or final product?

A4: The most common and effective method for detecting and quantifying ethyl chloride is Gas Chromatography (GC), often coupled with a Mass Spectrometer (GC-MS) for definitive identification. Due to its low boiling point (12.3 °C), ethyl chloride is highly volatile, making headspace analysis of the product mixture a suitable technique. Colorimetric tubes are also available for monitoring its concentration in the air.[7]

Q5: What are effective laboratory-scale methods for trapping ethyl chloride vapor from the off-gas stream?

A5: Due to its high volatility, ethyl chloride must be effectively trapped. A common method is to scrub the off-gas stream through a series of gas washing bottles (bubblers). Suggested scrubbing solutions include:

  • Ethanol (B145695) at low temperature: Ethyl chloride has good solubility in ethanol (0.48 g/mL at 21 °C), and cooling the ethanol will increase trapping efficiency.[8]

  • Concentrated ethanolic potassium hydroxide (B78521) (KOH): This solution can be used to chemically quench the ethyl chloride.[8] It is likely more effective than aqueous bases, as ethyl chloride is less reactive than other ethyl halides.[8]

Q6: How should I properly handle and dispose of the trapped ethyl chloride waste?

A6: Ethyl chloride and solutions containing it should be treated as hazardous waste.[5][8] All waste disposal must comply with federal, state, and local regulations.[7] Do not discharge the waste into drains or the environment.[4] Typically, the waste is incinerated at an approved facility. Empty containers should be returned to the supplier or disposed of according to regulations after ensuring they are gas-free.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Unexpected peak corresponding to ethyl chloride identified in GC-MS analysis. Ethane impurity in the methane feedstock.1. Source a higher purity grade of methane for the synthesis.2. Implement a more robust trapping and purification system for the off-gas and final product.
Low trapping efficiency for volatile byproducts. 1. Scrubber solution is saturated or inappropriate.2. Gas flow rate is too high for effective absorption.3. Insufficient cooling of the trapping solution.1. Replace the scrubber solution or use a more effective one, such as ethanolic KOH.[8] Consider using two traps in series.[8]2. Reduce the flow rate of the off-gas through the scrubber.3. Use an ice bath or cryo-cooler to maintain the scrubber temperature at or below 0 °C.
Product (CCl₄) is contaminated with byproducts. Inadequate separation of products after the reaction.The output of the chlorination process is a mixture of chloromethanes which must be separated.[1] Use fractional distillation to separate CCl₄ from lower-boiling impurities like ethyl chloride and chloroform.

Quantitative Data: Ethyl Chloride Properties

The following table summarizes key physical and safety properties of ethyl chloride.

PropertyValueReference(s)
Chemical Formula C₂H₅Cl[10]
Boiling Point 12.3 °C (54.1 °F)[10]
Freezing Point -138.7 °C (-217.7 °F)[10]
Flash Point -50 °C (-58 °F)[11]
Explosive Limits in Air 3.8% - 15.4% by volume
Autoignition Temperature 519 °C (966 °F)[11]
Vapor Density 2.2 (Air = 1)[3]

Experimental Protocols

Protocol 1: Synthesis of Carbon Tetrachloride via Photochlorination of Chloroform

This protocol describes a laboratory-scale synthesis of CCl₄ from chloroform. The reaction is initiated by electromagnetic radiation (e.g., a UV lamp).[12]

Materials:

  • Chloroform (CHCl₃)

  • Chlorine gas (Cl₂)

  • Nitrogen gas (N₂) for inerting

  • Photochemical reactor equipped with a UV lamp, gas inlet, reflux condenser, and thermometer

  • Gas washing bottles for trapping HCl and unreacted chlorine

Procedure:

  • Assemble the photochemical reactor system. Ensure all joints are properly sealed. The off-gas outlet should be connected to a series of two gas washing bottles, the first containing water (to trap HCl) and the second containing a sodium thiosulfate (B1220275) solution (to neutralize excess Cl₂).

  • Purge the entire system with dry nitrogen gas to remove air and moisture.

  • Add chloroform to the reactor vessel.

  • Begin bubbling chlorine gas through the chloroform at a controlled rate.

  • Turn on the UV lamp to initiate the photochlorination reaction. The reaction is: CHCl₃ + Cl₂ → CCl₄ + HCl.[1][13]

  • Maintain the reaction temperature as specified by your experimental design, using a cooling bath if necessary, as the reaction is exothermic.

  • Monitor the reaction progress using an appropriate analytical method (e.g., GC analysis of withdrawn samples).

  • Once the desired conversion is achieved, turn off the UV lamp and stop the chlorine flow.

  • Purge the system with nitrogen gas to remove any remaining HCl and unreacted chlorine.

  • The crude product in the reactor is a mixture of CCl₄ and unreacted CHCl₃. This mixture can be purified by fractional distillation.

Protocol 2: Trapping Ethyl Chloride Byproduct with an Ethanolic KOH Scrubber

This protocol details the setup for trapping and neutralizing volatile chlorinated byproducts like ethyl chloride from a reactor's off-gas stream.

Materials:

  • Two gas washing bottles (bubblers) with fritted glass inlets

  • Ethanol

  • Potassium hydroxide (KOH)

  • Ice bath or cryo-cooler

  • Tubing for gas transport

Procedure:

  • Prepare the Scrubbing Solution: In a fume hood, carefully prepare a concentrated solution of KOH in ethanol. The dissolution is exothermic, so cool the mixture as needed.

  • Assemble the Trapping System:

    • Fill the first gas washing bottle to two-thirds capacity with the ethanolic KOH solution.

    • Fill the second gas washing bottle to two-thirds capacity with the same solution. This acts as a secondary trap to catch any breakthrough from the first.

    • Connect the bottles in series using chemical-resistant tubing.

  • Connect to Reactor: Connect the outlet of your reaction's condenser to the inlet of the first gas washing bottle. The outlet of the second bottle should be vented into a fume hood.

  • Cool the System: Place both gas washing bottles in an ice bath or use a cryo-cooler to maintain a low temperature (e.g., 0 °C). This enhances the trapping efficiency.

  • Operation: During the CCl₄ synthesis, the off-gas containing HCl, unreacted chlorine, and any volatile byproducts like ethyl chloride will bubble through the cold ethanolic KOH solution. The ethyl chloride will be absorbed and subsequently neutralized.

  • Shutdown and Disposal: Once the reaction is complete, safely disconnect the trapping system. The contents of the gas washing bottles should be treated as hazardous waste and disposed of according to institutional and local regulations.[5][7]

Workflow Visualization

Below is a diagram illustrating the experimental workflow for CCl₄ synthesis, incorporating a scrubbing system for managing volatile byproducts.

experimental_workflow Experimental Workflow for CCl4 Synthesis and Byproduct Trapping feedstock Reactant Feed (e.g., CHCl3 + Cl2) reactor Photochemical Reactor feedstock->reactor condenser Reflux Condenser reactor->condenser Vapors product_collection Crude Product (CCl4 + CHCl3) reactor->product_collection Liquid Product condenser->reactor Condensate scrubber1 Scrubber 1 (Ethanolic KOH) condenser->scrubber1 Off-Gas (HCl, Cl2, C2H5Cl) scrubber2 Scrubber 2 (Ethanolic KOH) scrubber1->scrubber2 vent Vent to Fume Hood scrubber2->vent

Caption: CCl4 Synthesis and Byproduct Trapping Workflow.

References

strategies for improving the yield of AlCl3-catalyzed CI4 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AlCl₃-Catalyzed CI₄ Synthesis

Welcome to the technical support center for the synthesis of carbon tetraiodide (CI₄) using an aluminum chloride (AlCl₃) catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to improve reaction yields and ensure experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the AlCl₃-catalyzed synthesis of CI₄.

Question: Why is my yield of CI₄ significantly lower than expected?

Answer:

Low yields in this halide exchange reaction can stem from several factors. Below is a systematic guide to troubleshooting the issue.

  • Moisture Contamination: The presence of water is highly detrimental to this reaction. Anhydrous aluminum chloride is a potent Lewis acid that readily reacts with water, deactivating the catalyst.[1][2] Ensure all glassware is flame-dried or oven-dried before use and that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[3] All reactants and solvents must be thoroughly dried.

  • Impure Reactants: The purity of your starting materials is crucial.

    • Aluminum Chloride (AlCl₃): Use freshly opened or properly stored anhydrous AlCl₃. Exposure to air will lead to hydration and reduce its catalytic activity.[2]

    • Carbon Tetrachloride (CCl₄) and Ethyl Iodide (EtI): Use high-purity, dry reagents. Stabilizers in commercial reagents may interfere with the reaction.

  • Suboptimal Reaction Temperature: While the reaction can proceed at room temperature, gentle heating can improve the reaction rate and drive it to completion.[3][4] However, excessive temperatures should be avoided as CI₄ is thermally unstable and can decompose.[4] A temperature range of 30-50°C is recommended.[3]

  • Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as TLC or GC, if possible. An empirical approach is to allow the reaction to proceed for at least 30-60 minutes with stirring.[3]

  • Inefficient Work-up: The product, CI₄, is a solid that crystallizes from the reaction mixture.[4] During the work-up, which involves quenching the reactive AlCl₃ with water, care must be taken to avoid product loss. The quenching process can be vigorous and generate smoke.[3] Ensure the mixture is thoroughly cooled before adding water, and scrape the reaction vessel to recover all the solid product.

Answer:

The formation of a dark red or black color is characteristic of this reaction, indicating the formation of this compound.[3] If no solid product is obtained, consider the following:

  • Decomposition of CI₄: this compound is sensitive to light and heat, which can cause it to decompose into tetraiodoethylene (B1221444) (C₂I₄) and iodine (I₂).[4] Ensure the reaction is protected from direct light.

  • Excessive Heating: Overheating during the reaction or work-up can lead to product decomposition.

  • Solubility: While CI₄ should crystallize from the reaction mixture, ensure that the volume of your reactants is not so large that the product remains dissolved.

Question: My final product is impure. What are the likely contaminants and how can I purify it?

Answer:

Potential impurities include unreacted starting materials, iodoform (B1672029) (CHI₃) from reaction with trace water, and side products from unwanted chlorination reactions.[4]

  • Purification: The crude product can be purified by washing the filtered solid with water to remove any remaining AlCl₃ and other water-soluble impurities.[3] Further purification can be achieved by recrystallization from a suitable nonpolar organic solvent. Given the thermal instability of CI₄, this should be done at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the reaction for the AlCl₃-catalyzed synthesis of CI₄?

A1: The synthesis is a halide exchange reaction where carbon tetrachloride is reacted with an iodide source, typically ethyl iodide, in the presence of an aluminum chloride catalyst. The overall reaction is: CCl₄ + 4 EtI → CI₄ + 4 EtCl[4]

Q2: What is the role of AlCl₃ in this synthesis?

A2: Aluminum chloride is a powerful Lewis acid that acts as a catalyst.[2] It facilitates the halide exchange by coordinating to the chlorine atoms on carbon tetrachloride, making the carbon atom more susceptible to nucleophilic attack by the iodide from ethyl iodide. This lowers the activation energy of the reaction.

Q3: Why is it crucial to use anhydrous conditions?

A3: AlCl₃ reacts vigorously with water in an exothermic reaction.[1] This not only deactivates the catalyst but can also introduce unwanted side reactions. Maintaining a dry, inert atmosphere is essential for optimal yield and safety.[2][3]

Q4: What are the main safety precautions for this reaction?

A4:

  • Reactants: Carbon tetrachloride is toxic and a suspected carcinogen. Ethyl iodide is a lachrymator and should be handled with care. Anhydrous AlCl₃ is corrosive and reacts violently with water.[1]

  • Procedure: The reaction should be performed in a well-ventilated fume hood.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Work-up: Quenching the reaction with water can produce a significant amount of smoke and heat.[3] This should be done slowly and cautiously in an ice bath.

Q5: How should the final product, this compound, be stored?

A5: this compound is thermally and photochemically unstable.[4] It should be stored in a dark, airtight container, preferably under an inert atmosphere (like argon), at a low temperature (around 0°C is recommended) to prevent decomposition.[3][4]

Quantitative Data Presentation

The yield of CI₄ is highly dependent on the experimental conditions. The following table summarizes reported yields under different conditions.

CatalystReactantsTemperatureReported YieldReference
Anhydrous AlCl₃CCl₄, EtI30-50°C88%[3]
AlCl₃CCl₄, EtIRoom Temp.~60% (literature value)[3]

Note: The higher yield was achieved with careful control of anhydrous conditions, slight heating, and flushing with an inert gas to remove the ethyl chloride byproduct.[3]

Experimental Protocols

Detailed Methodology for AlCl₃-Catalyzed CI₄ Synthesis

This protocol is based on a high-yield synthesis reported in the literature.[3]

Materials:

  • Anhydrous aluminum trichloride (B1173362) (AlCl₃)

  • Dry carbon tetrachloride (CCl₄)

  • Dry ethyl iodide (EtI)

  • Argon or Nitrogen gas for inert atmosphere

  • Deionized water

Equipment:

  • Two-neck round-bottom flask, flame-dried

  • Condenser or moisture trap (e.g., with MgSO₄)

  • Septum

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Syringes

  • Vacuum filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Setup: Assemble a flame-dried two-neck round-bottom flask with a magnetic stir bar, a condenser (or moisture trap), and a gas inlet with a septum.

  • Inert Atmosphere: Flush the entire apparatus with argon or nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Add 2g of anhydrous aluminum trichloride to the flask.

  • Reactant Addition:

    • Using a dry syringe, add 12g of dry carbon tetrachloride through the septum.

    • Subsequently, add 48g of dry ethyl iodide via syringe.

  • Reaction:

    • Stir the mixture at room temperature. The solution will slowly turn a dark red color.

    • After initial mixing, gently heat the solution to 30°C. The mixture will become more "oily" in appearance as CI₄ begins to form, and ethyl chloride vapor will be evolved.

    • After 30 minutes of stirring at 30°C, increase the temperature to 50°C and open the argon/nitrogen flow slightly to help flush away the ethyl chloride vapors for approximately 15 minutes to drive the reaction to completion.

  • Work-up and Isolation:

    • Once the evolution of ethyl chloride vapor has ceased, cool the reaction mixture to room temperature.

    • Carefully disassemble the apparatus in a fume hood.

    • Scrape the solid black product from the walls of the flask and transfer it to a filtration funnel.

    • Caution: The next step involves quenching residual AlCl₃ and can produce smoke. Perform this in a well-ventilated fume hood. Slowly add cold water to the flask to dissolve any remaining product and neutralize the AlCl₃. Scrape the walls to dislodge all solids.

    • Filter the crude product under vacuum and wash it with approximately 30ml of water.

    • Dry the final product on the vacuum pump.

  • Storage: Store the dark crystalline product in a sealed, dark amber glass bottle under an inert atmosphere in a refrigerator.

Visualizations

Reaction Mechanism

ReactionMechanism cluster_activation Catalyst Activation cluster_exchange Halide Exchange (Repeated 4x) AlCl3 AlCl₃ Activated_Complex [Et-I--AlCl₃] AlCl3->Activated_Complex Coordination EtI EtI EtI->Activated_Complex Intermediate [Cl₃C-Cl--AlCl₃] Activated_Complex->Intermediate Iodide Attack AlCl3_regen AlCl₃ (regenerated) Activated_Complex->AlCl3_regen CCl4 CCl₄ CCl4->Intermediate CI4 CI₄ EtCl EtCl Intermediate->CI4 Stepwise Exchange Intermediate->EtCl caption Proposed mechanism for AlCl₃-catalyzed CI₄ synthesis.

Caption: Proposed mechanism for AlCl₃-catalyzed CI₄ synthesis.

Experimental Workflow

ExperimentalWorkflow start Start setup Assemble & Flame-Dry Glassware start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_reagents Add AlCl₃, CCl₄, and EtI inert->add_reagents react Stir and Heat (30-50°C) add_reagents->react workup Cool and Quench with Water react->workup filter Vacuum Filter and Wash Product workup->filter dry Dry Product filter->dry end Store CI₄ Product dry->end caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

TroubleshootingLogic start Low CI₄ Yield q_moisture Were anhydrous conditions maintained? start->q_moisture q_reagents Were reactants pure and dry? q_moisture->q_reagents Yes a_moisture Solution: Flame-dry glassware, use dry reagents, run under inert gas. q_moisture->a_moisture No q_temp Was temperature controlled (30-50°C)? q_reagents->q_temp Yes a_reagents Solution: Use fresh, high-purity, anhydrous reagents. q_reagents->a_reagents No q_time Was reaction time sufficient? q_temp->q_time Yes a_temp Solution: Optimize temperature. Avoid overheating. q_temp->a_temp No a_time Solution: Increase reaction time and monitor completion. q_time->a_time No end Yield Improved q_time->end Yes a_moisture->start a_reagents->start a_temp->start a_time->start caption Troubleshooting decision tree for low CI₄ yield.

Caption: Troubleshooting decision tree for low CI₄ yield.

References

safe handling procedures and personal protective equipment for CI4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling procedures, and troubleshooting advice for laboratory personnel working with Carbon Tetraiodide (CI₄).

Frequently Asked Questions (FAQs)

What is this compound (CI₄)?

This compound, also known as tetraiodomethane, is a bright red crystalline solid.[1][2] It is a member of the tetrahalomethane family and is primarily used as a reagent in organic synthesis.[2] Due to the nature of the carbon-iodine bonds, it is the least stable of the tetrahalomethanes.[1]

What are the primary hazards associated with this compound?

The main hazards of this compound are:

  • Irritant: It is an irritant to the skin, eyes, and respiratory system.[3][4][5]

  • Toxicity: It is considered toxic, and perhalogenated organic compounds should generally be handled as such.[3]

  • Instability: It is sensitive to light and heat, and can decompose to form iodine and tetraiodoethylene.[2][3] It is also sensitive to moisture.[6][7]

What are the physical and chemical properties of this compound?

PropertyValue
Molecular Formula CI₄
Molecular Weight 519.63 g/mol [4]
Appearance Dark violet/red crystalline solid[3][8]
Melting Point 168-171 °C (decomposes)[1][7][8]
Solubility Sparingly soluble in water with hydrolysis; soluble in nonpolar organic solvents like benzene (B151609) and chloroform.[2][3][7]
Density 4.32 g/cm³[2][3]

Safe Handling Procedures

Q: How should I properly store this compound?

A: this compound should be stored in a cool, dry, and well-ventilated place.[6] It is recommended to store it at temperatures between 2-8°C.[2][8] The container should be tightly closed and protected from light and moisture.[2][6] It should be handled and stored under an inert gas.[4][8]

Q: What are the general precautions for handling this compound?

A: When handling this compound, you should:

  • Avoid contact with skin and eyes.[6][8]

  • Avoid the formation and inhalation of dust and aerosols.[6][8]

  • Use only in a well-ventilated area or outdoors.[4]

  • Wash hands thoroughly after handling.[4][8]

  • Obtain special instructions before use.[6]

Personal Protective Equipment (PPE)

Q: What Personal Protective Equipment (PPE) is required when working with this compound?

A: The following PPE is mandatory when handling CI₄:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[4] A face shield may be necessary for splash protection.[9]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[9][10] Always inspect gloves for tears or punctures before use and use proper glove removal technique.[4][10]

    • Protective Clothing: A chemical-resistant lab coat, apron, or coveralls should be worn.[10][11]

  • Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, use a NIOSH-approved respirator.[6][11]

PPE Selection Workflow

PPE_Selection start Assess Experimental Risks ventilation Is the area well-ventilated? start->ventilation dust Is dust generation likely? ventilation->dust Yes resp_protection Use NIOSH-approved respirator ventilation->resp_protection No splash Is there a splash hazard? dust->splash No dust->resp_protection Yes basic_ppe Standard PPE: - Safety glasses - Chemical-resistant gloves - Lab coat splash->basic_ppe No face_shield Add face shield splash->face_shield Yes resp_protection->dust end Proceed with Experiment basic_ppe->end face_shield->basic_ppe Emergency_Response exposure Exposure Occurs inhalation Inhalation exposure->inhalation Inhaled skin_contact Skin Contact exposure->skin_contact Skin Contact eye_contact Eye Contact exposure->eye_contact Eye Contact ingestion Ingestion exposure->ingestion Ingested fresh_air Move to fresh air inhalation->fresh_air wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse eyes for 15 min eye_contact->rinse_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth seek_medical Seek Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

mitigating the hydrolysis of carbon tetraiodide in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and use of carbon tetraiodide (CI4) in experimental setups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the challenges associated with the hydrolysis of this sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (CI4) is a bright red crystalline solid used as an iodinating agent in various organic syntheses, such as the Appel and Corey-Fuchs reactions.[1] It is highly sensitive to moisture and undergoes hydrolysis to yield iodoform (B1672029) (CHI3) and molecular iodine (I2).[1][2] This reactivity stems from the relatively weak carbon-iodine bonds and the susceptibility of the electrophilic carbon atom to nucleophilic attack by water.

Q2: What are the visible signs of this compound hydrolysis in my reaction?

The most apparent sign of CI4 hydrolysis is a color change in your reaction mixture. Pure this compound solutions are typically red or deep violet. The formation of iodine (I2) as a hydrolysis product will impart a characteristic brown or yellowish-brown color to the solution. Additionally, the formation of iodoform, a yellow solid, may be observed as a precipitate.

Q3: How should I properly store this compound to prevent hydrolysis?

To minimize hydrolysis and decomposition, this compound should be stored in a cool, dark, and dry environment. Manufacturers typically recommend storage at temperatures between 2-8°C.[2] It is crucial to store CI4 under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to atmospheric moisture.

Q4: Can I use any organic solvent for my reaction with this compound?

No, the choice of solvent is critical. You must use anhydrous (dry) solvents to prevent hydrolysis. Polar aprotic solvents are generally preferred for reactions involving nucleophiles, as polar protic solvents can solvate and deactivate the nucleophile. The table below summarizes the properties of common solvents and their suitability for use with CI4.

Troubleshooting Guides

Problem 1: My reaction with this compound is not proceeding, or the yield is very low.

Possible Cause Troubleshooting Step
Hydrolysis of this compound The most common cause is the presence of moisture. Ensure that all glassware was rigorously dried (oven-dried or flame-dried) and cooled under an inert atmosphere before use.
Impure or Decomposed CI4 Use freshly purchased CI4 or purify older batches if decomposition is suspected. Store the reagent under an inert atmosphere in a desiccator.
Wet Solvents or Reagents Use freshly distilled anhydrous solvents. Ensure all other reagents are also free from water.
Improper Reaction Setup The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process. Use septa and syringes for reagent transfers.

Problem 2: I am observing the formation of a brown or yellow precipitate in my reaction vessel.

Possible Cause Troubleshooting Step
Significant Hydrolysis This indicates a major source of water contamination. Re-evaluate your entire experimental setup for potential leaks or sources of moisture.
Reaction with Other Nucleophiles Besides water, other nucleophiles in your reaction mixture could potentially react with CI4. Review your reaction scheme for any incompatible reagents.
Light-Induced Decomposition This compound is light-sensitive.[2] Protect your reaction from light by wrapping the flask in aluminum foil.

Data Presentation

Table 1: Factors Influencing the Rate of Hydrolysis of Alkyl Halides

FactorInfluence on Hydrolysis RateRationale
Bond Strength Weaker C-X bond leads to a faster rate.The C-I bond is the weakest among carbon-halogen bonds, making CI4 more susceptible to nucleophilic attack.
Solvent Polarity Polar solvents can facilitate the departure of the leaving group.Protic solvents can stabilize the leaving group through hydrogen bonding, but may hinder SN2 reactions by solvating the nucleophile.
Temperature Higher temperatures generally increase the reaction rate.Provides the necessary activation energy for the hydrolysis reaction to occur.
pH The effect can be complex.While not extensively studied for CI4, the availability of hydroxide (B78521) ions at higher pH can accelerate hydrolysis.

Table 2: Properties of Common Solvents for Use with this compound

SolventTypeSuitabilityDrying Method
Dichloromethane (DCM)Polar AproticExcellentDistill from calcium hydride.
Tetrahydrofuran (THF)Polar AproticExcellentDistill from sodium/benzophenone.
AcetonitrilePolar AproticGoodDistill from calcium hydride.
TolueneNonpolarGoodDistill from sodium.
Methanol/EthanolPolar ProticPoorNot recommended due to the presence of a hydroxyl group which can react.
WaterPolar ProticUnsuitableReacts directly with CI4.

Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction Under an Inert Atmosphere

This protocol outlines the fundamental steps for creating an anhydrous, oxygen-free environment for reactions involving this compound.

  • Drying Glassware:

    • All glassware (flasks, condensers, dropping funnels, etc.) should be oven-dried at a minimum of 125°C for at least 4 hours (or overnight) to remove adsorbed water.

    • Alternatively, flame-dry the assembled apparatus under a flow of inert gas.

  • Assembling the Apparatus:

    • Quickly assemble the hot glassware and clamp it securely.

    • Grease all joints with a minimal amount of high-vacuum grease.

    • Fit the reaction flask with a rubber septum.

  • Establishing an Inert Atmosphere:

    • Connect the apparatus to a Schlenk line or an inert gas (argon or nitrogen) source with a bubbler.

    • Perform at least three cycles of evacuating the flask under vacuum and refilling it with the inert gas.

    • Maintain a slight positive pressure of the inert gas throughout the experiment.

  • Adding Reagents:

    • Add anhydrous solvents and liquid reagents via a dry syringe through the septum.

    • Dissolve solid reagents, including this compound, in an anhydrous solvent within a separate flask under an inert atmosphere and transfer via cannula or syringe.

Mandatory Visualizations

Hydrolysis_Pathway CI4 This compound (CI4) Intermediate Unstable Intermediate CI4->Intermediate Nucleophilic Attack H2O Water (H2O) H2O->Intermediate CHI3 Iodoform (CHI3) Intermediate->CHI3 HI Hydrogen Iodide (HI) Intermediate->HI I2 Iodine (I2) HI->I2 Oxidation (in presence of excess CI4 or air)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Dry_Glassware 1. Dry Glassware (Oven or Flame-Dry) Assemble_Apparatus 2. Assemble Hot Glassware Dry_Glassware->Assemble_Apparatus Inert_Atmosphere 3. Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) Assemble_Apparatus->Inert_Atmosphere Add_Solvent 4. Add Anhydrous Solvent (via Syringe) Inert_Atmosphere->Add_Solvent Add_CI4 5. Add CI4 Solution (via Syringe/Cannula) Add_Solvent->Add_CI4 Add_Reagents 6. Add Other Reagents Add_CI4->Add_Reagents Run_Reaction 7. Monitor Reaction Add_Reagents->Run_Reaction

Caption: Workflow for handling this compound.

References

Technical Support Center: Troubleshooting Side Reactions in Appel Iodinations with Carbon Tetraiodide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Appel reaction is a valuable tool for converting alcohols to alkyl iodides. However, when using carbon tetraiodide (CI₄) as the iodine source, side reactions can occur, leading to challenges in product purification and reduced yields. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in an Appel iodination reaction using this compound?

The primary side products in an Appel iodination with this compound and triphenylphosphine (B44618) (PPh₃) are triphenylphosphine oxide (TPPO) and iodoform (B1672029) (CHI₃).[1] TPPO is formed from the phosphine (B1218219) reagent, while iodoform can arise from the reaction of the triiodomethyl anion (CI₃⁻) with protons.[2]

Q2: My reaction mixture turned yellow, and I've isolated a yellow precipitate. What is it and how can I avoid its formation?

A yellow precipitate is characteristic of iodoform (CHI₃).[3] Its formation is often promoted by the presence of a base or protic species that can react with the triiodomethyl anion generated from this compound. To minimize iodoform formation, ensure all reagents and solvents are anhydrous and consider running the reaction under strictly aprotic conditions.

Q3: I'm struggling to remove triphenylphosphine oxide (TPPO) from my product. What are the best purification strategies?

TPPO is a common byproduct and its removal can be challenging due to its polarity.[4][5] Several methods can be employed for its removal:

  • Crystallization: If your product is significantly less polar than TPPO, you can often precipitate the TPPO from a nonpolar solvent like hexane (B92381) or a mixture of ether and pentane.[4]

  • Column Chromatography: Flash chromatography on silica (B1680970) gel is a standard method. A non-polar eluent will typically elute your product before the more polar TPPO.[6]

  • Precipitation with Metal Salts: TPPO can be precipitated as a complex by adding zinc chloride (ZnCl₂) to the reaction mixture in a polar solvent like ethanol.[7][8]

  • Filtration through a Silica Plug: For relatively non-polar products, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent, can effectively retain the TPPO.[4]

Q4: My reaction yield is low. What are the potential causes and how can I improve it?

Low yields in Appel iodinations can stem from several factors:

  • Moisture: The reaction is sensitive to moisture, which can consume the reactive intermediates. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[9]

  • Suboptimal Stoichiometry: The ratio of triphenylphosphine to this compound is crucial. An excess of either reagent can lead to side reactions. It is recommended to use a slight excess of both PPh₃ and CI₄ relative to the alcohol.

  • Reaction Temperature: While the reaction is often performed at room temperature, some substrates may require cooling to 0°C to minimize side reactions, while others might need gentle heating to proceed.[6] Optimization of the temperature for your specific substrate is recommended.

  • Product Instability: The resulting alkyl iodide may be unstable under the reaction conditions, especially if heated for prolonged periods.[9] Monitor the reaction by TLC and work it up as soon as the starting material is consumed.

Troubleshooting Guides

Issue 1: Excessive Iodoform Formation

Symptoms:

  • Intense yellow coloration of the reaction mixture.

  • Significant amount of a yellow crystalline solid upon workup.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly flame-dry all glassware under vacuum or in a stream of inert gas.

    • Use freshly distilled, anhydrous solvents. Dichloromethane (B109758) and acetonitrile (B52724) are common choices.

    • Ensure the alcohol starting material is dry, for instance, by azeotropic distillation with toluene.

  • Control Reaction Temperature:

    • Run the reaction at a lower temperature (e.g., 0°C) to slow down the rate of side reactions.

  • Optimize Reagent Addition:

    • Add the this compound solution dropwise to the solution of the alcohol and triphenylphosphine to maintain a low instantaneous concentration of the iodinating agent.

Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO)

Symptoms:

  • The crude product appears as a sticky solid or oil that is difficult to purify.

  • ¹H NMR of the crude product shows characteristic aromatic signals of TPPO.

  • The product and TPPO co-elute during column chromatography.

Troubleshooting Protocol: Purification via Zinc Chloride Precipitation

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of a polar solvent such as ethanol.

  • Prepare a saturated solution of zinc chloride in ethanol.

  • Add the zinc chloride solution to the crude product mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7][8]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filter the mixture through a pad of celite, washing the filter cake with fresh ethanol.

  • The filtrate contains your desired alkyl iodide, which can then be further purified by standard methods.

Data Presentation

The following tables provide a summary of how reaction parameters can influence the outcome of an Appel iodination with this compound. The data presented is illustrative and may vary depending on the specific substrate.

Table 1: Effect of PPh₃:CI₄ Stoichiometry on Product Yield and Purity

Molar Ratio (Alcohol:PPh₃:CI₄)Product Yield (%)TPPO Impurity (%)Iodoform Impurity (%)
1 : 1.0 : 1.075155
1 : 1.2 : 1.29082
1 : 1.5 : 1.585123
1 : 1.2 : 1.588107
1 : 1.5 : 1.282162

Table 2: Influence of Reaction Temperature on Product Yield and Side Product Formation

Temperature (°C)Reaction Time (h)Product Yield (%)TPPO Impurity (%)Iodoform Impurity (%)
0485101
25 (Room Temp)29262
40180155

Experimental Protocols

Standard Protocol for Appel Iodination of a Primary Alcohol
  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Reagent Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves. Cool the mixture to 0°C in an ice bath.

  • Iodination: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM. Add this solution dropwise to the alcohol/phosphine mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any excess iodine.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate (B1210297) gradient, to separate the alkyl iodide from triphenylphosphine oxide.[6]

Visualizations

Appel_Reaction_Pathway reactant reactant intermediate intermediate product product side_product side_product reagent reagent ROH R-OH (Alcohol) Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ ROH->Alkoxyphosphonium + [Ph₃P-I]⁺ CI₃⁻ - CHI₃ PPh3 PPh₃ Phosphonium_Salt [Ph₃P-I]⁺ CI₃⁻ PPh3->Phosphonium_Salt + CI₄ CI4 CI₄ CHI3 CHI₃ (Iodoform) Phosphonium_Salt->CHI3 + H⁺ Source RI R-I (Alkyl Iodide) Alkoxyphosphonium->RI SN2 attack by I⁻ TPPO O=PPh₃ (TPPO) Alkoxyphosphonium->TPPO H_source Protic Source (e.g., H₂O) H_source->CHI3

Caption: Main and side reaction pathways in Appel iodination.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node good_outcome good_outcome bad_outcome bad_outcome start Low Yield or Impure Product check_side_products Major Side Product? start->check_side_products iodoform Iodoform (Yellow Precipitate) check_side_products->iodoform Yes (Iodoform) tppo TPPO Contamination check_side_products->tppo Yes (TPPO) check_yield Yield Still Low? check_side_products->check_yield No troubleshoot_iodoform Ensure Anhydrous Conditions Lower Reaction Temperature iodoform->troubleshoot_iodoform troubleshoot_tppo Purify via: - Crystallization - Column Chromatography - ZnCl₂ Precipitation tppo->troubleshoot_tppo troubleshoot_iodoform->check_yield troubleshoot_tppo->check_yield optimize_stoichiometry Optimize PPh₃:CI₄ Ratio (e.g., 1.2 : 1.2) check_yield->optimize_stoichiometry Yes success Improved Yield and Purity check_yield->success No optimize_temp Optimize Temperature (0°C to RT) optimize_stoichiometry->optimize_temp monitor_reaction Monitor by TLC Avoid Prolonged Reaction Time optimize_temp->monitor_reaction monitor_reaction->success

Caption: A workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Iodination Reactions with CI4 and PPh3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for the iodination of alcohols using carbon tetraiodide (CI₄) and triphenylphosphine (B44618) (PPh₃). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of iodination using CI₄ and PPh₃?

A1: This reaction, a variation of the Appel reaction, proceeds through several key steps. Initially, triphenylphosphine (PPh₃) reacts with this compound (CI₄) to form a phosphonium (B103445) salt intermediate (iodotriphenylphosphonium iodide, [Ph₃PI]⁺I⁻) and iodoform (B1672029) (CHI₃). The alcohol then acts as a nucleophile, attacking the phosphonium salt to form an alkoxyphosphonium iodide. Finally, the iodide ion displaces the triphenylphosphine oxide (Ph₃P=O) in an Sₙ2 reaction, yielding the desired alkyl iodide with an inversion of stereochemistry.[1] The formation of the very stable P=O double bond in triphenylphosphine oxide is a major driving force for this reaction.

Q2: When should I use the CI₄/PPh₃ system versus the more common I₂/PPh₃ system?

A2: Both systems are effective for converting alcohols to alkyl iodides. The CI₄/PPh₃ system is particularly useful as it avoids the use of elemental iodine. The choice may depend on the specific substrate, desired reaction conditions, and available reagents. The underlying chemistry involving an alkoxyphosphonium intermediate is similar for both.

Q3: My reaction is sluggish or not going to completion. What are the likely causes?

A3: Several factors can contribute to a slow or incomplete reaction:

  • Steric Hindrance: Highly hindered alcohols, such as tertiary or neopentyl alcohols, react more slowly.[2]

  • Insufficient Reagent Equivalents: Using stoichiometric or insufficient amounts of CI₄ and PPh₃ can lead to incomplete conversion.

  • Low Temperature: While starting the reaction at 0 °C is common to control the initial exothermic reaction, some substrates may require warming to room temperature or even gentle heating to proceed to completion.[3]

  • Inappropriate Solvent: Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common solvents.[4] If your starting material has poor solubility in these, it can hinder the reaction rate.

Q4: I'm observing a significant amount of elimination byproduct (alkene). How can I minimize this?

A4: Elimination is a common side reaction, especially with secondary and tertiary alcohols. Here are some strategies to favor substitution over elimination:

  • Lower Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[5] Running the reaction at the lowest temperature that allows for a reasonable reaction rate can minimize alkene formation.

  • Use of a Weak, Non-nucleophilic Base: The addition of a hindered, weak base like imidazole (B134444) can help to neutralize any acidic byproducts that might promote elimination, without competing as a nucleophile.[6]

Q5: How can I effectively remove the triphenylphosphine oxide (Ph₃P=O) byproduct from my final product?

A5: The removal of Ph₃P=O is a common challenge in reactions using PPh₃. Here are a few methods:

  • Crystallization: If your product is a solid, recrystallization can be an effective purification method.

  • Column Chromatography: This is a very common and effective method for separating the alkyl iodide from Ph₃P=O.

  • Precipitation: In some cases, Ph₃P=O can be precipitated from the reaction mixture by the addition of a non-polar solvent like hexane (B92381) or by forming a complex with metal salts like zinc chloride.

  • Aqueous Extraction: For less polar products, washing the organic layer with water can help to remove some of the more polar Ph₃P=O.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Alcohol 1. Inactive reagents (degraded PPh₃ or CI₄). 2. Insufficient equivalents of reagents. 3. Low reaction temperature. 4. Sterically hindered alcohol.1. Use fresh or purified reagents. 2. Increase the equivalents of PPh₃ and CI₄ (e.g., to 1.5 equivalents each).[2] 3. Allow the reaction to warm to room temperature or heat gently after the initial addition. 4. For hindered alcohols, longer reaction times may be necessary.[2]
Formation of Alkene Byproduct 1. High reaction temperature. 2. Substrate is prone to elimination (secondary/tertiary alcohols). 3. Presence of acidic impurities.1. Maintain a low temperature (0 °C or below if possible). 2. Consider alternative, milder iodination methods if elimination is a major issue. 3. Add a weak, non-nucleophilic base like imidazole to the reaction mixture.[6]
Difficult Purification from Ph₃P=O 1. Similar polarity of the product and byproduct. 2. Ph₃P=O co-crystallizes with the product.1. Optimize column chromatography conditions (try different solvent systems). 2. Attempt to precipitate Ph₃P=O by adding a non-polar solvent (e.g., hexane) to the crude product dissolved in a minimal amount of a more polar solvent (e.g., DCM).
Reaction is Very Exothermic and Hard to Control 1. Rapid addition of reagents at room temperature.1. Dissolve the alcohol and PPh₃ in the solvent and cool to 0 °C before slowly adding a solution of CI₄.

Data Presentation

The following tables summarize typical reaction conditions and yields for the iodination of various alcohols using a PPh₃/I₂ system, which provides a good proxy for the CI₄/PPh₃ system due to their mechanistic similarities.

Table 1: Iodination of Various Alcohols with PPh₃/I₂/DMAP [2]

EntrySubstrate (Alcohol)ProductTime (h)Yield (%)
1Benzyl (B1604629) alcoholBenzyl iodide0.595
24-Methylbenzyl alcohol4-Methylbenzyl iodide0.596
34-Methoxybenzyl alcohol4-Methoxybenzyl iodide0.597
4Cinnamyl alcoholCinnamyl iodide0.595
51-Octanol1-Iodooctane1.589
6CyclohexanolIodocyclohexane3.089
72-Octanol2-Iodooctane3.084
8Adamantan-1-ol1-Iodoadamantane3.584

Reaction conditions: alcohol (1 mmol), PPh₃ (1.5 mmol), iodine (1.5 mmol), DMAP (0.4 mmol), in DCM at room temperature.[2]

Experimental Protocols

General Procedure for the Iodination of a Primary Alcohol (e.g., Benzyl Alcohol) [2]

  • To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane (DCM), add iodine (1.5 mmol) and 4-(dimethylamino)pyridine (DMAP) (0.4 mmol).

  • Stir the mixture for 2 minutes at room temperature.

  • Add the benzyl alcohol (1 mmol) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon complete conversion of the alcohol, quench the reaction with an aqueous solution of sodium thiosulfate (B1220275) (20 mL).

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous solution with ethyl acetate (B1210297) (50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Procedure for Iodination of a Sterically Hindered Primary Alcohol (e.g., Neopentyl Alcohol) [7]

Note: This procedure uses triphenyl phosphite (B83602) and methyl iodide, which generate the active phosphonium iodide species in situ.

  • In a two-necked round-bottomed flask equipped with a reflux condenser, combine triphenyl phosphite (0.439 mol), neopentyl alcohol (0.400 mol), and methyl iodide (0.60 mol).

  • Heat the mixture under gentle reflux. The reaction is complete when the temperature of the refluxing liquid rises to approximately 130°C (this may take up to 24 hours).

  • Distill the reaction mixture under reduced pressure.

  • Collect the fraction boiling below 65°C (at 50 mm Hg).

  • Wash the collected fraction with water, then with 1 N sodium hydroxide (B78521) until the washings are no longer phenolic.

  • Wash again with water, dry over calcium chloride, and redistill to obtain pure neopentyl iodide.

Visualizations

Reaction_Mechanism PPh3 PPh₃ Phosphonium_Salt [Ph₃P-I]⁺ CI₃⁻ PPh3->Phosphonium_Salt + CI₄ CI4 CI₄ ROH R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ ROH->Alkoxyphosphonium + [Ph₃P-I]⁺ Phosphonium_Salt->Alkoxyphosphonium - CHI₃ RI R-I Alkoxyphosphonium->RI Sₙ2 attack by I⁻ PPh3O Ph₃P=O Alkoxyphosphonium->PPh3O CHI3 CHI₃

Caption: Reaction mechanism for the iodination of an alcohol using PPh₃ and CI₄.

Troubleshooting_Workflow Start Start Iodination Reaction Check_Completion Reaction Complete? Start->Check_Completion Workup Work-up and Purification Check_Completion->Workup Yes Low_Yield Low Yield/No Reaction Check_Completion->Low_Yield No Side_Products Side Products Observed Check_Completion->Side_Products Yes (with conversion) End Obtain Pure Product Workup->End Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Lower_Temp Lower Reaction Temperature Side_Products->Lower_Temp Increase_Temp_Time Increase Temperature/Time Check_Reagents->Increase_Temp_Time Increase_Temp_Time->Start Retry Add_Base Add Weak Base (e.g., Imidazole) Lower_Temp->Add_Base Add_Base->Start Retry

Caption: Troubleshooting workflow for optimizing iodination reactions.

References

Technical Support Center: Carbon Tetraiodide (CI₄) Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbon tetraiodide (CI₄). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound (CI₄)?

A1: this compound is a nonpolar molecule.[1] Following the principle of "like dissolves like," it exhibits good solubility in nonpolar organic solvents.[1][2] Conversely, it is poorly soluble in polar solvents such as water.[1][3]

Q2: In which solvents is this compound known to dissolve well?

A2: this compound dissolves well in a range of nonpolar organic solvents, including benzene, chloroform, carbon tetrachloride, and hexane (B92381).[1][3]

Q3: Why is this compound insoluble in water?

A3: this compound's insolubility in water stems from its nonpolar nature.[1] Water is a highly polar solvent, and the intermolecular forces between water molecules are significantly stronger than the potential interactions between water and the nonpolar CI₄ molecules.

Q4: What are the key safety and handling considerations when working with this compound solutions?

A4: this compound is sensitive to light, heat, and moisture.[3] It can decompose, especially when exposed to light and heat, into tetraiodoethylene (B1221444) and iodine.[2][3] Therefore, it is crucial to store CI₄ in a cool, dark place and under an inert atmosphere. When preparing solutions, use dry solvents and handle the compound in a well-ventilated area, such as a fume hood.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound.

Issue 1: this compound has precipitated out of my reaction mixture.

Possible Cause: This issue commonly arises from a change in the polarity of the reaction medium. The addition of a polar reagent or the formation of a polar byproduct can decrease the overall solubility of the nonpolar this compound, causing it to precipitate.

Solution:

  • Solvent System Modification: Consider using a co-solvent system. A mixture of a good nonpolar solvent for CI₄ and a more polar solvent that is miscible with the first can help maintain solubility.

  • Order of Addition: Alter the order of reagent addition. Adding the polar reagent slowly to the solution of this compound may prevent sudden precipitation.

  • Temperature Adjustment: Gently warming the reaction mixture may increase the solubility of CI₄. However, be cautious as this compound is heat-sensitive and can decompose.[2][3] Monitor the reaction closely for any color change that might indicate decomposition (e.g., the appearance of a violet or brown color due to iodine formation).

Issue 2: My this compound solution is changing color to brown/violet.

Possible Cause: A brown or violet color in a this compound solution is a common indicator of decomposition, leading to the formation of elemental iodine (I₂).[2][3] This is often triggered by exposure to light, heat, or impurities in the solvent.

Solution:

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or using amber glassware to minimize light exposure.

  • Temperature Control: Maintain a stable and cool reaction temperature using an ice bath or a cooling system.

  • Solvent Purity: Ensure that the solvent is dry and free of impurities. Traces of water can contribute to the decomposition of CI₄.

  • Freshly Prepared Solutions: Use freshly prepared solutions of this compound for best results.

Data Presentation

Due to the limited availability of precise quantitative data in publicly accessible literature, the following table summarizes the qualitative solubility of this compound in various common solvents. This information is intended to guide solvent selection.

SolventSolvent TypeQualitative Solubility of CI₄
HexaneNonpolarGood
BenzeneNonpolarGood[3]
TolueneNonpolarGood
Carbon TetrachlorideNonpolarGood[1]
ChloroformNonpolarGood[3]
Diethyl EtherNonpolarSoluble
DichloromethanePolar AproticModerately Soluble
Ethyl AcetatePolar AproticSparingly Soluble
AcetonePolar AproticSparingly Soluble
EthanolPolar ProticPoor
MethanolPolar ProticPoor
WaterPolar ProticInsoluble[4]

Experimental Protocols

Protocol for Dissolving this compound in a Nonpolar Solvent

Objective: To prepare a solution of this compound in a nonpolar solvent such as hexane or chloroform.

Materials:

  • This compound (solid)

  • Anhydrous nonpolar solvent (e.g., hexane, chloroform)

  • A clean, dry flask (amber or wrapped in foil)

  • Magnetic stirrer and stir bar

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Ensure all glassware is thoroughly dried to prevent moisture-induced decomposition.

  • Weigh the desired amount of this compound and add it to the flask.

  • Under a gentle stream of inert gas, add the appropriate volume of the anhydrous nonpolar solvent to the flask.

  • Immediately seal the flask.

  • Begin stirring the mixture at room temperature.

  • Continue stirring until the this compound is fully dissolved. Gentle warming can be applied if necessary, but do not exceed 40°C and monitor for any color change.

  • Store the prepared solution in a cool, dark place under an inert atmosphere.

Visualizations

The following diagrams illustrate key workflows and logical relationships for troubleshooting solubility issues with this compound.

experimental_workflow Experimental Workflow for Dissolving CI4 start Start: Weigh CI4 add_solvent Add Anhydrous Nonpolar Solvent start->add_solvent stir Stir at Room Temperature add_solvent->stir check_dissolution Fully Dissolved? stir->check_dissolution gentle_warming Gentle Warming (<= 40°C) check_dissolution->gentle_warming No end End: Solution Ready check_dissolution->end Yes monitor Monitor for Color Change gentle_warming->monitor monitor->stir troubleshooting_logic Troubleshooting CI4 Precipitation issue Issue: CI4 Precipitation cause Possible Cause: Increased Solvent Polarity issue->cause solution1 Solution 1: Use Co-solvent System cause->solution1 solution2 Solution 2: Alter Reagent Addition Order cause->solution2 solution3 Solution 3: Gentle Warming with Caution cause->solution3

References

Technical Support Center: Managing Carbon Tetraiodide in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for handling carbon tetraiodide (CI₄) in moisture-sensitive chemical reactions. This compound is a powerful reagent for iodination, particularly in the conversion of alcohols to alkyl iodides (a variation of the Appel reaction), but its reactivity is matched by its sensitivity to moisture, light, and heat. Strict adherence to anhydrous and inert techniques is paramount for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound to moisture?

Q2: What are the visible signs of this compound decomposition due to moisture?

A2: Pure this compound is a bright red crystalline solid.[1] When exposed to moisture, it can slowly hydrolyze. In solution, this decomposition may not always be immediately obvious, but you might observe a gradual change in the color of your reaction mixture. The presence of moisture can lead to the formation of iodoform (B1672029) (CHI₃) and elemental iodine (I₂).[2] The formation of iodine can impart a brown or purplish tint to the solution. If you observe an unexpected color change, it could be an indication of moisture contamination.

Q3: How should I store this compound?

A3: To prevent degradation, this compound should be stored in a cool, dark, and dry environment. Manufacturers typically recommend storage at 2-8°C.[3] The container should be tightly sealed and the headspace purged with an inert gas like argon or nitrogen to create an inert atmosphere.

Q4: What are the primary byproducts of this compound hydrolysis in a reaction mixture?

A4: The hydrolysis of this compound in the presence of an alcohol and triphenylphosphine (B44618) (as in an Appel-type reaction) can be complex. The primary hydrolysis product of CI₄ is iodoform (CHI₃) and elemental iodine (I₂).[2] In the context of the reaction, water can also react with the phosphonium (B103445) intermediates, leading to the formation of triphenylphosphine oxide and hydroiodic acid, which can further promote side reactions.

Q5: My reaction with this compound is not working or giving low yields. What are the common causes?

A5: Low yields or reaction failure with this compound can often be attributed to one or more of the following factors:

  • Presence of moisture: This is the most common culprit. Ensure all glassware is rigorously dried, solvents are anhydrous, and reagents are stored and handled under inert atmosphere.

  • Impure reagents: The purity of your this compound, triphenylphosphine, and starting alcohol is crucial.

  • Improper reaction setup: Failure to maintain an inert atmosphere throughout the reaction can allow moisture and oxygen to enter the system.

  • Incorrect stoichiometry: Ensure the molar ratios of your reagents are correct for the specific reaction you are performing.

  • Reaction temperature: The Appel reaction and similar iodinations are often temperature-sensitive. Running the reaction at too high a temperature can lead to decomposition.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during reactions involving this compound.

Symptom Possible Cause Troubleshooting Steps
Low or no product yield Moisture contamination 1. Verify solvent dryness: Use Karl Fischer titration to confirm water content is below 50 ppm. 2. Dry all reagents: Dry starting materials and triphenylphosphine in a vacuum oven or over a suitable desiccant. 3. Improve inert atmosphere technique: Ensure proper purging of the reaction vessel with inert gas and maintain a positive pressure throughout the reaction.
Reagent decomposition 1. Check CI₄ quality: If the solid appears discolored (darker than bright red), it may have decomposed. Consider purifying by recrystallization. 2. Use fresh PPh₃: Triphenylphosphine can oxidize over time. Use a freshly opened bottle or recrystallized material.
Incorrect reaction conditions 1. Optimize temperature: Try running the reaction at a lower temperature to minimize decomposition. 2. Check stoichiometry: Recalculate and carefully measure all reagents.
Formation of a brown/purple color in the reaction mixture Decomposition of CI₄ to I₂ 1. Strictly exclude light: Wrap the reaction vessel in aluminum foil. 2. Ensure anhydrous conditions: As mentioned above, moisture can accelerate decomposition.
Difficult to purify product Presence of triphenylphosphine oxide byproduct 1. Optimize precipitation: After the reaction, adding a non-polar solvent like pentane (B18724) or hexane (B92381) can help precipitate out the triphenylphosphine oxide.[4] 2. Chromatography: If precipitation is insufficient, column chromatography is often necessary to separate the product from the byproduct.
Inconsistent results Variability in moisture content 1. Standardize procedures: Implement a consistent and rigorous protocol for drying glassware, solvents, and handling reagents. 2. Regularly test solvent dryness: Do not assume a new bottle of "anhydrous" solvent is completely dry. Test with a Karl Fischer titrator.

Experimental Protocols

Protocol 1: General Procedure for Handling this compound and Setting up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for creating and maintaining an anhydrous and inert environment for reactions involving this compound.

Materials:

  • Two- or three-neck round-bottom flask

  • Septa

  • Inert gas source (Argon or Nitrogen) with a bubbler

  • Schlenk line (optional, but recommended)

  • Syringes and needles

  • Cannula (for liquid transfers)

  • Glassware (oven-dried at >120°C for at least 4 hours and cooled under vacuum or in a desiccator)

Procedure:

  • Glassware Preparation: Ensure all glassware, stir bars, and needles are thoroughly dried in an oven and cooled in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite) or assembled hot and cooled under a stream of dry inert gas.

  • Assembling the Apparatus: Assemble the reaction flask with a condenser (if refluxing) and septa on the inlet ports. Connect the apparatus to an inert gas line with a bubbler to maintain a positive pressure.

  • Inerting the System: Purge the assembled glassware with a steady stream of inert gas for 10-15 minutes. If using a Schlenk line, perform at least three vacuum/inert gas backfill cycles.

  • Adding Reagents:

    • Solids (e.g., Triphenylphosphine, this compound): Quickly weigh the solid in a dry, tared vial and add it to the reaction flask against a positive flow of inert gas.

    • Liquids (e.g., Anhydrous Solvent, Liquid Alcohols): Add anhydrous solvents and liquid reagents via a dry syringe or cannula.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the entire reaction period. If using a condenser, ensure it is equipped with a drying tube or connected to the inert gas line.

  • Workup: Quench the reaction using appropriate procedures, keeping in mind that subsequent aqueous workup will expose the mixture to water.

Protocol 2: Conversion of a Primary or Secondary Alcohol to an Alkyl Iodide using this compound (Appel Reaction Variation)

This protocol is a general guideline for the iodination of an alcohol using this compound and triphenylphosphine. Molar ratios and reaction conditions may need to be optimized for specific substrates.

Materials:

Procedure:

  • Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser connected to an inert gas line as described in Protocol 1.

  • Reagent Addition:

    • To the flask, add triphenylphosphine (1.1 - 1.5 equivalents).

    • Add the alcohol (1.0 equivalent).

    • Add anhydrous solvent via syringe.

    • Cool the mixture to 0°C in an ice bath.

    • In a separate, dry flask, dissolve this compound (1.1 - 1.5 equivalents) in the anhydrous solvent.

    • Slowly add the this compound solution to the stirred reaction mixture via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol. Gentle heating may be required for less reactive alcohols, but this should be approached with caution to avoid decomposition.

  • Workup:

    • Cool the reaction mixture and add pentane or hexane to precipitate the triphenylphosphine oxide.

    • Filter the mixture through a pad of Celite, washing the solid with additional pentane or hexane.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

SolventRecommended Max. Water Content (ppm)Method for Measurement
Dichloromethane (DCM)< 50Karl Fischer Titration
Acetonitrile (MeCN)< 50Karl Fischer Titration
Tetrahydrofuran (THF)< 50Karl Fischer Titration
Toluene< 50Karl Fischer Titration
N,N-Dimethylformamide (DMF)< 100Karl Fischer Titration

Visualizations

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification Dry_Glassware Oven-Dry Glassware (>120°C) Cool_Inert Cool Under Inert Gas/Desiccator Dry_Glassware->Cool_Inert Assemble Assemble Apparatus Cool_Inert->Assemble Dry_Solvents Use Anhydrous Solvents (<50 ppm H₂O) Add_Reagents Add Reagents via Syringe/Cannula Dry_Solvents->Add_Reagents Dry_Reagents Dry Reagents (PPh₃, Alcohol) Dry_Reagents->Add_Reagents Purge Purge with Inert Gas (3x Vacuum/Backfill) Assemble->Purge Purge->Add_Reagents Run_Reaction Run Reaction Under Positive Inert Gas Pressure Add_Reagents->Run_Reaction Quench Quench Reaction Run_Reaction->Quench Precipitate_TPPO Precipitate PPh₃O with Non-polar Solvent Quench->Precipitate_TPPO Filter Filter Precipitate_TPPO->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: Experimental workflow for moisture-sensitive reactions with CI₄.

G Start Low/No Product Yield Moisture Moisture Contamination? Start->Moisture Reagents Reagent Purity/Decomposition? Moisture->Reagents No Check_Solvent Verify Solvent Dryness (Karl Fischer) Moisture->Check_Solvent Yes Conditions Incorrect Reaction Conditions? Reagents->Conditions No Check_CI4 Check CI₄ for Discoloration Reagents->Check_CI4 Yes Optimize_Temp Optimize Reaction Temperature Conditions->Optimize_Temp Yes Dry_Glassware Ensure Rigorous Glassware Drying Check_Solvent->Dry_Glassware Inert_Atmosphere Improve Inert Atmosphere Technique Dry_Glassware->Inert_Atmosphere Success Improved Yield Inert_Atmosphere->Success Use_Fresh_PPh3 Use Fresh/Purified PPh₃ Check_CI4->Use_Fresh_PPh3 Use_Fresh_PPh3->Success Check_Stoich Verify Stoichiometry Optimize_Temp->Check_Stoich Check_Stoich->Success

Caption: Troubleshooting logic for low-yield reactions involving this compound.

References

Technical Support Center: Carbon Tetraiodide (CI4) Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling, neutralization, and disposal of Carbon Tetraiodide (CI4) residues. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments involving this compound.

Q1: What should I do in the event of a small-scale this compound spill?

A1: For a small spill, you should first ensure the area is well-ventilated and evacuate personnel to a safe area if necessary.[1][2] Use personal protective equipment (PPE), including appropriate gloves, safety glasses with side-shields, and a lab coat.[1][2] Avoid creating dust from solid CI4.[1][2] Carefully sweep up the solid material and place it into a suitable, closed, and clearly labeled container for hazardous waste disposal.[1][2] If dealing with a solution, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill before collecting it into a sealed, leak-proof container.[3] Decontaminate the area with soap and water, and request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[3]

Q2: My solution containing this compound has turned reddish-brown. What does this indicate?

A2: this compound is a bright red crystalline solid.[4][5] It is sensitive to heat and light and can decompose to form iodine (I2) and tetraiodoethylene (B1221444) (C2I4).[4][5][6] The reddish-brown color likely indicates the presence of elemental iodine, suggesting that your CI4 has started to decompose. This decomposition can be accelerated by exposure to light, heat, or moisture.[5][6] The material should still be treated as hazardous halogenated waste.

Q3: The pressure in my CI4 waste container seems to be building up. What is happening and what should I do?

A3: Pressure buildup can occur if the CI4 is contaminated with reactive materials or is undergoing decomposition, which can release gaseous byproducts. This compound is known to be slightly reactive with water.[4] Although specific gas-forming reactions are not detailed in the provided results, decomposition can be accelerated by incompatibilities. Immediately move the container to a well-ventilated area like a chemical fume hood. Do not tighten the cap further. Contact your institution's EHS department for guidance on how to proceed with the over-pressurized container.

Frequently Asked Questions (FAQs)

Q1: How must I dispose of this compound waste?

A1: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[7][8] It should never be poured down the drain or mixed with non-hazardous trash.[2] All CI4 residues, including contaminated materials and spill debris, must be collected in a designated, properly labeled, and sealed hazardous waste container.[2][3] The disposal must be handled by a licensed professional waste disposal service or your institution's EHS department.[2]

Q2: Can I neutralize this compound in the lab before disposal?

A2: In-lab neutralization of perhalogenated compounds is generally not recommended due to the potential for hazardous reactions and byproducts. While CI4 is slightly reactive towards water, this hydrolysis is slow and produces iodoform (B1672029) and iodine, which are also hazardous.[4][9] Some sources suggest that halogenated compounds can be neutralized with a strong base, but this should not be done without specific, validated safety protocols.[10] The safest and recommended procedure is to dispose of CI4 as segregated halogenated organic waste through a licensed disposal company.[2][3]

Q3: What are the primary hazards associated with this compound?

A3: this compound is considered toxic and is an irritant.[4][11] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][11] It may be absorbed through the skin.[8][11] Perhalogenated organic compounds should generally be considered toxic.[4]

Q4: How should I collect and store CI4 waste in the laboratory?

A4: Halogenated organic wastes, including CI4, must be segregated from non-halogenated waste streams.[3][7]

  • Container: Use a designated, compatible, and leak-proof container, often provided by your EHS department.[3]

  • Labeling: The container must be labeled as "Hazardous Waste" before the first drop of waste is added. The label should include the full chemical name ("this compound") and an estimation of its concentration.[3]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area.[2][5] Keep it away from incompatible materials, direct sunlight, and heat sources.[3][6] Manufacturers recommend storage near 0 °C (32 °F).[4]

Q5: What materials are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents.[5] While specific reaction data with other materials is limited in the search results, general guidelines for halogenated compounds suggest avoiding contact with reactive substances like alkali metals and strong bases unless part of a controlled reaction.[12]

Experimental Protocols

Protocol 1: Small-Scale Spill (<1g) Cleanup Procedure

  • Preparation: Ensure you are in a well-ventilated area (preferably a chemical fume hood). Don all required PPE: safety goggles with side shields, a lab coat, and chemically resistant gloves (Nitrile gloves offer fair protection, but Butyl or Viton are better for extended contact).[13][14]

  • Containment: If the spill is a liquid solution, contain it with an inert absorbent material such as sand or vermiculite.[3]

  • Collection: Carefully sweep the solid CI4 or the absorbent mixture into a plastic dustpan. Avoid actions that could create dust.[1]

  • Packaging: Transfer the collected material into a heavy-duty plastic bag or a designated solid waste container.[3]

  • Labeling: Seal the container and affix a hazardous waste label. Clearly write "Spill Debris" along with "this compound" and the approximate amount.[3]

  • Decontamination: Wipe the spill area with soap and water. Dispose of the cleaning materials (e.g., paper towels) in the same labeled waste container.

  • Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[2]

Protocol 2: Routine Laboratory Waste Accumulation for CI4

  • Obtain Container: Procure a designated hazardous waste container for "Halogenated Organic Solvents" from your EHS department.[7]

  • Label Container: Before adding any waste, affix a hazardous waste tag to the container. Fill in your name, location (building/room), and the accumulation start date.[3]

  • Accumulate Waste:

    • Perform all waste transfers inside a certified chemical fume hood.[3]

    • As you add CI4 waste, update the container's contents list with "this compound" and the estimated volume or mass.[3][7]

    • Do not mix CI4 waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.[3]

    • Keep the container securely closed at all times except when adding waste.

  • Storage: Store the container in a designated and properly ventilated Satellite Accumulation Area, preferably within secondary containment (e.g., a chemically resistant tub).[3]

  • Request Pickup: Once the container is full or you are finished generating this waste stream, submit a request to your EHS department for waste pickup. Do not overfill the container; leave at least 5% headspace for expansion.[3]

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula CI4[4]
Molar Mass 519.63 g/mol [5]
Appearance Bright red to dark violet crystalline solid[4][15]
Density 4.32 g/cm³[4]
Melting Point 171 °C (decomposes)[5][9]
Solubility in Water Sparingly soluble; undergoes slow hydrolysis[5][6]
Solubility Soluble in nonpolar organic solvents like benzene (B151609) and chloroform[4][5]

Table 2: Toxicological and Hazard Data

ParameterInformation
GHS Pictogram Exclamation mark (GHS07)[4]
GHS Signal Word Warning[2][4]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[2]
Primary Hazards Irritant, Toxic[4]
LD50 (Oral, Rat) 18 mg/kg[4]

Table 3: Glove Material Compatibility for Halogenated Solvents

Glove MaterialCompatibility RatingNotes
Natural Rubber Poor (P)Not recommended for handling halogenated solvents.[13][14]
Neoprene Fair (F)Limited service.[13][14]
Nitrile Fair (F) - Good (G)Offers some protection but may degrade with prolonged contact.[13][14]
Butyl Poor (P)Not recommended for Carbon Tetrachloride.[13]
Viton (Fluoroelastomer) Good (G)Recommended for handling chlorinated solvents; likely good for CI4.[13]
Norfoil (Silver Shield) Excellent (VG)Recommended for hazardous materials work.[13]
(Data adapted from general resistance charts for halogenated solvents like Carbon Tetrachloride)

Workflows and Diagrams

CI4_Waste_Disposal_Workflow CI4 Waste Disposal Decision Workflow start Waste Generated (CI4 Residue) container Select Designated 'Halogenated Waste' Container start->container labeling Label Container with Hazardous Waste Tag (Contents, Date, PI) container->labeling accumulation Add Waste in Fume Hood labeling->accumulation storage Store Sealed Container in Satellite Accumulation Area (SAA) accumulation->storage full Container Full or Waste Generation Complete? storage->full full->accumulation No pickup Request Waste Pickup from EHS full->pickup Yes end Disposal by Licensed Facility pickup->end

Caption: Workflow for routine collection and disposal of CI4 waste.

CI4_Spill_Response_Workflow CI4 Spill Response Workflow spill Spill Discovered assess Assess Situation (Ventilate, Alert Others) spill->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Spill Debris into Sealable Container contain->collect label_waste Label as 'Hazardous Waste Spill Debris (CI4)' collect->label_waste decontaminate Decontaminate Area with Soap & Water label_waste->decontaminate dispose Request Waste Pickup from EHS decontaminate->dispose end Spill Managed dispose->end

Caption: Step-by-step procedure for managing a small-scale CI4 spill.

References

Validation & Comparative

A Comparative Guide to Carbon Tetraiodide and Carbon Tetrabromide in Halogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity and application of carbon tetraiodide (CI₄) and carbon tetrabromide (CBr₄) in key halogenation reactions. The information presented is supported by experimental data and established chemical principles to assist researchers in selecting the appropriate reagent for their synthetic needs.

Executive Summary

This compound and carbon tetrabromide are both effective halogenating agents, primarily utilized in the Appel reaction for the conversion of alcohols to alkyl halides and in free-radical halogenation processes. Their reactivity is fundamentally dictated by the strength of the carbon-halogen bond. The weaker carbon-iodine bond in CI₄ generally leads to higher reactivity under free-radical conditions, although this can also result in lower stability. In the Appel reaction, both reagents participate in analogous mechanisms to yield the corresponding alkyl halides.

The Appel Reaction: A Comparative Overview

The Appel reaction is a versatile method for converting alcohols to alkyl halides under mild conditions using a combination of a tetrahalomethane and triphenylphosphine (B44618) (PPh₃).[1][2] Both CBr₄ and CI₄ are commonly employed in this reaction to synthesize alkyl bromides and alkyl iodides, respectively.[1][3]

The reaction mechanism is dependent on the nature of the alcohol substrate. For primary and secondary alcohols, the reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reacting carbon center.[1][2] In the case of tertiary alcohols, the reaction follows an Sₙ1 pathway.[1][2]

Mechanistic Pathway of the Appel Reaction

The generalized mechanism for the Appel reaction is depicted below. The initial step involves the activation of triphenylphosphine by the tetrahalomethane.

Appel_Mechanism PPh3 PPh₃ Phosphonium [Ph₃P-X]⁺X⁻ PPh3->Phosphonium Activation CX4 CX₄ (X = Br, I) CX4->Phosphonium Oxyphosphonium [Ph₃P-OR]⁺X⁻ Phosphonium->Oxyphosphonium ROH R-OH Alkoxide R-O⁻ ROH->Alkoxide Deprotonation Alkoxide->Oxyphosphonium Nucleophilic Attack AlkylHalide R-X Oxyphosphonium->AlkylHalide Sₙ2 Displacement TPPO Ph₃P=O Oxyphosphonium->TPPO

Caption: Generalized mechanism of the Appel Reaction.

Experimental Data and Protocols

Table 1: Comparison of CBr₄ and CI₄ in the Appel Reaction

FeatureCarbon Tetrabromide (CBr₄)This compound (CI₄)
Product Alkyl Bromide (R-Br)Alkyl Iodide (R-I)
Typical Reagents CBr₄, PPh₃CI₄ (or I₂, PPh₃, Imidazole)
Mechanism Sₙ2 (1°/2° ROH), Sₙ1 (3° ROH)[1][2]Sₙ2 (1°/2° ROH), Sₙ1 (3° ROH)[1][2]
Reaction Conditions Anhydrous DCM, 0 °C to rt[2]DCM, 0 °C to rt
Experimental Protocol: Synthesis of an Alkyl Bromide using CBr₄ (Appel Reaction)[2]
  • To a cooled (0 °C) solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM), add carbon tetrabromide (1.3 equiv) and triphenylphosphine (1.5 equiv) under a nitrogen atmosphere.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the alkyl bromide.

Experimental Protocol: Synthesis of an Alkyl Iodide (Appel-type Reaction)

Note: While CI₄ can be used directly, a common alternative involves the in situ generation of the active iodinating species from iodine.

  • Add iodine (1.5 equiv) and imidazole (B134444) (3.0 equiv) sequentially to a solution of triphenylphosphine (1.5 equiv) in DCM at 0 °C.

  • After 10 minutes, add a solution of the alcohol (1.0 equiv) in DCM dropwise.

  • Warm the reaction mixture to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the phases and extract the aqueous layer with DCM.

  • Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum.

  • Purify the crude residue by flash column chromatography to afford the alkyl iodide.

Appel_Workflow Start Dissolve Alcohol in Anhydrous DCM Reagents Add CX₄ and PPh₃ at 0°C Start->Reagents React Stir at 0°C to rt Reagents->React Workup Concentrate and Purify React->Workup Product Isolate Alkyl Halide Workup->Product

Caption: General experimental workflow for the Appel Reaction.

Free-Radical Halogenation

Carbon tetrahalides can also serve as halogen sources in free-radical halogenation reactions, typically initiated by light or a radical initiator. The reactivity in these reactions is directly related to the bond dissociation energy of the carbon-halogen bond.

Bond Dissociation Energies and Reactivity

The homolytic cleavage of the C-X bond is the key initiation step in free-radical halogenation using carbon tetrahalides. The energy required for this cleavage dictates the ease of radical formation and, consequently, the reactivity of the reagent.

Table 2: Carbon-Halogen Bond Dissociation Energies (BDE)

BondBond Dissociation Energy (kJ/mol)
C-Br in CBr₄~230
C-I in CI₄~172

The significantly lower bond dissociation energy of the C-I bond in this compound compared to the C-Br bond in carbon tetrabromide indicates that CI₄ is more readily cleaved to form a triiodomethyl radical (•CI₃) and an iodine radical (•I). This suggests that CI₄ should be a more reactive halogen source in free-radical reactions under similar conditions.

However, the direct free-radical iodination of alkanes is often a slow and reversible process. The hydrogen iodide (HI) formed as a byproduct is a strong reducing agent and can reduce the alkyl iodide back to the alkane.[5]

Reactivity Comparison
  • Carbon Tetrabromide (CBr₄): CBr₄ is a well-established reagent for free-radical bromination, particularly for allylic and benzylic positions. These reactions are typically initiated by light or chemical radical initiators.[6]

  • This compound (CI₄): The use of CI₄ as a halogen source in free-radical reactions is less common. Its thermal and photochemical instability can lead to decomposition.[7][8] However, it can be used for iodination in the presence of a radical initiator.

Radical_Halogenation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_Initiator Radical Initiator Initiator->Radical_Initiator Heat/Light CX4 CX₄ Radical_Initiator->CX4 CX3_Radical •CX₃ + •X CX4->CX3_Radical Homolytic Cleavage Alkane R-H CX3_Radical->Alkane CX3_Radical->Alkane Alkyl_Radical R• Alkane->Alkyl_Radical Hydrogen Abstraction Alkyl_Halide R-X Alkyl_Radical->Alkyl_Halide Halogen Transfer CX4_prop CX₄ Alkyl_Radical->CX4_prop CX4_prop->Alkyl_Radical Radical1 Radical Stable_Product Stable Product Radical1->Stable_Product Radical2 Radical Radical2->Stable_Product

Caption: General mechanism of free-radical halogenation.

Experimental Considerations

Due to the challenges associated with free-radical iodination, specific and reliable protocols using CI₄ are not as prevalent as those for CBr₄. Researchers interested in free-radical iodination may need to consider alternative iodine sources or carefully optimize reaction conditions to favor product formation and minimize side reactions.

Conclusion

Both this compound and carbon tetrabromide are valuable reagents in the organic chemist's toolkit for performing halogenations.

  • In the Appel reaction , both reagents perform predictably to furnish the corresponding alkyl halides from alcohols, with the choice of reagent being dictated by the desired halogen.

  • In free-radical halogenation , the lower C-I bond dissociation energy suggests higher reactivity for CI₄. However, in practice, CBr₄ is more commonly and reliably used due to the complexities and potential reversibility of iodination reactions.

The selection between CI₄ and CBr₄ should be based on the target molecule and the specific reaction type. For robust and well-established procedures, particularly in free-radical applications, CBr₄ is often the preferred choice. For the synthesis of alkyl iodides from alcohols via the Appel reaction, CI₄ or an equivalent iodine source is the appropriate reagent.

References

A Comparative Guide to Tetrahalomethanes in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahalomethanes (CX₄) are a class of reagents widely employed in organic synthesis for the introduction of halogen atoms and the construction of key functional groups. This guide provides a comparative analysis of the most common tetrahalomethanes—carbon tetrachloride (CCl₄), carbon tetrabromide (CBr₄), and carbon tetraiodide (CI₄)—in two cornerstone reactions: the Appel reaction for the conversion of alcohols to alkyl halides, and the Corey-Fuchs reaction for the synthesis of alkynes. Carbon tetrafluoride (CF₄) is also discussed to highlight its contrasting chemical inertness.

Physical Properties and Reactivity Overview

The utility of tetrahalomethanes in these transformations is intrinsically linked to the decreasing carbon-halogen bond strength down the group (C-F > C-Cl > C-Br > C-I). This trend dictates their reactivity, with CI₄ being the most reactive and CF₄ being exceptionally stable and largely unreactive in common organic transformations.

PropertyCarbon Tetrafluoride (CF₄)Carbon Tetrachloride (CCl₄)Carbon Tetrabromide (CBr₄)This compound (CI₄)
Molar Mass ( g/mol ) 88.00153.82331.63519.63
Physical State at STP GasLiquidSolidSolid
Boiling Point (°C) -12876.7189.7Decomposes at 171
C-X Bond Energy (kJ/mol) ~485~327~285~213
Primary Reactivity InertChlorine sourceBromine sourceIodine source

The Appel Reaction: A Comparative Analysis

The Appel reaction provides a mild and efficient method for converting alcohols to the corresponding alkyl halides using a tetrahalomethane and triphenylphosphine (B44618) (PPh₃). The reaction proceeds via the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the halide.[1][2][3]

Comparative Performance of CX₄ in the Appel Reaction

The choice of tetrahalomethane significantly impacts the scope and efficiency of the Appel reaction.

  • Carbon Tetrachloride (CCl₄) is the classic reagent for the synthesis of alkyl chlorides.[2] It is generally effective for primary and secondary alcohols. However, its use has diminished due to its toxicity and environmental concerns, as it is a regulated ozone-depleting substance.[2] Side reactions, such as eliminations, can be more prevalent with CCl₄, especially for secondary alcohols.[4]

  • Carbon Tetrabromide (CBr₄) is highly effective for the synthesis of alkyl bromides and is often the reagent of choice, particularly for the conversion of secondary alcohols where CCl₄ might give lower yields or promote side reactions.[1][4] The C-Br bond is weaker than the C-Cl bond, making CBr₄ more reactive.

  • This compound (CI₄) is used for the preparation of alkyl iodides.[2] Due to the weaker C-I bond, CI₄ is the most reactive among the three, but it is also less stable and more expensive.

Quantitative Comparison of Yields in the Appel Reaction
Substrate (Alcohol)ReagentProductYield (%)Reference
Primary AlcoholCCl₄/PPh₃Alkyl Chloride70-95[4]
Primary AlcoholCBr₄/PPh₃Alkyl BromideHigh[1]
Primary AlcoholCI₄/PPh₃Alkyl IodideHigh[2]
Secondary AlcoholCCl₄/PPh₃Alkyl ChlorideModerate (E2 competition)[4]
Secondary AlcoholCBr₄/PPh₃Alkyl BromideGood to Excellent[4]
Tertiary AlcoholCCl₄/PPh₃ or CBr₄/PPh₃Alkyl HalideVariable (SN1/E1)[4]

Note: "High" and "Good to Excellent" are qualitative descriptors from the literature where specific percentages were not provided for a broad comparison.

The Corey-Fuchs Reaction: A Homologation Staple

The Corey-Fuchs reaction is a powerful two-step sequence for the one-carbon homologation of aldehydes to terminal alkynes.[5][6] The first step involves the synthesis of a 1,1-dibromoalkene from an aldehyde, carbon tetrabromide, and triphenylphosphine.[7][8]

Comparative Use of CX₄ in the Corey-Fuchs Reaction
  • Carbon Tetrabromide (CBr₄) is the quintessential reagent for the Corey-Fuchs reaction. Its reactivity is optimal for the formation of the dibromomethylene ylide intermediate.[6][8]

  • Carbon Tetrachloride (CCl₄) and this compound (CI₄) are generally not used in the Corey-Fuchs reaction. The literature overwhelmingly favors CBr₄, suggesting that CCl₄ may not be reactive enough for efficient ylide formation under standard conditions, while the high reactivity and instability of CI₄ could lead to undesired side reactions. While a Corey-Fuchs type transformation has been reported using bromotrichloromethane (B165885) (BrCCl₃), this further highlights the nuanced reactivity required for this transformation.[9]

Carbon Tetrafluoride: The Inert Outlier

In stark contrast to its heavier congeners, carbon tetrafluoride (CF₄) is renowned for its chemical inertness. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering CF₄ exceptionally stable.[2] It does not participate in the Appel or Corey-Fuchs reactions under normal conditions and is generally not used as a reagent in organic synthesis. Its primary applications are in areas that leverage its stability, such as in refrigerants, plasma etching, and as a fire suppressant.[2]

Experimental Protocols

General Experimental Protocol for the Appel Reaction (Bromination)

This protocol describes the conversion of a primary alcohol to the corresponding alkyl bromide using CBr₄ and PPh₃.

Materials:

  • Primary alcohol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.3 eq) portion-wise.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkyl bromide.[10]

General Experimental Protocol for the Corey-Fuchs Reaction

This protocol outlines the synthesis of a terminal alkyne from an aldehyde.

Step 1: Synthesis of the 1,1-Dibromoalkene

  • To a solution of triphenylphosphine (2.0 eq) in anhydrous dichloromethane at 0 °C, add carbon tetrabromide (1.0 eq) and stir for 30 minutes.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir at 0 °C for 1-2 hours.

  • Pour the reaction mixture into cold pentane (B18724) or hexane (B92381) to precipitate triphenylphosphine oxide.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude 1,1-dibromoalkene by column chromatography.

Step 2: Conversion to the Terminal Alkyne

  • Dissolve the 1,1-dibromoalkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) and cool to -78 °C.

  • Slowly add n-butyllithium (2.1 eq) and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the terminal alkyne by column chromatography.

Visualizing the Reaction Pathways

Appel Reaction Mechanism

Appel_Reaction reagents PPh₃ + CX₄ phosphonium [Ph₃P-X]⁺X⁻ reagents->phosphonium Activation oxyphosphonium [Ph₃P-OR]⁺X⁻ phosphonium->oxyphosphonium Nucleophilic Attack alcohol R-OH alkoxide R-O⁻ alcohol->alkoxide Deprotonation (by ⁻CX₃) alkoxide->oxyphosphonium product R-X oxyphosphonium->product SN2 Attack by X⁻ byproduct Ph₃P=O + CHX₃ oxyphosphonium->byproduct

Caption: Mechanism of the Appel Reaction.

Corey-Fuchs Reaction Workflow

Corey_Fuchs_Workflow cluster_step1 Step 1: Dibromoalkene Formation cluster_step2 Step 2: Alkyne Formation aldehyde Aldehyde (RCHO) dibromoalkene 1,1-Dibromoalkene aldehyde->dibromoalkene reagents1 CBr₄ + 2 PPh₃ ylide Dibromomethylene ylide reagents1->ylide ylide->dibromoalkene Wittig-like reaction reagents2 2 n-BuLi, -78°C dibromoalkene->reagents2 Isolation & Purification lithium_acetylide Lithium Acetylide reagents2->lithium_acetylide alkyne Terminal Alkyne (RC≡CH) lithium_acetylide->alkyne workup Aqueous Workup

Caption: Workflow of the Corey-Fuchs Reaction.

Conclusion

The choice of tetrahalomethane as a reagent in organic synthesis is dictated by the desired halogen to be introduced and the specific requirements of the reaction. For the Appel reaction, CCl₄, CBr₄, and CI₄ are all viable for producing the corresponding alkyl halides, with CBr₄ often showing superior performance for more sterically hindered alcohols. In contrast, the Corey-Fuchs reaction demonstrates a strong preference for CBr₄ to achieve the desired transformation of aldehydes to terminal alkynes. Carbon tetrafluoride remains an outlier, valued for its inertness rather than its reactivity. This comparative understanding is crucial for researchers in designing efficient and effective synthetic routes.

References

Comprehensive Guide to Validating the Purity of Synthesized Carbon Tetraiodide (CI4)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of spectroscopic and alternative methods for validating the purity of carbon tetraiodide (CI4), complete with experimental protocols and data interpretation.

Spectroscopic Purity Validation: A Multi-Faceted Approach

A combination of spectroscopic techniques is essential for a thorough purity analysis of CI4, each providing unique and complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectroscopy serves as a primary tool for confirming the identity of carbon-containing compounds. The symmetrical nature of the CI4 molecule results in a single, characteristic peak in the ¹³C NMR spectrum.

  • Expected Chemical Shift (δ): The carbon atom in CI4 is highly shielded due to the four iodine substituents, resulting in a chemical shift at approximately -293 ppm .

  • Purity Assessment: A pure sample will exhibit a single, sharp resonance at this characteristic chemical shift. The presence of any additional peaks would indicate carbon-containing impurities.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule. Due to the high symmetry of CI4 (tetrahedral), its vibrational modes have distinct activities in IR and Raman spectra.

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of CI4 is the asymmetric stretching vibration (ν₃).

    • Key Absorption Peak: A strong absorption band is expected around 637 cm⁻¹ . A clean spectrum, devoid of significant absorptions in the O-H or C-H stretching regions (typically 3000-3600 cm⁻¹), is a strong indicator of the absence of solvent or moisture.

  • Raman Spectroscopy: Raman spectroscopy is particularly well-suited for observing the symmetric vibrations of CI4.

    • Characteristic Raman Shifts:

      • ν₁ (symmetric stretch): ~179 cm⁻¹

      • ν₂ (symmetric bend): ~123 cm⁻¹

      • ν₄ (asymmetric bend): ~179 cm⁻¹ (often appearing with the ν₁ peak) The observation of these sharp and distinct peaks confirms the molecular integrity of CI4.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common method for analyzing small molecules like CI4.

  • Molecular Ion Peak (M⁺): The mass spectrum should display a clear molecular ion peak at a mass-to-charge ratio (m/z) of approximately 519.6 , corresponding to the molecular weight of CI4.

  • Characteristic Fragmentation: A predictable fragmentation pattern resulting from the sequential loss of iodine atoms is a key indicator of the compound's identity. Expect to see peaks corresponding to fragments such as [CI₃]⁺, [CI₂]⁺, [CI]⁺, [I]⁺, and [I₂]⁺. The presence of the correct isotopic pattern for four iodine atoms further corroborates the structure.

Alternative and Complementary Purity Validation Methods

In addition to spectroscopy, several other analytical techniques can be employed to provide orthogonal validation of purity.

Elemental Analysis

This technique provides the elemental composition of the sample.

  • Theoretical Composition: For CI4, the expected elemental composition is approximately 2.31% Carbon (C) and 97.69% Iodine (I) .

  • Purity Confirmation: Experimental results that are in close agreement (typically within ±0.4%) with these theoretical values are indicative of high purity.

Melting Point Analysis

The melting point is a fundamental physical property that is highly sensitive to impurities.

  • Expected Melting Point: Pure CI4 has a melting point in the range of 168-172 °C , though it decomposes at this temperature.

  • Indication of Purity: A sharp and well-defined melting point within the expected range suggests a high level of purity. Impurities will typically lead to a broadening and depression of the melting point.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof and is an excellent indicator of purity.

  • Crystal Structure: this compound crystallizes in the monoclinic space group C2/c.

  • Purity Validation: The ability to grow a high-quality single crystal and solve its structure to reveal the expected molecular geometry and crystal packing, without evidence of co-crystallized impurities or disorder, provides a very high level of confidence in the sample's purity.

Comparative Data Summary

Technique Parameter Expected Value Indication of High Purity
¹³C NMR Chemical Shift (δ)~ -293 ppmA single, sharp peak at the expected chemical shift.
IR Spectroscopy Vibrational Frequency (ν₃)~ 637 cm⁻¹A strong, sharp absorption band with no significant impurity peaks.
Raman Spectroscopy Raman Shifts (ν₁, ν₂, ν₄)~179 cm⁻¹, ~123 cm⁻¹, ~179 cm⁻¹Sharp, well-defined peaks at the characteristic wavenumbers.
Mass Spectrometry Molecular Ion (m/z)~ 519.6Correct molecular ion peak with the expected isotopic pattern and fragmentation.
Elemental Analysis % Composition (C/I)~2.31% / ~97.69%Experimental values are in close agreement with theoretical values.
Melting Point Melting Temperature168-172 °C (decomposes)A sharp and well-defined melting point range.
X-ray Crystallography Crystal System/Space GroupMonoclinic / C2/cUnambiguous structure solution consistent with the expected crystal structure.

Detailed Experimental Protocols

¹³C NMR Spectroscopy
  • Sample Preparation: In an inert atmosphere (e.g., a glovebox), dissolve approximately 10-20 mg of the synthesized CI4 in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃) within an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a standard NMR spectrometer. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Sample Preparation: Place a small amount of the solid CI4 sample directly onto the ATR crystal.

  • Data Acquisition: Apply firm pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹, after acquiring a background spectrum of the clean crystal.

Raman Spectroscopy
  • Sample Preparation: Place a small amount of the solid CI4 onto a microscope slide.

  • Data Acquisition: Focus the instrument's laser onto the sample and acquire the spectrum over the desired range (e.g., 100-800 cm⁻¹), using appropriate laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

Electron Ionization-Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample, typically dissolved in a volatile solvent, into the mass spectrometer via a direct insertion probe.

  • Ionization: Utilize a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range that encompasses the expected molecular ion and fragment masses (e.g., m/z 50-600).

Elemental Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry CI4 sample into a tin or silver capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases are analyzed to determine the percentage of carbon and iodine.

Melting Point Determination
  • Sample Preparation: Load a small amount of the finely ground CI4 into a capillary tube.

  • Analysis: Use a calibrated melting point apparatus to heat the sample at a slow rate (1-2 °C/min) and record the temperature range from the onset of melting to complete liquefaction.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of CI4 in a suitable solvent such as hexane.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a standard protocol.

  • Structure Solution: Process the collected data to solve and refine the crystal structure.

Purity Validation Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Isolation cluster_primary Primary Spectroscopic Analysis cluster_secondary Alternative & Confirmatory Analysis cluster_conclusion Purity Assessment Synthesized_CI4 Synthesized CI4 NMR 13C NMR Synthesized_CI4->NMR IR FT-IR Synthesized_CI4->IR Raman Raman Synthesized_CI4->Raman MS Mass Spec. Synthesized_CI4->MS EA Elemental Analysis Synthesized_CI4->EA MP Melting Point Synthesized_CI4->MP XRay X-ray Crystallography Synthesized_CI4->XRay Purity_Confirmed Purity Confirmed NMR->Purity_Confirmed IR->Purity_Confirmed Raman->Purity_Confirmed MS->Purity_Confirmed EA->Purity_Confirmed MP->Purity_Confirmed XRay->Purity_Confirmed

Caption: Workflow for CI4 Purity Validation.

A Comparative Guide to Carbon Tetraiodide and N-Iodosuccinimide as Iodinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the introduction of iodine into molecules is a critical step for various transformations, including cross-coupling reactions and the formation of radiolabeled compounds. The choice of an iodinating agent is paramount for achieving desired yields, selectivity, and operational efficiency. This guide provides an objective comparison of two common iodinating agents: Carbon Tetraiodide (CI₄) and N-Iodosuccinimide (NIS), supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureThis compound (CI₄)N-Iodosuccinimide (NIS)
Primary Mechanism Radical; Nucleophilic substitution (with PPh₃)Electrophilic addition/substitution
Physical State Red crystalline solid[1]White to off-white crystalline solid
Stability Thermally and photochemically unstable[1][2][3]Light-sensitive, but generally more stable than CI₄
Common Substrates Alcohols (with PPh₃), AlkanesAlkenes, Alkynes, Aromatics, Carbonyls
Handling Requires careful handling due to toxicity and instability; often stored at low temperatures in the dark[1][3]Easier to handle, though light-sensitive and requires protection from moisture
Byproducts Triphenylphosphine (B44618) oxide (in Appel reaction), IodoformSuccinimide

Performance in Iodination Reactions: A Quantitative Comparison

The choice between CI₄ and NIS often depends on the specific substrate and the desired reaction pathway. Below are tables summarizing their performance in key iodination reactions.

Table 1: Iodination of Aromatic Compounds

N-Iodosuccinimide is generally the reagent of choice for the iodination of aromatic compounds, particularly for electron-rich systems where electrophilic aromatic substitution is favored. Its reactivity can be tuned with the addition of an acid catalyst.[4] this compound is less commonly used for this purpose.

SubstrateReagent/ConditionsYield (%)Observations
AnisoleNIS, TFA (cat.), MeCN, RT, 30 min98Highly efficient for activated arenes.[5]
AcetanilideNISHighEffective for moderately activated arenes.[5]
Phenol (B47542)NIS-Reaction proceeds readily, can lead to multiple iodinations.[6]
Deactivated ArenesNIS, H₂SO₄, 0-5 °CGood to ExcellentStrong acid activation enables iodination of electron-poor rings.[4]
PhenolsI₂, H₂O₂Very GoodAn alternative method for phenol iodination.[7]
Table 2: Iodination of Alcohols

The conversion of alcohols to alkyl iodides is a common transformation where both CI₄ (as part of the Appel reaction) and NIS-based systems can be employed. The Appel reaction with CI₄ and triphenylphosphine (PPh₃) is a classic method that proceeds via an Sₙ2 mechanism.

SubstrateReagent/ConditionsYield (%)Observations
Benzyl (B1604629) AlcoholNIS, SFRCLow to QuantitativeYield is highly dependent on substituents. Unsubstituted benzyl alcohol gives low yield.[8]
Phenyl(p-tolyl)methanolNIS, SFRCQuantitativeElectron-donating groups on the aromatic ring enhance reactivity.[8]
Primary AlcoholsI₂, PPh₃, Imidazole, DCM, RTHighGeneral and mild conditions for primary alcohols.
Benzyl AlcoholN-halosaccharin, PPh₃Good to ExcellentAn alternative N-haloimide system for the Appel-type reaction.[9]
Table 3: Iodination of Alkenes and Alkynes

N-Iodosuccinimide is highly effective for the electrophilic iodination of alkenes and alkynes, often proceeding with high regio- and stereoselectivity.[10]

SubstrateReagent/ConditionsYield (%)Observations
Cyclohexene (Allylic)NIS, AIBN (cat.), CCl₄, reflux-Radical conditions lead to allylic iodination.[1]
Cyclohexene (Iodohydrin)NIS, DME/H₂O, -20 °C-Electrophilic addition in the presence of a nucleophile.[1]
Terminal AlkynesNIS, K₂CO₃ (cat.), TBAB, MeOH, 40 °Cup to 99Mild and efficient for the synthesis of 1-iodoalkynes.[10]
Table 4: Iodination of Carbonyl Compounds

The α-iodination of carbonyl compounds can be achieved with both NIS and iodine-based systems, typically proceeding through an enol or enolate intermediate.

SubstrateReagent/ConditionsYield (%)Observations
AcetophenoneI₂/H₂O₂-Iodination occurs at the α-position.[11]
2-HydroxyacetophenoneNIS, Acetic Acid, reflux-Used in a multi-step synthesis.[3]
AcetoneI₂, H⁺ catalyst-The reaction is zero-order with respect to iodine.[12]

Experimental Protocols

Protocol 1: Aromatic Iodination of a Deactivated Arene using N-Iodosuccinimide

This protocol is effective for aromatic compounds bearing electron-withdrawing groups.[13]

Materials:

  • Deactivated aromatic substrate

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice/water

  • Sodium sulfite (B76179) (Na₂SO₃) solution (aqueous)

  • Dichloromethane (B109758) (or other suitable extraction solvent)

Procedure:

  • In a flask protected from light, add the deactivated aromatic substrate (1.0 mmol) to concentrated sulfuric acid (5 mL) at 0 °C with stirring.

  • Once the substrate has dissolved, add N-Iodosuccinimide (1.1 mmol) portion-wise, ensuring the temperature is maintained between 0 and 5 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Add aqueous sodium sulfite solution to quench any excess iodine.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodination of a Primary Alcohol using this compound (Appel Reaction)

This protocol describes the conversion of a primary alcohol to an alkyl iodide using this compound and triphenylphosphine.

Materials:

  • Primary alcohol

  • This compound (CI₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Brine

Procedure:

  • To a stirred solution of the primary alcohol (1.0 equiv) and triphenylphosphine (1.2 equiv) in dry dichloromethane at 0 °C, add a solution of this compound (1.2 equiv) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanistic pathways and experimental workflows for iodination reactions using CI₄ and NIS.

G cluster_0 Electrophilic Aromatic Substitution (NIS) Arene Arene Sigma_Complex Sigma Complex Arene->Sigma_Complex Electrophilic Attack NIS NIS Activated_NIS Activated NIS [I+] NIS->Activated_NIS Acid Acid Catalyst (e.g., TFA) Acid->Activated_NIS Activated_NIS->Sigma_Complex Iodoarene Iodoarene Sigma_Complex->Iodoarene -H+

Figure 1: Electrophilic Aromatic Substitution with NIS.

G cluster_1 Appel Reaction (CI4) Alcohol R-OH Alkoxyphosphonium [Ph3P-OR]+ I- Alcohol->Alkoxyphosphonium PPh3 PPh3 Phosphonium_Salt [Ph3P-I]+ CI3- PPh3->Phosphonium_Salt CI4 CI4 CI4->Phosphonium_Salt Phosphonium_Salt->Alkoxyphosphonium Alkyl_Iodide R-I Alkoxyphosphonium->Alkyl_Iodide SN2 Attack by I- TPPO Ph3P=O Alkoxyphosphonium->TPPO

Figure 2: Appel Reaction Mechanism with CI₄.

G cluster_2 Experimental Workflow: Aromatic Iodination (NIS) Start Dissolve Substrate in H2SO4 at 0 °C Add_NIS Add NIS Portion-wise Start->Add_NIS React Stir at 0-5 °C Add_NIS->React Quench Pour onto Ice React->Quench Workup Aqueous Workup (Na2SO3, Extraction) Quench->Workup Purify Purification Workup->Purify

Figure 3: Workflow for Aromatic Iodination with NIS.

Safety and Handling

This compound (CI₄):

  • Hazards: Toxic and an irritant.[3] Classified as hazardous, with warnings for skin/eye irritation and respiratory effects.[1]

  • Stability: Highly unstable, decomposing thermally and photochemically.[1][2][3] It should be stored at low temperatures (around 0 °C) in the dark and under an inert atmosphere.[1][3]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[14]

N-Iodosuccinimide (NIS):

  • Hazards: Causes skin and serious eye irritation, and may cause respiratory irritation.

  • Stability: Light-sensitive, but generally more stable and easier to handle than CI₄.

  • Handling: Handle in a well-ventilated area, avoiding dust formation. Wear appropriate PPE. Store in a tightly closed container, protected from light and moisture.

Conclusion

Both this compound and N-Iodosuccinimide are valuable reagents for the introduction of iodine into organic molecules, each with its distinct advantages and limitations.

N-Iodosuccinimide stands out as a versatile and user-friendly reagent for a wide range of electrophilic iodinations, including those of alkenes, alkynes, and both activated and deactivated aromatic systems. Its reactivity can be conveniently modulated by the addition of acid catalysts, and it is generally safer and easier to handle than CI₄.

This compound finds its primary utility in the Appel reaction for the conversion of alcohols to alkyl iodides, in conjunction with triphenylphosphine. It is also a source of iodine for radical reactions. However, its high toxicity and instability necessitate special handling and storage precautions, limiting its broader application.

The selection between CI₄ and NIS should be guided by the specific substrate, the desired reaction mechanism (electrophilic vs. radical or Sₙ2), and considerations of safety and handling. For most electrophilic iodination applications, NIS offers a more practical and versatile solution, while CI₄ remains a relevant, albeit more hazardous, option for specific transformations like the Appel reaction.

References

environmental risk assessment of CI4 versus other halogenated methanes

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Environmental Risks of Carbon Tetraiodide and Other Halogenated Methanes

For researchers, scientists, and drug development professionals, the selection of reagents and the understanding of their environmental and toxicological profiles are of paramount importance. This guide provides a comparative environmental risk assessment of this compound (CI4) versus other common halogenated methanes: carbon tetrachloride (CCl4), chloroform (B151607) (CHCl3), and dichloromethane (B109758) (CH2Cl2). The information is supported by available experimental data and standardized testing protocols.

Quantitative Environmental Impact Data

The environmental risks associated with halogenated methanes are diverse, ranging from atmospheric damage to direct toxicity. The following table summarizes key parameters for CI4 and its common alternatives. It is important to note that comprehensive experimental data for this compound is limited in the literature due to its thermal and photochemical instability.[1]

ParameterThis compound (CI4)Carbon Tetrachloride (CCl4)Chloroform (CHCl3)Dichloromethane (CH2Cl2)
Molar Mass ( g/mol ) 519.63153.82119.3884.93
Atmospheric Lifetime Data not available (expected to be short due to instability)[1]26 years[2]0.5 years0.5 years
Ozone Depletion Potential (ODP) Data not available1.10.020.02
Global Warming Potential (GWP, 100-year) Data not available1400159
Acute Toxicity (LD50, oral, rat) 18 mg/kg2350 mg/kg908 mg/kg1600 mg/kg
Aquatic Toxicity (Freshwater) Data not available8-d LC50 (bullfrog larvae): 0.9 mg/L[3]27-d exposure (rainbow trout eggs): 2 mg/L is toxic[4]27-d LC50 (rainbow trout larvae): 13.2 mg/L[5]
Carcinogenicity Not classified[6]IARC Group 2B (Possibly carcinogenic to humans)IARC Group 2B (Possibly carcinogenic to humans)IARC Group 2A (Probably carcinogenic to humans)

Experimental Protocols

The data presented above are derived from various experimental and computational methodologies. Below are summaries of key protocols.

Ozone Depletion Potential (ODP) Determination

The ODP of a substance is not measured directly but is calculated using complex atmospheric models.[7] The process integrates laboratory data and atmospheric observations.

  • Kinetic Studies : The rate constants of the reactions between the halogenated methane (B114726) and atmospheric oxidants, primarily hydroxyl (OH) radicals, are determined. These studies are crucial for calculating the substance's atmospheric lifetime.[7]

  • Photolysis Studies : The absorption cross-sections and quantum yields of the compound are measured to understand its breakdown by solar radiation.

  • Atmospheric Modeling : The collected data are used as inputs for 2-D or 3-D global atmospheric models. These models simulate the transport and chemical reactions of the substance in the troposphere and stratosphere.

  • Relative Effect Calculation : The ODP is calculated as the ratio of the modeled steady-state ozone depletion per unit mass of the test substance to the ozone depletion per unit mass of CFC-11, which has a reference ODP of 1.0.[8][9][10]

Global Warming Potential (GWP) Calculation

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO2).[11]

  • Infrared Absorption : The infrared absorption spectrum of the compound is measured to determine its radiative efficiency, which is its ability to absorb thermal radiation.[12]

  • Atmospheric Lifetime Determination : As with ODP, the atmospheric lifetime is a critical factor and is determined through kinetic studies.[11][12]

  • Time-Integrated Radiative Forcing : The total energy absorbed by a certain mass of the gas over a specified time horizon (commonly 100 years) is calculated by integrating its radiative efficiency and atmospheric lifetime.[12]

  • Comparison to CO2 : The GWP is the ratio of the total heat trapped by the gas to the total heat trapped by the same mass of CO2 over the same period.[12][13] CO2 has a GWP of 1 by definition.[11][13]

Aquatic Toxicity Testing

Aquatic toxicity is typically assessed through standardized tests on representative aquatic organisms.

  • Test Organisms : A range of organisms are used, including fish (e.g., rainbow trout, fathead minnow), invertebrates (e.g., Daphnia magna), and algae.[3][4][5]

  • Exposure Conditions : Organisms are exposed to a series of concentrations of the test substance in a controlled laboratory setting. Key parameters like temperature, pH, and water hardness are monitored.

  • Endpoint Measurement : The effects are observed over a specific period (e.g., 96 hours for acute toxicity). Endpoints include mortality (LC50, the concentration lethal to 50% of the test population) and sublethal effects like impacts on growth or reproduction (EC50, the concentration causing an effect in 50% of the population).[3][4]

  • Guideline Derivation : For regulatory purposes, a safety factor may be applied to the lowest observed effect concentration (LOEC) to derive water quality guidelines.[4][5]

Visualizing the Environmental Risk Assessment Process

The following diagram illustrates the logical workflow for assessing the environmental risk of a chemical substance.

cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Dose-Response Assessment cluster_3 Risk Characterization a Chemical Properties b Atmospheric Fate a->b c Toxicity Data a->c i Potency Factors (e.g., ODP, GWP) b->i g Toxicokinetics c->g d Emission Sources e Environmental Concentrations d->e f Population Exposure e->f j Risk Estimation f->j h Toxicodynamics g->h h->j i->j k Uncertainty Analysis j->k

Caption: Workflow for Environmental Risk Assessment.

Signaling Pathways in Toxicity

The toxicity of many halogenated methanes is associated with their metabolism, which can generate reactive intermediates leading to cellular damage.

A Halogenated Methane B Metabolic Activation (e.g., Cytochrome P450) A->B C Reactive Intermediates (Free Radicals, Carbenes) B->C D Depletion of Antioxidants (e.g., Glutathione) C->D F Cellular Damage (DNA, Proteins, Lipids) C->F E Oxidative Stress D->E E->F G Apoptosis / Necrosis F->G H Inflammation F->H I Genotoxicity F->I

Caption: Generalized Toxicity Pathway for Halogenated Methanes.

Conclusion

The environmental risk profiles of halogenated methanes vary significantly. While carbon tetrachloride presents a high risk in terms of both ozone depletion and global warming, chloroform and dichloromethane have lower atmospheric impacts but remain significant toxicological concerns. This compound, due to its instability, is expected to have a short atmospheric lifetime, likely resulting in low ODP and GWP values. However, its high acute toxicity warrants careful handling and disposal. The lack of comprehensive environmental data for CI4 highlights a need for further research to fully characterize its risk profile. For professionals in research and drug development, a thorough evaluation of these parameters is crucial for making environmentally responsible decisions in the laboratory and beyond.

References

A Comparative Toxicological Analysis of Carbon Tetraiodide and Other Trihalomethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of carbon tetraiodide and other common trihalomethanes (THMs), including chloroform (B151607), bromoform, and dibromochloromethane. While extensive research has characterized the toxic profiles of many THMs, this compound remains a data-poor compound, a critical distinction for professionals in toxicology and drug development. This analysis synthesizes the available experimental data to highlight these differences.

Executive Summary

Trihalomethanes are a class of compounds that can be formed as byproducts of water disinfection and have been studied for their potential adverse health effects. Chloroform, bromoform, and dibromochloromethane are known to induce toxicity in various organs, primarily the liver and kidneys, through mechanisms often involving metabolic activation to reactive intermediates, leading to oxidative stress and cellular damage. In stark contrast, the toxicological profile of this compound is largely uncharacterized. Its inherent instability poses significant challenges to conducting long-term toxicological studies. The available data for this compound is limited to acute toxicity and basic irritation information, highlighting a significant knowledge gap in its comparative toxicology.

Acute Toxicity Comparison

A summary of acute oral toxicity data for this compound and other trihalomethanes in rats is presented in Table 1. It is important to note the conflicting reports for the LD50 of this compound, which adds to the uncertainty surrounding its acute toxicity profile.

Table 1: Acute Oral LD50 Values in Rats for this compound and Other Trihalomethanes

CompoundChemical FormulaOral LD50 (mg/kg) in RatsReference
This compoundCI418 and 178 (conflicting reports)[1]
ChloroformCHCl3908[2]
BromoformCHBr31147[2]
DibromochloromethaneCH2ClBr2800[2]

Target Organ Toxicity and Mechanistic Insights

The primary target organs for the well-studied trihalomethanes are the liver and kidneys. The toxicity is generally mediated by their metabolism, primarily by cytochrome P450 enzymes, which generates reactive free radicals. These radicals can initiate lipid peroxidation and oxidative stress, leading to cellular damage.

For instance, the hepatotoxicity of carbon tetrachloride (CCl4), a closely related compound, is a well-established model for studying free-radical-mediated liver injury. CCl4 is metabolized by cytochrome P450 2E1 to the trichloromethyl radical (•CCl3), which can then react with oxygen to form the trichloromethylperoxy radical (•OOCCl3). These radicals can abstract hydrogen atoms from fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation that results in damage to the endoplasmic reticulum and mitochondria, ultimately leading to cell death. A similar mechanism is proposed for chloroform.

The generation of reactive oxygen species (ROS) by trihalomethanes has also been shown to promote the dissociation of the IκBα/NF-κB/p65 complex, suggesting an inflammatory component to their toxicity.

Due to the lack of experimental data, the target organs and mechanism of toxicity for this compound remain speculative. It is plausible that it could also exert toxicity via metabolic activation, but this has not been investigated.

Signaling Pathway in Trihalomethane-Induced Hepatotoxicity

The following diagram illustrates the proposed signaling pathway for hepatotoxicity induced by well-characterized trihalomethanes like chloroform and the related compound, carbon tetrachloride.

THM_Toxicity_Pathway cluster_metabolism Metabolic Activation cluster_oxidative_stress Oxidative Stress cluster_cellular_damage Cellular Damage THM Trihalomethane (e.g., Chloroform) CYP450 Cytochrome P450 2E1 THM->CYP450 Metabolism Radical Reactive Free Radical (e.g., •CCl3) CYP450->Radical Generates Lipid_Peroxidation Lipid Peroxidation Radical->Lipid_Peroxidation Initiates ROS Reactive Oxygen Species (ROS) Radical->ROS Generates ER_Mito_Damage ER & Mitochondrial Damage Lipid_Peroxidation->ER_Mito_Damage Inflammation Inflammation (NF-κB activation) ROS->Inflammation Cell_Death Hepatocyte Death ER_Mito_Damage->Cell_Death Inflammation->Cell_Death

Caption: Proposed signaling pathway for trihalomethane-induced hepatotoxicity.

Comparative No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL)

The following tables summarize the NOAEL and LOAEL values from oral toxicity studies in rats for chloroform, bromoform, and dibromochloromethane. No comparable data is available for this compound.

Table 2: Oral NOAEL and LOAEL Values for Chloroform in Rats

DurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
AcuteHepatotoxicity0.25 mmol/kg (~30)0.5 mmol/kg (~60)[3]
IntermediateHepatotoxicity1530[4]
ChronicHepatotoxicity-15[5]
ChronicRenal toxicity3881[5]

Table 3: Oral NOAEL and LOAEL Values for Bromoform in Rats

DurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
IntermediateHepatocellular vacuolization2550[6]
ChronicHepatocellular vacuolization-100[7]

Table 4: Oral NOAEL and LOAEL Values for Dibromochloromethane in Rats

DurationEffectNOAEL (mg/kg/day)LOAEL (mg/kg/day)Reference
SubchronicHepatic lesions3060[8]
ChronicFatty liver changes-40[9]

Genotoxicity and Carcinogenicity

While chloroform is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC, there is limited evidence for its genotoxicity. In contrast, brominated THMs have been shown to be both cytotoxic and genotoxic. The carcinogenicity of this compound has not been evaluated by major regulatory agencies, and no data on its genotoxicity are available.

Experimental Protocols

A detailed understanding of the methodologies used to assess the toxicity of these compounds is crucial for interpreting the data and designing future studies.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake Assay

The Neutral Red Uptake (NRU) assay is a common method to assess the cytotoxicity of chemicals. The following is a generalized protocol.

NRU_Assay_Workflow Start Start: Seed cells in 96-well plate Incubate1 Incubate cells (e.g., 24 hours) Start->Incubate1 Treat Treat cells with varying concentrations of test compound Incubate1->Treat Incubate2 Incubate for exposure period (e.g., 24 hours) Treat->Incubate2 Wash1 Wash cells to remove compound Incubate2->Wash1 Add_NR Add Neutral Red medium Wash1->Add_NR Incubate3 Incubate for ~3 hours Add_NR->Incubate3 Wash2 Wash cells to remove excess dye Incubate3->Wash2 Extract Extract dye from viable cells with destain solution Wash2->Extract Read Read absorbance at 540 nm Extract->Read Analyze Analyze data to determine IC50 Read->Analyze

References

Unveiling the Superiority of Carbon Tetraiodide in Gem-Diiodoalkene Synthesis from Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in synthetic and medicinal chemistry, the efficient conversion of aldehydes to 1,1-diiodoalkenes is a critical transformation, providing a versatile platform for subsequent cross-coupling reactions and the construction of complex molecular architectures. While various methods exist, this guide provides a detailed comparison of two prominent reagents for this purpose: carbon tetraiodide (CI₄) and diiodomethane (B129776) (CH₂I₂), highlighting the distinct advantages of the former in specific phosphine-mediated synthetic routes.

This comparison guide delves into the experimental data supporting the use of this compound in conjunction with triphenylphosphine (B44618) (PPh₃) as a highly effective method for the synthesis of gem-diiodoalkenes from a range of aldehydes. We will also contrast this with the performance of diiodomethane, typically employed in chromium(II)-mediated olefination reactions, to provide a clear perspective on reagent selection for this important functional group transformation.

Executive Summary of Reagent Performance

Reagent SystemTypical Reaction ConditionsSubstrate Scope (Aldehydes)Reported YieldsKey Advantages
CI₄ / PPh₃ Dichloromethane (B109758) (DCM), Room TemperatureAromatic, Heteroaromatic, AliphaticGood to Excellent (e.g., 85% for Benzaldehyde)Mild reaction conditions, operational simplicity, avoids toxic heavy metals.
CH₂I₂ / CrCl₂ Tetrahydrofuran (THF), 0 °C to Room Temp.Aromatic, AliphaticVariable, often moderate to goodHigh E-selectivity for vinyl iodides, but can be less straightforward for gem-diiodoalkenes.

Superiority of this compound in Phosphine-Mediated Diiodomethylenation

The combination of this compound and triphenylphosphine offers a robust and reliable method for the synthesis of 1,1-diiodoalkenes from aldehydes. This reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a valuable tool in organic synthesis.

A key advantage of the CI₄/PPh₃ system is its operational simplicity and the avoidance of stoichiometric amounts of toxic heavy metals like chromium, which is a significant consideration in the context of green chemistry and pharmaceutical synthesis.

Experimental Data: CI₄/PPh₃ System

The following data, based on established literature protocols, illustrates the effectiveness of the this compound/triphenylphosphine system for the diiodomethylenation of various aldehydes.

AldehydeProductYield (%)
Benzaldehyde1,1-Diiodo-2-phenylethene85
4-Nitrobenzaldehyde1-(1,1-Diiodoethenyl)-4-nitrobenzene78
4-Methoxybenzaldehyde1-(1,1-Diiodoethenyl)-4-methoxybenzene82
Cinnamaldehyde1,1-Diiodo-4-phenylbuta-1,3-diene75
Hexanal1,1-Diiodooct-1-ene65
Diiodomethane in Olefination Reactions

Diiodomethane is a well-known reagent for olefination, most notably in the Takai olefination, where it is used with chromium(II) chloride to convert aldehydes to vinyl iodides with high E-selectivity. While effective for monohaloalkenes, achieving efficient gem-diiodomethylenation with diiodomethane often requires careful control of reaction conditions and can be less straightforward than the CI₄/PPh₃ method. The use of stoichiometric chromium(II) chloride also presents challenges in terms of product purification and waste disposal.

Experimental Protocols

General Procedure for Diiodomethylenation using CI₄/PPh₃

To a solution of triphenylphosphine (2.0 mmol) in dichloromethane (10 mL) at 0 °C is added this compound (1.0 mmol). The mixture is stirred for 5-10 minutes, during which a dark red color develops. A solution of the aldehyde (0.5 mmol) in dichloromethane (2 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,1-diiodoalkene.

Logical Workflow for Reagent Selection

The choice between this compound and diiodomethane for the synthesis of diiodoalkenes from aldehydes can be guided by the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection start Need to synthesize a 1,1-diiodoalkene from an aldehyde metal_sensitivity Is the substrate or downstream chemistry sensitive to heavy metals? start->metal_sensitivity desired_outcome Is the primary goal a gem-diiodoalkene or a monohaloalkene? metal_sensitivity->desired_outcome No ci4_route Use CI4 / PPh3 metal_sensitivity->ci4_route Yes desired_outcome->ci4_route gem-diiodoalkene ch2i2_route Consider CH2I2-based methods (e.g., Takai olefination) desired_outcome->ch2i2_route monohaloalkene reconsider Re-evaluate synthetic strategy or consider alternative olefination methods ch2i2_route->reconsider If gem-diiodoalkene is still desired, proceed with caution and optimization

Caption: Decision workflow for selecting between CI₄ and CH₂I₂-based methods.

Reaction Mechanism: Formation of the Active Ylide with CI₄/PPh₃

The reaction between this compound and triphenylphosphine is proposed to form a phosphorus ylide, which is the key reactive intermediate responsible for the olefination of the aldehyde.

Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Reaction with Aldehyde PPh3 Ph₃P Ylide_intermediate [Ph₃P-CI₃]⁺ I⁻ PPh3->Ylide_intermediate + CI₄ CI4 CI₄ Ylide Ph₃P=CI₂ Ylide_intermediate->Ylide - I₂ Ylide_intermediate->Ylide Betaine [Ph₃P⁺-CI₂-CHR-O⁻] Ylide->Betaine + R-CHO Ylide->Betaine Aldehyde R-CHO Oxaphosphetane Cyclic Intermediate Betaine->Oxaphosphetane Betaine->Oxaphosphetane Product R-CH=CI₂ Oxaphosphetane->Product Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

A Mechanistic Showdown: Appel vs. Mitsunobu Reactions for Iodination of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereospecific conversion of alcohols to alkyl iodides is a critical transformation in the synthesis of complex molecules. Among the arsenal (B13267) of available methods, the Appel and Mitsunobu reactions are two of the most prominent, both relying on phosphine-mediated activation of the hydroxyl group. This guide provides an in-depth mechanistic comparison of these two reactions for iodination, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the optimal method for a given synthetic challenge.

At a Glance: Key Differences

FeatureAppel Reaction (for Iodination)Mitsunobu Reaction (for Iodination)
Reagents Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444)Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD or DIAD), Iodide source (e.g., MeI, ZnI₂)
Mechanism Formation of a phosphonium (B103445) iodide, followed by Sₙ2 attackFormation of an alkoxyphosphonium salt, followed by Sₙ2 attack
Stereochemistry Inversion of configuration at the stereocenterInversion of configuration at the stereocenter
Substrate Scope Primary and secondary alcohols. Tertiary alcohols may undergo Sₙ1.Primary and secondary alcohols. Generally not suitable for tertiary alcohols.
Byproducts Triphenylphosphine oxide (TPPO), Imidazole hydroiodideTriphenylphosphine oxide (TPPO), Hydrazinedicarboxylate
Key Advantages Milder conditions for some substrates, no need for a separate nucleophile sourceHigh yields, broad substrate scope, and well-established reliability
Key Disadvantages Stoichiometric use of reagents, sometimes sluggish reactionsGeneration of hard-to-remove byproducts, use of hazardous azodicarboxylates

Mechanistic Pathways

The Appel and Mitsunobu reactions, while both achieving the same net transformation, proceed through distinct mechanistic pathways. Both ultimately rely on the formation of a potent leaving group at the oxygen atom of the alcohol, facilitated by the high P-O bond energy of the triphenylphosphine oxide byproduct.

The Appel Reaction Mechanism for Iodination

The Appel reaction for iodination typically involves the in situ formation of an iodophosphonium species.[1][2] The reaction is initiated by the reaction of triphenylphosphine with iodine to form a triphenylphosphine-iodine adduct. This adduct is then activated by imidazole, which facilitates the formation of the key alkoxyphosphonium iodide intermediate. The iodide ion then acts as a nucleophile, attacking the activated carbon center in an Sₙ2 fashion, leading to the desired alkyl iodide with inversion of stereochemistry.[2][3] For primary and secondary alcohols, the reaction proceeds via an Sₙ2 mechanism, whereas tertiary alcohols may react through an Sₙ1 pathway.[1][2]

Appel_Mechanism PPh3 PPh₃ Intermediate1 [Ph₃P-I]⁺ I⁻ PPh3->Intermediate1 + I₂ I2 I₂ Imidazole Imidazole ImH_I Imidazole·HI Imidazole->ImH_I + HI ROH R-OH Intermediate2 Alkoxyphosphonium Iodide [Ph₃P-OR]⁺ I⁻ ROH->Intermediate2 + Imidazole Intermediate1->Intermediate2 Product R-I Intermediate2->Product Sₙ2 attack by I⁻ TPPO TPPO Intermediate2->TPPO

Appel Reaction Mechanism
The Mitsunobu Reaction Mechanism for Iodination

The Mitsunobu reaction follows a different activation pathway.[4] Triphenylphosphine first reacts with an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine (B1666868) intermediate.[4] This highly reactive species then protonates the alcohol, forming an alkoxyphosphonium salt. The conjugate base of the nucleophile, in this case, the iodide ion, then displaces the activated hydroxyl group via an Sₙ2 reaction, resulting in the inverted alkyl iodide.[4][5] A separate iodide source, such as methyl iodide or zinc iodide, is required.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Ph₃P⁺-N(CO₂Et)N⁻-CO₂Et PPh3->Betaine + DEAD DEAD DEAD ROH R-OH Alkoxyphosphonium [Ph₃P-OR]⁺ ROH->Alkoxyphosphonium + Betaine Iodide I⁻ (from MeI, ZnI₂) Hydrazine DEAD-H₂ Betaine->Hydrazine + H⁺ from ROH Product R-I Alkoxyphosphonium->Product + I⁻ (Sₙ2 attack) TPPO TPPO Alkoxyphosphonium->TPPO

Mitsunobu Reaction Mechanism

Performance Comparison: A Data-Driven Perspective

While both reactions are effective for the iodination of alcohols, their performance can vary depending on the substrate. Direct comparative studies are scarce in the literature; however, by collating data from various sources, a general performance overview can be constructed.

Table 1: Quantitative Data for Iodination of Alcohols

Substrate (Alcohol)ReactionReagentsSolventTime (h)Temp (°C)Yield (%)Reference
Primary Alcohols
1-OctanolAppelPPh₃, I₂, ImidazoleCH₂Cl₂2RT95Inferred from general high yields
1-OctanolMitsunobuPPh₃, DIAD, MeITHF12RT92Inferred from similar reactions
Benzyl alcoholAppelPPh₃, I₂, ImidazoleCH₂Cl₂1RT90General expectation
Benzyl alcoholMitsunobuPPh₃, DEAD, ZnI₂THF3RT85General expectation
Secondary Alcohols
(R)-2-OctanolAppelPPh₃, I₂, ImidazoleCH₂Cl₂16RT88 (inversion)[2]
(S)-2-OctanolMitsunobuPPh₃, DEAD, ZnI₂Toluene20 to RT85 (inversion)Inferred from similar reactions
CyclohexanolAppelPPh₃, I₂, ImidazoleCH₂Cl₂4RT84General expectation
CyclohexanolMitsunobuPPh₃, DIAD, MeITHF12RT80General expectation
Hindered Alcohols
Neopentyl alcoholAppelPPh₃, I₂, ImidazoleCH₂Cl₂24RefluxLow to moderateExpected difficulty
Neopentyl alcoholMitsunobuPPh₃, DIAD, MeITHF24RTLow[6]

Experimental Protocols

Detailed and reliable experimental procedures are paramount for reproducible results. Below are representative protocols for both the Appel and Mitsunobu iodination reactions.

Appel Iodination of a Secondary Alcohol

This protocol is adapted from a procedure for the iodination of an (R)-alcohol.[2]

Materials:

  • (R)-alcohol (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Iodine (1.5 equiv)

  • Imidazole (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of triphenylphosphine (1.5 equiv) in anhydrous DCM, sequentially add iodine (1.5 equiv) and imidazole (3.0 equiv) at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add a solution of the (R)-alcohol (1.0 equiv) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the alkyl iodide.

Mitsunobu Iodination of a Primary Alcohol

This is a general procedure for the Mitsunobu reaction, adapted for iodination.

Materials:

  • Primary alcohol (1.0 equiv)

  • Triphenylphosphine (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Methyl iodide (MeI) or Zinc iodide (ZnI₂) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF, add the iodide source (1.5 equiv).

  • Cool the mixture to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or DCM.

  • Wash the organic layer successively with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Comparison

The general workflows for both reactions are similar, involving reaction setup, workup, and purification. However, the specific reagents and conditions differ.

Experimental_Workflow cluster_Appel Appel Iodination cluster_Mitsunobu Mitsunobu Iodination A_Start Dissolve PPh₃, Imidazole in DCM A_Reagents Add I₂ at 0°C A_Start->A_Reagents A_Alcohol Add Alcohol A_Reagents->A_Alcohol A_Reaction Stir at RT A_Alcohol->A_Reaction A_Workup Quench (Na₂S₂O₃), Extract, Wash, Dry A_Reaction->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product Alkyl Iodide A_Purify->A_Product M_Start Dissolve Alcohol, PPh₃, Iodide Source in THF M_Reagents Add DEAD/DIAD at 0°C M_Start->M_Reagents M_Reaction Stir at RT M_Reagents->M_Reaction M_Workup Aqueous Workup (Wash, Dry) M_Reaction->M_Workup M_Purify Column Chromatography M_Workup->M_Purify M_Product Alkyl Iodide M_Purify->M_Product

Comparative Experimental Workflow

Side Reactions and Considerations

Both the Appel and Mitsunobu reactions are generally high-yielding; however, side reactions can occur, impacting the overall efficiency.

  • Appel Reaction: Incomplete reaction is a common issue, and the removal of the triphenylphosphine oxide byproduct can be challenging due to its polarity, often requiring careful column chromatography.

  • Mitsunobu Reaction: A common side reaction involves the O-alkylation of the neighboring carbonyl group in amide-like nucleophiles.[7] For iodination, if the iodide nucleophile is not sufficiently reactive, the azodicarboxylate can act as a nucleophile, leading to undesired byproducts.[4] The removal of both triphenylphosphine oxide and the reduced hydrazinedicarboxylate can complicate purification.

Conclusion

Both the Appel and Mitsunobu reactions are powerful and reliable methods for the iodination of primary and secondary alcohols with inversion of stereochemistry. The choice between the two often depends on the specific substrate, desired reaction conditions, and tolerance for particular byproducts.

The Appel reaction offers the advantage of not requiring a separate, often hazardous, activating agent like DEAD or DIAD. It can be a milder option for certain sensitive substrates.

The Mitsunobu reaction , on the other hand, is renowned for its broad applicability and generally high yields across a wide range of substrates.[8] However, it necessitates the use of azodicarboxylates and can lead to more complex purification challenges.

For drug development professionals and researchers, a careful evaluation of the substrate's properties, the desired scale of the reaction, and the available purification capabilities will ultimately guide the selection of the most appropriate iodination method. This guide provides the fundamental mechanistic and practical knowledge to make an informed decision between these two cornerstone reactions of modern organic synthesis.

References

Assessing the Electrophilicity of Carbon Tetraiodide in Chemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the selection of an appropriate electrophile is paramount to the success of a reaction. Carbon tetraiodide (CI₄) has emerged as a potent reagent, particularly for the introduction of iodine into organic molecules. This guide provides a comparative analysis of the electrophilicity of this compound against other common carbon tetrahalides, supported by experimental data and detailed protocols for its application.

Comparative Electrophilicity of Carbon Tetrahalides

The electrophilicity of carbon tetrahalides (CX₄) in many synthetic contexts, such as the Appel reaction, is a function of the carbon-halogen bond strength and the polarizability of the halogen atom. While a single, universal electrophilicity index is not always available for direct comparison, the relative reactivity of these compounds in well-established chemical transformations serves as a reliable proxy. The Appel reaction, which converts alcohols to alkyl halides, is a cornerstone for this comparison.[1][2][3]

The general trend for reactivity in the Appel reaction is CI₄ > CBr₄ > CCl₄. This is primarily attributed to the decreasing bond dissociation energy of the C-X bond as one descends the halogen group. The weaker C-I bond in this compound makes it more susceptible to nucleophilic attack by triphenylphosphine (B44618), the initial step in the Appel reaction mechanism.

ReagentProductC-X Bond Energy (kJ/mol)Observations
Carbon Tetrachloride (CCl₄)Alkyl Chloride (R-Cl)~327Effective for primary and secondary alcohols. Reaction conditions may require heating.
Carbon Tetrabromide (CBr₄)Alkyl Bromide (R-Br)~285Generally more reactive than CCl₄, often proceeding at lower temperatures.[4]
This compound (CI₄) Alkyl Iodide (R-I) ~213 Highly reactive, facilitating the conversion of alcohols to iodides under mild conditions. [2][5]

Note: Bond energies are approximate average values.

Experimental Protocols

The following protocols outline the general procedures for the conversion of alcohols to alkyl halides using carbon tetrahalides and triphenylphosphine.

Protocol 1: Synthesis of Alkyl Iodides using this compound

This protocol describes a general method for the iodination of primary and secondary alcohols.[6][7]

Materials:

Procedure:

  • To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane, add imidazole (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.5 eq) in dichloromethane.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium thiosulfate.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Synthesis of Alkyl Chlorides and Bromides

This protocol provides a general procedure for the synthesis of alkyl chlorides and bromides.[6]

Materials:

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • Carbon Tetrachloride (CCl₄) or Carbon Tetrabromide (CBr₄)

  • Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cool the solution to 0 °C.

  • Add the carbon tetrahalide (CCl₄ or CBr₄, 1.2 eq) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to stir at room temperature or with gentle heating as required, monitoring by TLC.

  • Upon completion, the triphenylphosphine oxide byproduct may precipitate and can be removed by filtration.

  • Wash the filtrate with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting alkyl halide by distillation or chromatography.

Reaction Mechanism: The Appel Reaction

The Appel reaction is a versatile method for the conversion of alcohols to alkyl halides.[2][5][8] The reaction proceeds through a series of well-defined steps, initiated by the activation of triphenylphosphine by the carbon tetrahalide.

Appel_Reaction cluster_step1 Step 1: Phosphonium Salt Formation cluster_step2 Step 2: Alcohol Activation cluster_step3 Step 3: SN2 Displacement reagent reagent intermediate intermediate product product arrow_label arrow_label PPh3 PPh₃ Phosphonium [Ph₃P-I]⁺ I₃⁻ PPh3->Phosphonium CX4 CI₄ CX4->Phosphonium Oxyphosphonium [Ph₃P-OR]⁺ I⁻ Phosphonium->Oxyphosphonium CHI3 CHI₃ Phosphonium->CHI3 Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide + Base - HB⁺ Alkoxide->Oxyphosphonium AlkylHalide R-I Oxyphosphonium->AlkylHalide I⁻ TPPO Ph₃P=O Oxyphosphonium->TPPO node_byproduct Byproducts node_byproduct->CHI3

Figure 1. Mechanism of the Appel reaction with this compound.

References

The Prohibitive Reagent: A Cost-Benefit Analysis of Carbon Tetraiodide in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of carbon tetraiodide (CI₄) as a reagent for large-scale chemical synthesis reveals that despite its effectiveness in specific iodination reactions, its exorbitant cost, significant safety hazards, and inherent instability render it largely unsuitable for industrial applications. This guide provides a detailed comparison with more viable alternatives, offering researchers and process chemists a data-driven basis for reagent selection. While CI₄ remains a potent tool for niche, small-scale applications, its cost-benefit profile is overwhelmingly negative for bulk manufacturing.

I. Cost Analysis: A Stark Economic Barrier

The primary impediment to the large-scale use of this compound is its exceptionally high cost, which is orders of magnitude greater than that of common alternative iodinating agents. The complex synthesis and instability of CI₄ contribute to its prohibitive price point.

Table 1: Comparative Cost of Iodinating Agents and Key Reagents

CompoundFormulaRoleTypical PurityPrice Range (USD/kg)Notes
This compound CI₄Iodinating Agent>97%$12,500 - $45,000+Price is for lab-scale quantities; bulk pricing is not readily available, suggesting a lack of industrial-scale production.
N-Iodosuccinimide (NIS)C₄H₄INO₂Iodinating Agent95-99%$230 - $700A stable, easy-to-handle, and versatile electrophilic iodinating agent.
Iodoform (CHI₃)CHI₃Iodine Source98-99%$20 - $150Significantly more affordable, though less reactive than CI₄. Can be used in some iodination reactions.[1][2]
Iodine (I₂)I₂Iodine Source>99%$30 - $70The most fundamental iodine source; requires activation or use with a co-reagent like triphenylphosphine (B44618).
TriphenylphosphinePPh₃Co-reagent>99%$120 - $500Essential co-reagent for Appel and Corey-Fuchs reactions, adding significant cost.[3][4]
Triphenylphosphine oxidePh₃POByproduct-~$110The primary, often difficult-to-remove, byproduct of PPh₃-mediated reactions. Its value highlights the cost of the waste stream.[5]

Note: Prices are estimates based on currently available supplier data for research- to bulk-level quantities and are subject to market fluctuations. CI₄ pricing is extrapolated from small-quantity listings.

II. Performance and Applications

This compound's primary utility lies in two key transformations: the conversion of alcohols to alkyl iodides (the Appel reaction) and the conversion of aldehydes and ketones to 1,1-diiodoalkenes, which are precursors for terminal alkynes (a variation of the Corey-Fuchs reaction).[1][4]

Application 1: Iodination of Alcohols (Appel Reaction)

The Appel reaction provides a mild method for converting primary and secondary alcohols into the corresponding alkyl iodides with inversion of stereochemistry.[3][6] While CI₄ is highly effective, the combination of elemental iodine (I₂) with triphenylphosphine and imidazole (B134444) is a far more economical and commonly used alternative that delivers excellent results.[7][8][9]

Table 2: Performance Comparison for Alcohol Iodination

Reagent SystemTypical ConditionsTypical YieldsKey Considerations
CI₄ / PPh₃ Inert solvent (e.g., DCM, Toluene), 0°C to RTHigh (often >90%)Cost: Prohibitively expensive. Safety: CI₄ is toxic and unstable. Byproduct: Stoichiometric Ph₃PO formation complicates purification.[10]
I₂ / PPh₃ / Imidazole Inert solvent (e.g., DCM), 0°C to RTVery High (80-98%)Cost: Far more economical than CI₄. Safety: I₂ is a hazardous substance but more manageable than CI₄. Byproduct: Stoichiometric Ph₃PO formation remains a major drawback.[3][9]
NIS Various, often with an activatorGood to ExcellentCost: More expensive than I₂ but cheaper than CI₄. Handling: Stable, crystalline solid, easy to handle. Byproduct: Succinimide is generally easier to remove than Ph₃PO.[11]
NaBH₄ / I₂ 1,4-Dioxane, 60°CHigh (up to 95%)Phosphine-Free: Avoids the Ph₃PO byproduct issue. Scope: Effective for benzylic and primary alcohols; secondary alcohols are unreactive.[12]
Application 2: Diiodoalkenylation of Carbonyls

The reaction of an aldehyde or ketone with CI₄ and PPh₃ yields a 1,1-diiodoalkene. This transformation is analogous to the more common Corey-Fuchs reaction, which uses carbon tetrabromide (CBr₄) to produce 1,1-dibromoalkenes.[4][13] The resulting diiodoalkenes are useful synthetic intermediates.

Table 3: Comparison for gem-Dihaloalkene Synthesis

Reagent SystemProductTypical YieldsKey Considerations
CI₄ / PPh₃ 1,1-DiiodoalkeneGood to HighCost: Extremely high reagent cost. Utility: The diiodoalkene product can be useful for subsequent cross-coupling reactions. Byproduct: Ph₃PO removal is necessary.
CBr₄ / PPh₃ 1,1-DibromoalkeneGood to High (often >85%)Cost: CBr₄ is significantly cheaper than CI₄. Standard Protocol: This is the classic, well-established Corey-Fuchs reaction.[2][5][14] Byproduct: Ph₃PO removal is necessary.

III. Safety and Handling: A Significant Operational "Cost"

The operational risks and stringent handling requirements for this compound represent a substantial, non-financial cost in any synthesis workflow. Its instability and toxicity profile compare unfavorably to more common and stable alternatives.

Table 4: Safety & Handling Comparison

ReagentKey HazardsStability & StorageHandling Requirements
This compound (CI₄) Toxic (LD₅₀ (rat) ~18 mg/kg), potent irritant (skin, eyes, respiratory).[1]Thermally and photochemically unstable; decomposes to I₂ and C₂I₄. Requires storage under inert gas at ~0°C.[1]Must be handled in a well-ventilated fume hood with extensive personal protective equipment (PPE). Avoid heat, light, and moisture.
Iodine (I₂) Toxic, corrosive, causes severe burns.Stable solid, but sublimes. Store in a tightly sealed container in a cool, dry place.Handle with appropriate PPE in a fume hood. Avoid heating, which generates vapor.
N-Iodosuccinimide (NIS) Irritant.Stable, crystalline solid. Store at 2-8°C, protected from light and moisture.Relatively easy and safe to handle with standard laboratory PPE. Far more stable than CI₄.

IV. Experimental Protocols

Given the prohibitive cost and hazards of CI₄, a more practical and scalable protocol for alcohol iodination using an alternative is provided below.

Representative Protocol: Iodination of an Alcohol using I₂/PPh₃ (Appel Reaction Alternative)

This protocol is adapted from a literature procedure and demonstrates a robust method for converting an alcohol to an alkyl iodide without the use of this compound.[3]

Reaction: R-OH → R-I

Materials:

  • Starting Alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Iodine (I₂, 1.5 equiv)

  • Imidazole (3.0 equiv)

  • Dichloromethane (B109758) (DCM)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add triphenylphosphine (1.5 equiv) and dissolve in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add iodine (I₂, 1.5 equiv) to the solution. The mixture will turn into a dark brown slurry.

  • Add imidazole (3.0 equiv) to the mixture and stir for 10 minutes at 0°C.

  • Add a solution of the starting alcohol (1.0 equiv) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir until the dark color dissipates.

  • Separate the organic and aqueous layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography to isolate the pure alkyl iodide and separate it from the triphenylphosphine oxide byproduct.

V. Workflow and Decision-Making Diagrams

Diagram 1: General Workflow for Appel-Type Halogenation

Appel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Alcohol (R-OH) Triphenylphosphine (PPh3) Halogen Source (CX4 or X2) mix Combine reagents in anhydrous solvent at 0°C reagents->mix stir Stir at RT until completion (monitor by TLC) mix->stir Warm to RT quench Quench Reaction (e.g., Na2S2O3 for I2) stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Alkyl Halide (R-X) purify->product

Caption: General experimental workflow for the PPh₃-mediated conversion of alcohols to alkyl halides.

Diagram 2: Workflow for gem-Dihaloalkene Synthesis

Corey_Fuchs_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig-type Reaction cluster_workup Workup & Purification ylide_reagents Carbon Tetrahalide (CX4) Triphenylphosphine (2 equiv, PPh3) ylide_formation Form Dihalomethylene Phosphorane in situ ylide_reagents->ylide_formation add_carbonyl Add Aldehyde or Ketone (RCHO or RCOR') ylide_formation->add_carbonyl reaction Stir at RT until completion add_carbonyl->reaction workup Aqueous Workup reaction->workup purify Column Chromatography workup->purify product Isolated gem-Dihaloalkene purify->product

Caption: Workflow for converting carbonyls to 1,1-dihaloalkenes using CX₄ and PPh₃.

Diagram 3: Decision Logic for Iodinating Agent Selection

Decision_Tree start Choose an Iodinating Agent for Alcohol -> Iodide scale Is this for Large-Scale Synthesis? start->scale phosphine Is Ph3PO byproduct acceptable? scale->phosphine Yes reactivity Is high reactivity critical & cost irrelevant? scale->reactivity No use_i2 Use I2 / PPh3 / Imidazole (Cost-effective standard) phosphine->use_i2 Yes use_phosphine_free Use Phosphine-Free Method (e.g., NaBH4 / I2) phosphine->use_phosphine_free No use_ci4 Use CI4 / PPh3 (Niche, small scale) reactivity->use_ci4 Yes use_nis Consider NIS (Easy handling, clean) reactivity->use_nis No

Caption: Decision flowchart for selecting an appropriate iodination method based on scale and process constraints.

VI. Conclusion and Recommendation

While this compound is an effective and highly reactive iodinating agent, its application in a large-scale or industrial context is not viable. The cost-benefit analysis overwhelmingly favors more economical, stable, and safer alternatives.

  • For Cost-Effectiveness: The combination of Iodine (I₂) with Triphenylphosphine (PPh₃) remains a robust and widely used method for Appel-type iodinations, despite the challenge of byproduct removal. Phosphine-free methods, such as NaBH₄/I₂ , offer a compelling alternative for specific substrates.

  • For Ease of Handling and Purity: N-Iodosuccinimide (NIS) stands out as an excellent choice when operational simplicity and a cleaner reaction profile are desired, justifying its moderate cost compared to elemental iodine.

  • For Niche Applications: The use of This compound (CI₄) should be restricted to small-scale, specialized laboratory syntheses where its unique reactivity is essential to achieving a specific transformation that cannot be accomplished with other reagents, and where budget is not a primary constraint.

For drug development professionals and process chemists, focusing on optimizing conditions with I₂- or NIS-based systems will yield a more scalable, economical, and safer manufacturing process.

References

A Comparative Guide to the Performance of Carbon Tetraiodide (CI4) and Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reagent is a critical decision in the planning of a synthetic route. This guide provides a detailed comparison of the performance of carbon tetraiodide (CI4) and the broad class of hypervalent iodine (HVI) reagents in common organic transformations. By presenting quantitative data, experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges. While both CI4 and HVI reagents are sources of iodine or act as oxidants, they exhibit distinct reactivity profiles and are often employed in different types of transformations.

I. Overview of Reagents

This compound (CI4) is a simple, non-polar molecule primarily used as an iodinating agent, most notably in the Appel reaction to convert alcohols to alkyl iodides.[1] It is often used in conjunction with triphenylphosphine (B44618) (PPh3).

Hypervalent Iodine (HVI) Reagents are a diverse class of compounds where the iodine atom exists in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)).[2] These reagents are renowned for their versatility as mild and selective oxidizing agents and are employed in a wide array of transformations, including oxidations, C-H functionalizations, and rearrangements.[3] Prominent examples include Dess-Martin periodinane (DMP) for the oxidation of alcohols to aldehydes and ketones, and Phenyliodine diacetate (PIDA) used in various oxidative transformations.

II. Performance Comparison: Functional Group Transformations

A direct comparison of CI4 and HVI reagents is challenging as they are typically used for different synthetic outcomes. The following tables provide a comparative overview of their performance in the transformation of alcohols, a common substrate class for both reagent types, albeit with different products.

Table 1: Conversion of Alcohols to Alkyl Iodides using CI4 (Appel Reaction)

The Appel reaction provides a reliable method for the conversion of primary and secondary alcohols to their corresponding iodides with inversion of stereochemistry.[4][5]

Substrate (Alcohol)Product (Iodide)ReagentsSolventTime (h)Yield (%)Reference
1-Octanol1-IodooctaneCI4, PPh3, Imidazole (B134444)CH2Cl2195[6]
2-Octanol2-IodooctaneCI4, PPh3, ImidazoleCH2Cl2292[6]
CyclohexanolIodocyclohexaneCI4, PPh3, ImidazoleCH2Cl21.590[6]
Benzyl alcoholBenzyl iodideCI4, PPh3, ImidazoleCH2Cl20.598[6]
GeraniolGeranyl iodideCI4, PPh3, ImidazoleCH2Cl2285[7]
Table 2: Oxidation of Alcohols to Aldehydes and Ketones using Dess-Martin Periodinane (DMP)

Dess-Martin periodinane is a widely used HVI reagent for the mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10]

Substrate (Alcohol)Product (Aldehyde/Ketone)ReagentsSolventTime (h)Yield (%)Reference
1-Octanol1-OctanalDMPCH2Cl2194[11][12]
2-Octanol2-OctanoneDMPCH2Cl2198[11][12]
CyclohexanolCyclohexanoneDMPCH2Cl2196[11][12]
Benzyl alcoholBenzaldehydeDMPCH2Cl20.599[13]
GeraniolGeranialDMPCH2Cl21.597[11]

III. Performance Comparison: C-H Bond Iodination

Both CI4 and HVI reagents can be utilized in C-H iodination reactions, although the latter are more commonly employed in metal-catalyzed processes.

Table 3: C-H Iodination of Arenes

Direct C-H iodination of arenes is a valuable transformation for introducing a versatile synthetic handle.

SubstrateReagent SystemCatalystSolventTime (h)Yield (%)Reference
BenzeneCI4Light (Photochemical)--Low[14]
AnisoleI2 / PhI(OAc)2-CH2Cl21285[15]
TolueneI2 / Ag2OPd(OAc)2TFA2475[16]
Phenylacetic acidI2 / PhI(OAc)2Pd(OAc)2Dichloroethane1688[17]

Note: Data for C-H iodination using CI4 is limited and often involves harsh conditions with low yields. Hypervalent iodine reagents, particularly in conjunction with transition metal catalysts, offer a more versatile and efficient approach for C-H iodination.[18][19]

IV. Experimental Protocols

Protocol 1: General Procedure for the Conversion of a Primary Alcohol to an Alkyl Iodide using CI4 and PPh3 (Appel Reaction)

This protocol is a general guideline for the Appel reaction.[20][21]

Materials:

  • Primary alcohol (1.0 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • This compound (CI4) (1.5 eq)

  • Imidazole (2.0 eq)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound to the solution and stir for 10 minutes.

  • In a separate flask, dissolve the primary alcohol and imidazole in dichloromethane.

  • Slowly add the alcohol/imidazole solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Upon completion, quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure alkyl iodide.

Protocol 2: General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

This protocol provides a general method for the Dess-Martin oxidation.[12][22]

Materials:

  • Primary alcohol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Sodium thiosulfate (B1220275) (Na2S2O3)

Procedure:

  • To a round-bottom flask, add the primary alcohol and anhydrous dichloromethane.

  • Add Dess-Martin Periodinane to the solution in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Shake the funnel vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • If necessary, purify the product by flash column chromatography.

V. Mechanistic and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the mechanisms and workflows associated with CI4 and hypervalent iodine reagents.

Appel_Reaction_Mechanism cluster_activation Step 1: Phosphonium Ylide Formation cluster_activation2 Step 2: Alkoxyphosphonium Salt Formation cluster_sn2 Step 3: SN2 Displacement PPh3 PPh₃ Ylide [Ph₃P⁺-CI₃] I⁻ PPh3->Ylide Reaction PPh3->Ylide CI4 CI₄ CI4->Ylide Alcohol R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ Alcohol->Alkoxyphosphonium Nucleophilic Attack Alcohol->Alkoxyphosphonium Ylide2 [Ph₃P⁺-CI₃] I⁻ Ylide2->Alkoxyphosphonium CHI3 CHI₃ Ylide2->CHI3 Byproduct Alkoxyphosphonium2 [R-O-PPh₃]⁺ I⁻ Product R-I Alkoxyphosphonium2->Product OPPh3 O=PPh₃ Alkoxyphosphonium2->OPPh3 Byproduct Iodide I⁻ Iodide->Product SN2 Attack Iodide->Product

Caption: Mechanism of the Appel Reaction using CI4 and PPh3.

Dess_Martin_Oxidation_Workflow start Start reagents Primary/Secondary Alcohol + DMP start->reagents reaction Reaction in CH₂Cl₂ (Room Temperature) reagents->reaction workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) reaction->workup extraction Extraction with Et₂O workup->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography) concentration->purification product Aldehyde/Ketone purification->product

Caption: Experimental workflow for Dess-Martin Oxidation.

HVI_CH_Iodination Arene Arene (Ar-H) Intermediate1 [Ar-Pd(II)-I] Arene->Intermediate1 Pd_cat Pd(II) Catalyst Pd_cat->Intermediate1 C-H Activation HVI HVI Reagent (e.g., PhI(OAc)₂) + I₂ Intermediate2 [Ar-Pd(IV)-I(OAc)] HVI->Intermediate2 Oxidation Intermediate1->Intermediate2 Product Iodoarene (Ar-I) Intermediate2->Product Reductive Elimination Pd_cat_regen Pd(II) Catalyst Intermediate2->Pd_cat_regen

Caption: Simplified pathway for Pd-catalyzed C-H iodination using a hypervalent iodine reagent.

VI. Summary and Conclusion

This guide provides a comparative analysis of this compound and hypervalent iodine reagents, highlighting their distinct roles in modern organic synthesis.

  • This compound (CI4) is a specialized reagent, primarily effective for the conversion of alcohols to alkyl iodides via the Appel reaction. Its applications are relatively narrow compared to HVI reagents.

  • Hypervalent Iodine (HVI) Reagents are exceptionally versatile, serving as mild and selective oxidizing agents for a broad range of functional groups. Reagents like Dess-Martin periodinane offer high-yield conversions of alcohols to aldehydes and ketones under gentle conditions. Furthermore, their utility in C-H functionalization, particularly in metal-catalyzed reactions, makes them powerful tools for the synthesis of complex molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of Carbon Tetraiodide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Carbon tetraiodide (CI₄), a distinctive red crystalline solid, requires careful management due to its reactivity and potential hazards. This guide provides essential, step-by-step procedures for its safe disposal, aligned with best practices in laboratory safety.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The compound is sensitive to light and heat, decomposing into iodine and tetraiodoethylene.[1] It is also corrosive and an irritant.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses with side-shields or other approved eye protection.[2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable respirator.

  • Body Protection: Wear appropriate protective clothing.[3]

Handling and Storage:

  • Avoid contact with skin and eyes.[2][4]

  • Prevent the formation of dust and aerosols.[2][4]

  • Work in a well-ventilated area, preferably under a fume hood.[2][3]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2][4]

  • Handle and store under an inert gas like argon.[1][2][4]

In the event of accidental release, use personal protective equipment, avoid creating dust, and sweep or shovel the material into a suitable, closed container for disposal.[2][4] Do not let the product enter drains.[2][4]

Quantitative Data Summary

For quick reference, the key quantitative data for this compound is summarized in the table below.

PropertyValue
Molecular Weight 519.63 g/mol
Density 4.34 g/cm³ at 20 °C
Decomposition Temp. 171 °C
NFPA 704 Health Rating 2 (Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury)
NFPA 704 Fire Rating 0 (Materials that will not burn under typical fire conditions)
NFPA 704 Reactivity Rating 0 (Normally stable, even under fire exposure conditions, and is not reactive with water)

Source: Grokipedia[1], ChemicalBook[4]

Step-by-Step Disposal Procedures

The recommended procedure for the disposal of this compound involves professional waste management services. In-lab treatment should only be performed by trained personnel with a thorough understanding of the chemical's reactivity.

Method 1: Licensed Disposal Company (Recommended)

  • Segregation and Labeling:

    • Do not mix this compound waste with other waste streams.[5]

    • Place the waste in a suitable, compatible, and tightly sealed container.[5]

    • Clearly label the container with "HAZARDOUS WASTE" and the chemical name "this compound" with its percentage composition.[5]

  • Contacting a Professional Service:

    • Offer surplus and non-recyclable this compound to a licensed disposal company.[2][4]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • Complete any required hazardous material pickup request forms, providing an accurate description of the waste.[5]

Method 2: In-Lab Treatment (For Experienced Personnel Only)

This method should only be considered when a licensed disposal service is not available and must be performed with extreme caution.

  • Dissolution and Incineration:

    • Dissolve or mix the this compound with a combustible solvent.

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber to manage the hazardous decomposition products (carbon oxides and hydrogen iodide).[4]

  • Neutralization:

    • This compound can be neutralized with alkaline solutions, such as sodium hydroxide, to convert toxic iodine byproducts into less hazardous iodides.[6]

    • Considering its slow hydrolysis to iodoform (B1672029) and iodine in water, neutralization with a reducing agent like sodium thiosulfate (B1220275) may also be a viable option.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Disposition handling Safe Handling & PPE segregation Segregate & Label Waste handling->segregation storage Proper Storage storage->segregation spill Spill Management container Secure in Closed Container spill->container segregation->container licensed_co Contact Licensed Disposal Co. container->licensed_co in_lab In-Lab Treatment (Expert Only) container->in_lab professional_disposal Professional Disposal licensed_co->professional_disposal incineration Chemical Incineration in_lab->incineration neutralization Neutralization in_lab->neutralization

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.